molecular formula C14H23ClN2O3 B1683258 Trimetazidine DiHCl CAS No. 13171-25-0

Trimetazidine DiHCl

Cat. No.: B1683258
CAS No.: 13171-25-0
M. Wt: 302.80 g/mol
InChI Key: QHWBCHACIJBSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimetazidine hydrochloride is an aromatic amine.
TRIMETAZIDINE DIHYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.
See also: Trimetazidine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13171-25-0

Molecular Formula

C14H23ClN2O3

Molecular Weight

302.80 g/mol

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H

InChI Key

QHWBCHACIJBSFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl

Appearance

Solid powder

Other CAS No.

13171-25-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Centrophène
Dihydrochloride, Trimetazidine
Idaptan
Trimétazidine Irex
Trimetazidine
Trimetazidine Dihydrochloride
Vasartel
Vastarel

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Trimetazidine DiHCl in Cardiac Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) Dihydrochloride (TMZ), a well-established anti-anginal agent, exerts its cardioprotective effects primarily by optimizing cardiac energy metabolism. This technical guide provides a comprehensive overview of the core mechanism of action of TMZ in cardiac cells, focusing on its molecular interactions and the resultant signaling cascades. It delves into the quantitative effects of TMZ on cellular metabolism, details key experimental protocols for its study, and visualizes the intricate signaling pathways involved. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

In the intricate environment of the cardiomyocyte, a constant and efficient supply of adenosine (B11128) triphosphate (ATP) is paramount for maintaining contractile function and ionic homeostasis. Under normal physiological conditions, the heart primarily relies on the β-oxidation of long-chain fatty acids for its energy needs. However, during ischemic conditions, the reduced oxygen supply renders fatty acid oxidation less efficient and even detrimental, leading to cellular acidosis and ionic imbalance. Trimetazidine emerges as a key therapeutic agent that redresses this metabolic imbalance, shifting the energy substrate preference from fatty acids to glucose, a more oxygen-efficient fuel. This metabolic remodeling is the cornerstone of its anti-ischemic properties. Beyond this primary metabolic switch, TMZ has been shown to engage multiple pro-survival signaling pathways, further contributing to its cardioprotective profile.

The Primary Mechanism: Inhibition of Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT)

The central tenet of Trimetazidine's mechanism of action lies in its ability to directly inhibit the final enzyme of the mitochondrial β-oxidation spiral, the long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1] By targeting this crucial enzyme, TMZ effectively curtails the breakdown of long-chain fatty acids for energy production.

This inhibition leads to a cascade of metabolic reprogramming within the cardiomyocyte:

  • Reduced Fatty Acid Oxidation: The direct consequence of 3-KAT inhibition is a significant decrease in the rate of fatty acid oxidation.[2]

  • Stimulation of Glucose Oxidation: The reduction in fatty acid-derived acetyl-CoA alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), the gatekeeper enzyme for glucose oxidation. This, in turn, promotes the entry of pyruvate into the Krebs cycle, thereby enhancing glucose oxidation.[3]

  • Improved Oxygen Efficiency: The oxidation of glucose requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This metabolic shift is particularly beneficial during ischemia, where oxygen supply is limited.

  • Reduced Proton Production: By coupling glycolysis more tightly with glucose oxidation, TMZ reduces the production of lactate (B86563) and protons, thereby mitigating intracellular acidosis, a key contributor to ischemic injury.

Quantitative Effects on Cardiac Metabolism

The metabolic switch induced by Trimetazidine has been quantified in various experimental models. The following table summarizes key findings on the effects of TMZ on cardiac metabolism.

ParameterExperimental ModelTreatmentResultReference
Palmitate Oxidation Rate Isolated working rat hearts1 µM Trimetazidine↓ 16.4% (from 488±24 to 408±15 nmol/g dry wt/min)[2]
Glucose Oxidation Rate Isolated working rat hearts1 µM Trimetazidine↑ 25.9% (from 1889±119 to 2378±166 nmol/g dry wt/min)[2]
Long-Chain 3-KAT Activity Isolated rat heart mitochondriaTrimetazidineIC₅₀ ≈ 75 nM [2][4]
Medium-Chain 3-KAT Activity Isolated rat heart mitochondriaTrimetazidineInhibition requires >10 µM[2][4]
Short-Chain 3-KAT Activity Isolated rat heart mitochondriaTrimetazidineInhibition requires >100 µM[2][4]

Modulation of Pro-Survival Signaling Pathways

While the metabolic shift is the primary mechanism, the cardioprotective effects of Trimetazidine are amplified through its influence on several key intracellular signaling pathways. These pathways are intricately linked and contribute to cell survival, anti-apoptotic effects, and improved cellular function.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK acts as a cellular energy sensor. Trimetazidine has been shown to activate AMPK in cardiomyocytes.[3][5][6][7][8][9][10] The activation of AMPK by TMZ is thought to be a consequence of the altered AMP/ATP ratio resulting from the modulation of fatty acid oxidation.[5][10]

Activated AMPK, in turn, orchestrates several downstream effects that are beneficial for the ischemic heart:

  • Enhanced Glucose Uptake: AMPK promotes the translocation of GLUT4 transporters to the cell membrane, thereby increasing glucose uptake.[3]

  • Stimulation of Glycolysis: AMPK can phosphorylate and activate phosphofructokinase-2, a key glycolytic enzyme.

  • Inhibition of Fatty Acid Synthesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1) and thus fatty acid entry into mitochondria.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK pathway is a crucial signaling cascade involved in cell survival and proliferation. Trimetazidine has been demonstrated to activate the ERK signaling pathway in cardiomyocytes, leading to the phosphorylation of ERK (p-ERK).[5][10][11] This activation is associated with:

  • Reduced Apoptosis: Increased p-ERK levels are linked to a decrease in the expression of pro-apoptotic proteins and an increase in anti-apoptotic proteins.[11]

  • Improved Cardiac Function: Activation of the ERK pathway contributes to the overall improvement in cardiac function observed with TMZ treatment.[11]

Protein Kinase B (Akt) Pathway

The Akt signaling pathway is another critical pro-survival pathway that is modulated by Trimetazidine.[3][5][12][13][14] TMZ treatment leads to an increase in the phosphorylation of Akt (p-Akt). The activation of the Akt pathway by TMZ is linked to:

  • Anti-Apoptotic Effects: p-Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9.

  • Promotion of Angiogenesis: Trimetazidine has been shown to enhance myocardial angiogenesis through a direct interaction with Akt and the promotion of HSF1 nuclear translocation, leading to increased VEGF-A expression.[12][13]

  • Enhanced Glucose Metabolism: Akt can promote glucose uptake and glycolysis.

Quantitative Effects on Signaling Pathways

The following table summarizes the quantitative effects of Trimetazidine on key signaling proteins in cardiac cells.

Signaling ProteinExperimental ModelTreatmentResultReference
p-AMPK (Thr172) Pressure-overloaded mouse heartsTrimetazidineSignificant increase vs. vehicle[3]
p-Akt (Ser473) Pressure-overloaded mouse heartsTrimetazidineSignificant preservation of phosphorylation[3]
p-ERK Ischemia/reperfusion mouse hearts0.5 mg/kg TrimetazidineSignificant activation vs. vehicle[5]
p-Akt Norepinephrine-treated HUVECsTrimetazidineSignificant increase in phosphorylation[12]
p-HSF1 Norepinephrine-treated HUVECsTrimetazidineSignificant increase in phosphorylation[12]

Effects on Cardiac Ion Channels

Beyond its metabolic and signaling effects, Trimetazidine also directly modulates the activity of key cardiac ion channels, which can contribute to its anti-ischemic and anti-arrhythmic properties.

  • Calcium Channels: Trimetazidine has been shown to reduce the peak amplitude of the L-type calcium current in a rate-dependent manner.[15] This effect can help to prevent intracellular calcium overload, a hallmark of ischemic injury.

  • Potassium Channels: The drug decreases the conductance of the inward rectifier potassium channel.[15] In diabetic rat models, TMZ has been shown to attenuate the reduction in the transient outward potassium current (Ito) associated with diabetes.[2]

Quantitative Effects on Ion Channel Currents
Ion Channel CurrentExperimental ModelTrimetazidine ConcentrationEffectReference
Peak L-type Ca²⁺ Current Guinea-pig ventricular myocytes150 µM↓ 40% (from 0.92 ± 0.46 nA to 0.55 ± 0.19 nA)[15]
Inward Rectifier K⁺ Current Conductance Guinea-pig ventricular myocytesNot specified↓ 32% (from 28 ± 11 nS to 19 ± 10 nS)[15]
Transient Outward K⁺ Current (Ito) Amplitude Diabetic rat ventricular myocytes60 mg/kg/day for 4 weeksSignificant attenuation of reduction (from 6.25 ± 1.45 pA/pF to a higher value)[2]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex interplay of these mechanisms, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Trimetazidine_Mechanism cluster_Metabolism Metabolic Shift cluster_Signaling Pro-Survival Signaling TMZ Trimetazidine KAT Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ->KAT Inhibits AMPK AMPK TMZ->AMPK Activates ERK ERK TMZ->ERK Activates Akt Akt TMZ->Akt Activates FAO Fatty Acid Oxidation KAT->FAO Catalyzes PDH Pyruvate Dehydrogenase (PDH) FAO->PDH Inhibits H_plus Proton (H⁺) Production FAO->H_plus Increases GO Glucose Oxidation PDH->GO Activates ATP ATP Production (Oxygen Efficient) GO->ATP Leads to GO->H_plus Decreases Survival Cell Survival Anti-apoptosis AMPK->Survival ERK->Survival Akt->Survival Experimental_Workflow_Metabolism cluster_FAO Fatty Acid Oxidation Assay cluster_GO Glucose Oxidation Assay A1 Isolate cardiac mitochondria or cardiomyocytes A2 Incubate with [¹⁴C]-Palmitate A1->A2 A3 Collect ¹⁴CO₂ produced A2->A3 A4 Quantify radioactivity (scintillation counting) A3->A4 B1 Isolate cardiac mitochondria or cardiomyocytes B2 Incubate with [¹⁴C]-Glucose B1->B2 B3 Collect ¹⁴CO₂ produced B2->B3 B4 Quantify radioactivity (scintillation counting) B3->B4 Patch_Clamp_Workflow Whole-Cell Patch Clamp Protocol C1 Isolate single ventricular myocytes C2 Establish whole-cell configuration C1->C2 C3 Apply voltage-clamp protocol C2->C3 C4 Record baseline ion channel currents (e.g., ICa,L, IK) C3->C4 C5 Perfuse with Trimetazidine C4->C5 C6 Record ion channel currents post-TMZ C5->C6 C7 Analyze changes in current amplitude and kinetics C6->C7

References

The Cytoprotective Effects of Trimetazidine DiHCl in Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytoprotective mechanisms of Trimetazidine (B612337) Dihydrochloride (TMZ) in the context of ischemia. By delving into its core mechanisms of action, relevant signaling pathways, and a comprehensive summary of quantitative experimental data, this document serves as a valuable resource for professionals in the field of cardiovascular research and drug development.

Core Mechanism of Action: A Metabolic Shift

Trimetazidine's primary cytoprotective effect stems from its ability to optimize cellular energy metabolism during ischemic conditions.[1][2] It acts as a selective inhibitor of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation pathway of free fatty acids (FFA).[3][4][5][6] This inhibition leads to a crucial metabolic shift from FFA oxidation to glucose oxidation for ATP production.[3][5]

Under normal aerobic conditions, the heart derives most of its energy from FFA oxidation. However, during ischemia, the reduced oxygen supply makes FFA oxidation less efficient in terms of ATP produced per molecule of oxygen consumed. By inhibiting FFA oxidation, trimetazidine indirectly stimulates glucose oxidation, which requires less oxygen to produce the same amount of ATP.[3][5] This metabolic remodeling leads to several beneficial downstream effects, including reduced production of lactate (B86563) and protons, thereby mitigating intracellular acidosis, and a decrease in the accumulation of cytotoxic lipid intermediates.[1][5]

Key Signaling Pathways in Trimetazidine-Mediated Cytoprotection

Trimetazidine exerts its protective effects through the modulation of several critical signaling pathways that are central to cell survival, apoptosis, and autophagy.

AMPK and ERK Signaling Pathway

Trimetazidine has been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] The inhibition of fatty acid oxidation by TMZ alters the AMP/ATP ratio, which in turn activates AMPK.[3][4] Activated AMPK, along with the extracellular signal-regulated kinase (ERK), another component of the mitogen-activated protein (MAP) kinase signaling pathway, contributes significantly to the cardioprotective effects of trimetazidine against ischemia/reperfusion (I/R) injury.[3][4]

Trimetazidine's Influence on AMPK and ERK Signaling TMZ Trimetazidine DiHCl Three_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ->Three_KAT Inhibits ERK ERK Activation TMZ->ERK FAO Fatty Acid Oxidation AMP_ATP Increased AMP/ATP Ratio FAO->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Cardioprotection Cardioprotection AMPK->Cardioprotection ERK->Cardioprotection

Caption: Trimetazidine activates AMPK and ERK pathways.

Akt and Bcl-2/Bax Apoptotic Pathway

Trimetazidine has been demonstrated to protect against cardiac I/R injury by activating the Akt signaling pathway and modulating the expression of Bcl-2 family proteins.[7] Studies have shown that trimetazidine treatment significantly increases the phosphorylation of Akt (p-Akt).[7] This activation of Akt, in turn, leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby inhibiting the apoptotic cascade.[7] Furthermore, this protective effect is associated with the upregulation of microRNA-21 (miRNA-21), which acts upstream of the Akt/Bcl-2/Bax pathway.[7][8][9][10]

Trimetazidine's Anti-Apoptotic Signaling Cascade TMZ Trimetazidine DiHCl miRNA21 miRNA-21 Expression TMZ->miRNA21 Upregulates Akt Akt Phosphorylation miRNA21->Akt Bcl2_Bax Increased Bcl-2/Bax Ratio Akt->Bcl2_Bax Apoptosis Apoptosis Bcl2_Bax->Apoptosis Inhibits

Caption: Trimetazidine inhibits apoptosis via miRNA-21/Akt.

Regulation of Autophagy via the AKT/mTOR Pathway

In the context of ischemia-reperfusion, excessive autophagy can contribute to cell death. Trimetazidine has been shown to inhibit this detrimental level of autophagy.[11] This is achieved, at least in part, through the activation of the AKT/mTOR signaling pathway.[11] By upregulating phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), trimetazidine suppresses the initiation of the autophagic process, thereby preserving cardiomyocyte viability.[11]

Trimetazidine's Regulation of Autophagy TMZ Trimetazidine DiHCl AKT_mTOR AKT/mTOR Pathway TMZ->AKT_mTOR Activates Autophagy Excessive Autophagy AKT_mTOR->Autophagy Inhibits Cell_Viability Increased Cell Viability Autophagy->Cell_Viability Experimental Workflow for In Vivo Trimetazidine Studies Animal_Model Animal Model Selection (e.g., Rats) Grouping Randomization into Groups (Control, I/R, TMZ+I/R) Animal_Model->Grouping TMZ_Admin Trimetazidine Administration (Pre-treatment) Grouping->TMZ_Admin Ischemia_Reperfusion Surgical Induction of Myocardial I/R TMZ_Admin->Ischemia_Reperfusion Sample_Collection Sample Collection (Blood, Heart Tissue) Ischemia_Reperfusion->Sample_Collection Infarct_Analysis Infarct Size Measurement (TTC Staining) Sample_Collection->Infarct_Analysis Biochemical_Analysis Biochemical Assays (CK, LDH) Sample_Collection->Biochemical_Analysis Molecular_Analysis Molecular Biology Analyses (Western Blot, PCR) Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Infarct_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

References

Trimetazidine DiHCl: A Deep Dive into its Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) Dihydrochloride (DiHCl) is a metabolic agent with a unique cytoprotective and anti-ischemic profile. Unlike traditional antianginal drugs that act through hemodynamic modifications, Trimetazidine optimizes cellular energy metabolism, particularly under ischemic conditions. This technical guide provides an in-depth exploration of the core mechanism of action of Trimetazidine, its profound impact on cellular metabolism, and its interplay with key signaling pathways. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Core Mechanism of Action: A Metabolic Shift

Under normal physiological conditions, the heart derives most of its energy from the β-oxidation of fatty acids. However, during ischemia, the reduced oxygen supply makes fatty acid oxidation less efficient and even detrimental, leading to cellular acidosis and ionic imbalance. Trimetazidine addresses this metabolic inflexibility by inducing a crucial shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation.[1][2][3]

The primary molecular target of Trimetazidine is the long-chain 3-ketoacyl-CoA thiolase (3-KAT) , the terminal enzyme in the mitochondrial fatty acid β-oxidation spiral.[1][2][4][5] By selectively inhibiting this enzyme, Trimetazidine curtails the breakdown of long-chain fatty acids for energy production.[4][5] This inhibition consequently alleviates the suppression of glucose oxidation, leading to an increased rate of ATP production from glucose.[4][6] This metabolic reprogramming is particularly beneficial during ischemia, as glucose oxidation requires less oxygen than fatty acid oxidation to generate the same amount of ATP, thereby improving cardiac efficiency and function.[1][2]

Impact on Cellular Metabolism

The metabolic modulation induced by Trimetazidine has several downstream consequences that contribute to its cardioprotective effects:

  • Enhanced Glucose Oxidation: By inhibiting fatty acid oxidation, Trimetazidine indirectly stimulates the pyruvate (B1213749) dehydrogenase (PDH) complex, the gatekeeper enzyme for glucose oxidation.[4][5] This leads to a significant increase in the rate of glucose oxidation, ensuring a more stable supply of ATP during oxygen deprivation.[4]

  • Reduced Intracellular Acidosis: The increased coupling of glycolysis to glucose oxidation minimizes the production of lactate (B86563) and protons, thereby attenuating the intracellular acidosis that characterizes ischemic events.[5][6]

  • Preservation of Mitochondrial Function: Trimetazidine has been shown to protect mitochondrial function during ischemia-reperfusion injury. It helps maintain the integrity of the mitochondrial respiratory chain, reduces the generation of reactive oxygen species (ROS), and improves mitochondrial biosynthesis and dynamics.[7][8][9][10]

  • Decreased Calcium Overload: By mitigating acidosis, Trimetazidine helps to prevent the intracellular calcium overload that can trigger cell death pathways.[2]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from various studies investigating the effects of Trimetazidine on cellular metabolism.

Table 1: Effect of Trimetazidine on Myocardial Metabolism in Isolated Working Rat Hearts

ParameterControlTrimetazidine (1 µmol/L)Percentage ChangeReference
Aerobic Conditions
Palmitate Oxidation (nmol/g dry wt/min)488 ± 24408 ± 15↓ 16.4%[4]
Glucose Oxidation (nmol/g dry wt/min)1889 ± 1192378 ± 166↑ 25.9%[4]
Low-Flow Ischemia
Glucose Oxidation RateBaseline+ 210%↑ 210%[4][11]

Table 2: Inhibitory Effect of Trimetazidine on 3-Ketoacyl-CoA Thiolase (3-KAT) Activity

IsoformIC50Reference
Long-chain 3-KAT75 nmol/L[4]
Medium-chain 3-KAT> 10 µmol/L[4]
Short-chain 3-KAT> 100 µmol/L[4]

Table 3: Clinical Effects of Trimetazidine in Patients with Heart Failure

ParameterPlaceboTrimetazidinep-valueReference
Ejection Fraction (EF) Change35±7% to 36±6%35±8% to 42±11%p=0.02[12]
Resting Energy Expenditure (REE) (kcal/day)1679±304 to 1690±3371677±264 to 1580±263p=0.03[12]

Signaling Pathways Modulated by Trimetazidine

Recent research has begun to elucidate the signaling pathways that are influenced by Trimetazidine's metabolic effects, further explaining its cardioprotective actions.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial cellular energy sensor that is activated during periods of metabolic stress, such as ischemia. Trimetazidine has been shown to activate AMPK signaling.[13][14] This activation is likely a consequence of the altered AMP/ATP ratio resulting from the shift in substrate utilization.[14] Activated AMPK can then phosphorylate downstream targets to promote glucose uptake and glycolysis, further enhancing the metabolic switch initiated by Trimetazidine.

AMPK_Pathway Trimetazidine Trimetazidine AMP_ATP_Ratio ↑ AMP/ATP Ratio Trimetazidine->AMP_ATP_Ratio Ischemia Ischemia Ischemia->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Glycolysis ↑ Glycolysis AMPK->Glycolysis Cardioprotection Cardioprotection Glucose_Uptake->Cardioprotection Glycolysis->Cardioprotection

Trimetazidine activates the AMPK signaling pathway.
Extracellular Signal-Regulated Kinase (ERK) Signaling

The ERK signaling pathway is involved in cell survival and proliferation. Studies have indicated that Trimetazidine can also activate the ERK pathway, contributing to its protective effects against ischemia-reperfusion injury.[14][15] The activation of ERK signaling by Trimetazidine appears to be linked to the reduction of oxidative stress.[14]

ERK_Pathway Trimetazidine Trimetazidine Oxidative_Stress ↓ Oxidative Stress Trimetazidine->Oxidative_Stress reduces Ischemia_Reperfusion Ischemia/ Reperfusion Ischemia_Reperfusion->Oxidative_Stress induces ERK ERK Activation Oxidative_Stress->ERK Cell_Survival ↑ Cell Survival ERK->Cell_Survival Cardioprotection Cardioprotection Cell_Survival->Cardioprotection

Trimetazidine's role in the ERK signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the metabolic effects of Trimetazidine.

Measurement of Fatty Acid and Glucose Oxidation in Isolated Working Rat Hearts

This protocol is based on the methods described by Kantor et al. (2000).[4]

Objective: To simultaneously measure the rates of fatty acid and glucose oxidation in an ex vivo perfused heart model.

Materials:

  • Krebs-Henseleit solution

  • Radiolabeled substrates: [¹⁴C]palmitate or [¹⁴C]glucose and [³H]glucose

  • Bovine serum albumin (BSA)

  • Insulin

  • Working heart perfusion apparatus (Langendorff setup)

  • Scintillation counter

Procedure:

  • Heart Isolation: Anesthetize a male Sprague-Dawley rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion to clear the coronary arteries of blood.

  • Switch to Working Mode: Cannulate the left atrium and switch to antegrade perfusion (working mode), allowing the heart to pump the perfusate from the left atrium to the aorta against a set afterload.

  • Perfusion Buffer: Perfuse the heart with Krebs-Henseleit solution containing 5 mmol/L glucose, 100 µU/mL insulin, 3% albumin, and either 0.4 mmol/L [¹⁴C]palmitate or 5 mmol/L [¹⁴C]glucose. For simultaneous glycolysis and glucose oxidation measurements, [³H]glucose can be included.

  • Trimetazidine Treatment: For the treatment group, add Trimetazidine DiHCl to the perfusion buffer at the desired concentration (e.g., 1 µmol/L).

  • Sample Collection: Collect the coronary effluent (perfusate that has passed through the heart) at regular intervals.

  • Measurement of ¹⁴CO₂ (from oxidation): Trap the ¹⁴CO₂ produced from the oxidation of [¹⁴C]palmitate or [¹⁴C]glucose from the coronary effluent. This is typically done by acidifying the sample and trapping the released gas in a hyamine hydroxide (B78521) solution.

  • Measurement of ³H₂O (from glycolysis): Separate the ³H₂O produced from glycolysis from the [³H]glucose in the perfusate, often using an ion-exchange column.

  • Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ and the separated ³H₂O using a scintillation counter.

  • Calculation of Oxidation Rates: Calculate the rates of fatty acid and glucose oxidation based on the specific activity of the radiolabeled substrates and the amount of ¹⁴CO₂ produced per unit of time, normalized to the dry weight of the heart.

Experimental_Workflow Start Start Heart_Isolation Isolate Rat Heart Start->Heart_Isolation Cannulation Cannulate on Langendorff Apparatus Heart_Isolation->Cannulation Working_Mode Switch to Working Heart Mode Cannulation->Working_Mode Perfusion Perfuse with Radiolabeled Substrates +/- Trimetazidine Working_Mode->Perfusion Sample_Collection Collect Coronary Effluent Perfusion->Sample_Collection CO2_Trapping Trap ¹⁴CO₂ Sample_Collection->CO2_Trapping H2O_Separation Separate ³H₂O Sample_Collection->H2O_Separation Scintillation_Counting Scintillation Counting CO2_Trapping->Scintillation_Counting H2O_Separation->Scintillation_Counting Data_Analysis Calculate Oxidation Rates Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for measuring substrate oxidation.
Assay for 3-Ketoacyl-CoA Thiolase (3-KAT) Activity

This protocol is a generalized method based on the principles of enzyme kinetics.

Objective: To determine the inhibitory effect of Trimetazidine on the activity of different isoforms of 3-KAT.

Materials:

  • Isolated mitochondria or purified 3-KAT enzyme isoforms (long-, medium-, and short-chain)

  • Substrate: 3-ketoacyl-CoA of varying chain lengths

  • Coenzyme A

  • Assay buffer (e.g., Tris-HCl)

  • Spectrophotometer

  • This compound

Procedure:

  • Enzyme Preparation: Isolate mitochondria from cardiac tissue or use purified recombinant 3-KAT isoforms.

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, Coenzyme A, and the specific 3-ketoacyl-CoA substrate.

  • Inhibitor Addition: For the experimental groups, add varying concentrations of this compound to the reaction mixture. A control group without the inhibitor should be included.

  • Enzyme Addition: Initiate the reaction by adding the mitochondrial preparation or the purified 3-KAT enzyme.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 303 nm) which corresponds to the cleavage of the 3-ketoacyl-CoA substrate.

  • Calculation of Activity: Determine the initial velocity of the reaction from the rate of change in absorbance.

  • IC50 Determination: Plot the enzyme activity against the logarithm of the Trimetazidine concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound represents a paradigm of metabolic modulation in the treatment of ischemic heart disease. Its well-defined mechanism of action, centered on the inhibition of long-chain 3-ketoacyl-CoA thiolase, leads to a beneficial shift from fatty acid to glucose oxidation. This metabolic switch, coupled with the favorable modulation of key signaling pathways like AMPK and ERK, culminates in enhanced cardiac efficiency, reduced ischemic injury, and overall cardioprotection. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and leverage the therapeutic potential of Trimetazidine and other metabolic modulators in cardiovascular medicine.

References

An In-Depth Technical Guide to the Metabolic Shift Induced by Trimetazidine DiHCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic reprogramming induced by Trimetazidine (B612337) Dihydrochloride (DiHCl). Trimetazidine, a well-established anti-anginal agent, exerts its therapeutic effects by optimizing myocardial energy metabolism. This document delves into the core mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism: A Shift from Fatty Acids to Glucose

Trimetazidine primarily acts as a selective inhibitor of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), the terminal enzyme in the β-oxidation of fatty acids.[1][2][3] This inhibition curtails the heart's reliance on fatty acid oxidation for ATP production, a process that, while energy-rich, is less oxygen-efficient compared to glucose oxidation.[4] By partially blocking fatty acid metabolism, Trimetazidine orchestrates a metabolic switch towards the preferential oxidation of glucose.[1][2][3] This shift is particularly beneficial under ischemic conditions where oxygen supply is limited, as glucose oxidation yields more ATP per molecule of oxygen consumed.[4]

The increased glucose oxidation is not a direct effect of the drug on glycolytic enzymes but rather a consequence of the reduced fatty acid oxidation.[1] This metabolic reprogramming leads to an increase in the activity of pyruvate (B1213749) dehydrogenase (PDH), the gatekeeper enzyme that channels pyruvate from glycolysis into the Krebs cycle for complete oxidation.[1][2][3][5] The stimulation of PDH activity further enhances the coupling between glycolysis and glucose oxidation, leading to more efficient energy production and a reduction in the accumulation of lactate (B86563) and protons, which are detrimental to cardiac function during ischemia.[5]

Quantitative Effects of Trimetazidine on Myocardial Metabolism

The metabolic shift induced by Trimetazidine has been quantified in various preclinical studies. The following tables summarize key findings from experiments using isolated working rat hearts, providing a clear comparison of the metabolic effects under different conditions.

Table 1: Effect of Trimetazidine on Myocardial Metabolism in Aerobic Hearts Perfused with Palmitate and Glucose

Metabolic ParameterControlTrimetazidine (1 µM)Percentage Change
Palmitate Oxidation (nmol/g dry wt/min)488 ± 24408 ± 15↓ 16.4%
Glucose Oxidation (nmol/g dry wt/min)1889 ± 1192378 ± 166↑ 25.9%
Glycolysis (nmol/g dry wt/min)UnalteredUnalteredNo significant change
Pyruvate Dehydrogenase (PDHa) Activity18% of total PDHIncreased by 37%↑ 37%

Data sourced from Kantor et al. (2000).[1][2]

Table 2: Effect of Trimetazidine on Myocardial Metabolism in Ischemic Hearts

Metabolic ParameterControl (Ischemia)Trimetazidine (Ischemia)Percentage Change
Glucose Oxidation (nmol/g dry wt/min)BaselineIncreased by 210%↑ 210%
Glycolysis (nmol/g dry wt/min)UnalteredUnalteredNo significant change

Data sourced from Kantor et al. (2000).[2][3]

Experimental Protocols

Reproducing the foundational studies on Trimetazidine's metabolic effects requires precise experimental methodologies. Below are detailed protocols for key experiments.

Measurement of Fatty Acid and Glucose Oxidation in Isolated Working Hearts

This protocol is adapted from established methods for simultaneously measuring substrate oxidation rates using radiolabeled substrates.[6]

Objective: To quantify the rates of palmitate and glucose oxidation in an ex vivo perfused heart model in the presence and absence of Trimetazidine.

Materials:

  • Isolated working heart apparatus (Langendorff or working heart mode).

  • Krebs-Henseleit bicarbonate buffer containing: 11 mM glucose, 1.2 mM palmitate bound to 3% bovine serum albumin, 100 µU/mL insulin.

  • Radiolabeled substrates: [14C]-palmitate and [3H]-glucose.

  • Scintillation counter.

  • Trimetazidine DiHCl.

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize a male Sprague-Dawley rat and rapidly excise the heart.

    • Cannulate the aorta and initiate retrograde Langendorff perfusion with Krebs-Henseleit buffer to wash out blood.

    • Switch to the working heart mode, perfusing the heart via the left atrium.

  • Experimental Groups:

    • Control Group: Perfuse hearts with the standard Krebs-Henseleit buffer containing radiolabeled substrates.

    • Trimetazidine Group: Perfuse hearts with the same buffer supplemented with the desired concentration of Trimetazidine (e.g., 1 µM).

  • Metabolic Rate Measurement:

    • Glucose Oxidation: Measure the rate of 3H2O production from [3H]-glucose. Collect the coronary effluent at regular intervals and separate 3H2O from [3H]-glucose using an anion exchange column. Quantify the radioactivity of the eluate using a scintillation counter.

    • Fatty Acid Oxidation: Measure the rate of 14CO2 production from [14C]-palmitate. The perfusion apparatus should be a closed system to trap the produced 14CO2 in a hyamine hydroxide (B78521) solution. Quantify the radioactivity of the trapping solution using a scintillation counter.

  • Data Analysis:

    • Calculate the rates of glucose and palmitate oxidation based on the specific activity of the radiolabeled substrates and the measured radioactivity, expressed as nmol of substrate oxidized per gram of dry heart weight per minute.

3-Ketoacyl-CoA Thiolase (LC 3-KAT) Activity Assay

This spectrophotometric assay measures the activity of LC 3-KAT, the direct target of Trimetazidine.

Objective: To determine the inhibitory effect of Trimetazidine on the activity of long-chain 3-ketoacyl-CoA thiolase.

Materials:

  • Isolated mitochondrial fraction from heart tissue.

  • Spectrophotometer.

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.1).

  • Substrate: Long-chain 3-ketoacyl-CoA (e.g., 3-keto-palmitoyl-CoA).

  • Coenzyme A (CoA).

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • This compound.

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cardiac tissue homogenates by differential centrifugation.

  • Enzyme Reaction:

    • Prepare a reaction mixture in a cuvette containing the reaction buffer, CoA, and DTNB.

    • Add the mitochondrial preparation to the cuvette.

    • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Measurement:

    • The thiolase reaction cleaves the 3-ketoacyl-CoA, producing acetyl-CoA and a shortened acyl-CoA, and consumes one molecule of free CoA. The reverse reaction, which is often measured, involves the condensation of acetyl-CoA and an acyl-CoA to produce a 3-ketoacyl-CoA and releases a free CoA.

    • Alternatively, a coupled assay can be used where the production of the shortened acyl-CoA is linked to a subsequent reaction that can be monitored spectrophotometrically.

    • A more direct method involves monitoring the decrease in absorbance of the magnesium-complexed enolate form of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm).

  • Inhibition Assay:

    • Perform the assay in the presence of varying concentrations of Trimetazidine to determine its inhibitory effect on the enzyme activity.

    • Calculate the IC50 value, which represents the concentration of Trimetazidine required to inhibit 50% of the enzyme's activity.

Visualizing the Metabolic Shift

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by Trimetazidine and a typical experimental workflow.

cluster_0 Fatty Acid Oxidation Pathway cluster_1 Glucose Oxidation Pathway Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA->Beta-Oxidation Spiral Long-Chain 3-Ketoacyl-CoA Long-Chain 3-Ketoacyl-CoA Beta-Oxidation Spiral->Long-Chain 3-Ketoacyl-CoA LC 3-KAT LC 3-KAT Long-Chain 3-Ketoacyl-CoA->LC 3-KAT Acetyl-CoA (from FAO) Acetyl-CoA (from FAO) LC 3-KAT->Acetyl-CoA (from FAO) PDH PDH LC 3-KAT->PDH Relieves Inhibition Krebs Cycle Krebs Cycle Acetyl-CoA (from FAO)->Krebs Cycle ATP (from FAO) ATP (from FAO) Krebs Cycle->ATP (from FAO) Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->PDH Acetyl-CoA (from Glucose) Acetyl-CoA (from Glucose) PDH->Acetyl-CoA (from Glucose) Krebs Cycle_G Krebs Cycle Acetyl-CoA (from Glucose)->Krebs Cycle_G ATP (from Glucose) ATP (from Glucose) Krebs Cycle_G->ATP (from Glucose) Trimetazidine Trimetazidine Trimetazidine->LC 3-KAT Inhibits

Caption: Trimetazidine's mechanism of action.

cluster_workflow Experimental Workflow Start Start Isolate Rat Heart Isolate Rat Heart Start->Isolate Rat Heart Langendorff Perfusion Langendorff Perfusion Isolate Rat Heart->Langendorff Perfusion Switch to Working Heart Mode Switch to Working Heart Mode Langendorff Perfusion->Switch to Working Heart Mode Stabilization Period Stabilization Period Switch to Working Heart Mode->Stabilization Period Experimental Perfusion Experimental Perfusion Stabilization Period->Experimental Perfusion Control Group Control Group Experimental Perfusion->Control Group Buffer Trimetazidine Group Trimetazidine Group Experimental Perfusion->Trimetazidine Group Buffer + TMZ Collect Effluent & Gas Collect Effluent & Gas Control Group->Collect Effluent & Gas Trimetazidine Group->Collect Effluent & Gas Measure Radioactivity Measure Radioactivity Collect Effluent & Gas->Measure Radioactivity Data Analysis Data Analysis Measure Radioactivity->Data Analysis End End Data Analysis->End

Caption: Isolated heart perfusion workflow.

References

Trimetazidine DiHCl: A Deep Dive into its Impact on Mitochondrial Function and Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimetazidine (B612337) Dihydrochloride (TMZ) is a metabolic modulator with well-documented anti-ischemic effects, primarily attributed to its influence on mitochondrial function. This technical guide provides an in-depth analysis of the core mechanisms by which TMZ impacts mitochondrial respiration and overall function. By shifting the energy substrate preference from fatty acid oxidation to glucose oxidation, TMZ optimizes ATP production under ischemic conditions, reduces oxidative stress, and preserves mitochondrial integrity. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: A Shift in Cellular Metabolism

The primary and most widely cited mechanism of action for Trimetazidine is the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the β-oxidation pathway of fatty acids.[1][2] This inhibition leads to a significant metabolic shift from fatty acid oxidation (FAO) to glucose oxidation for energy production.[1][3] Under aerobic conditions, FAO is the heart's preferred energy source. However, during ischemia, the reduced oxygen supply makes FAO less efficient and detrimental due to higher oxygen consumption per ATP molecule produced compared to glucose oxidation.[3] By inhibiting FAO, TMZ indirectly stimulates glucose oxidation, which requires less oxygen to produce the same amount of ATP, thereby improving cardiac efficiency and function during ischemic events.[1][2]

It is important to note that while the 3-KAT inhibition theory is prominent, some studies have presented conflicting evidence, suggesting that TMZ's beneficial effects may not solely, or even primarily, be due to this mechanism.[4][5] These studies indicate that at clinically relevant concentrations, the inhibition of 3-KAT by TMZ may not be significant enough to account for its observed cardioprotective effects.[5] Alternative and complementary mechanisms have been proposed, including direct effects on the electron transport chain and reduction of oxidative stress.[6][7]

Signaling Pathway for Metabolic Shift

cluster_Mitochondrion Mitochondrion FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation ThreeKAT Long-chain 3-ketoacyl-CoA thiolase (3-KAT) BetaOxidation->ThreeKAT AcetylCoA_FA Acetyl-CoA ThreeKAT->AcetylCoA_FA TCA TCA Cycle AcetylCoA_FA->TCA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_Glu Acetyl-CoA Pyruvate->AcetylCoA_Glu PDH AcetylCoA_Glu->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP TMZ Trimetazidine (TMZ) TMZ->ThreeKAT Inhibits Glucose_outside Glucose Glucose_outside->Glucose

Caption: Trimetazidine's metabolic shift mechanism.

Impact on Mitochondrial Respiration and Electron Transport Chain

Trimetazidine has been shown to directly influence the components of the mitochondrial electron transport chain (ETC), leading to improved respiratory function, particularly under pathological conditions.

Preservation of Respiratory Chain Complex Activity

Studies have demonstrated that TMZ can preserve the activity of mitochondrial respiratory chain complexes, which are often compromised during ischemia-reperfusion injury.[8][9] Specifically, TMZ has been reported to:

  • Improve Complex I and II activity: In models of myocardial ischemia, TMZ treatment has been associated with enhanced activity of both Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).[6][8] This helps maintain the flow of electrons through the ETC, which is crucial for ATP synthesis.

  • Restore Respiratory Control Ratio (RCR): The RCR, a key indicator of mitochondrial coupling and health, is often decreased after ischemic events. Trimetazidine has been shown to improve the RCR, indicating a restoration of efficient oxidative phosphorylation.[8]

Reduction of Reactive Oxygen Species (ROS) Production

Mitochondria are a primary source of cellular reactive oxygen species (ROS), and their overproduction during ischemia-reperfusion contributes significantly to cellular damage. Trimetazidine has been shown to mitigate this oxidative stress by:

  • Decreasing electron leakage: By optimizing the function of the ETC, particularly at Complex I and II, TMZ is thought to reduce the leakage of electrons that can react with oxygen to form superoxide (B77818) radicals.[6]

  • Preserving mitochondrial membrane potential: By maintaining the integrity and function of the ETC, TMZ helps to preserve the mitochondrial membrane potential, which is essential for ATP production and reducing ROS formation.[6]

Signaling Pathway of Mitochondrial Protection

cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain ComplexI Complex I ComplexII Complex II MMP Mitochondrial Membrane Potential ETC->MMP ROS ROS Production ComplexI->ROS e- leak ComplexII->ROS e- leak ATP ATP Production MMP->ATP Ischemia Ischemia/ Reperfusion Ischemia->ComplexI Inhibits Ischemia->ComplexII Inhibits Ischemia->ROS Increases TMZ Trimetazidine (TMZ) TMZ->ComplexI Protects TMZ->ComplexII Protects TMZ->ROS Reduces

Caption: Trimetazidine's protective effects on the ETC.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of Trimetazidine on mitochondrial function and related parameters.

ParameterModelTreatmentResultReference
Infarct Size Rat model of acute myocardial ischemiaTrimetazidineSignificant reduction (31.24±3.02% vs. 52.87±4.89% in ischemia group)[8]
Respiratory Control Ratio (RCR) Rat model of acute myocardial ischemiaTrimetazidineImproved RCR[8]
Complex I Activity Rat model of acute myocardial ischemiaTrimetazidinePromoted Complex I activity[8]
Glucose Oxidation Isolated working rat hearts1 µmol/L TrimetazidineIncreased from 1889±119 to 2378±166 nmol/g dry weight/min[10]
Palmitate Oxidation Isolated working rat hearts1 µmol/L TrimetazidineDecreased from 488±24 to 408±15 nmol/g dry weight/min[10]
Oxygen Consumption Rate (OCR) - Basal Respiration SOD1G93A primary neuronal cultures10 µM TrimetazidineImproved basal respiration[11]
ATP-linked Respiration SOD1G93A primary neuronal cultures10 µM TrimetazidineIncreased ATP-linked respiration[11]
Maximal Respiration SOD1G93A primary neuronal cultures10 µM TrimetazidineIncreased maximal respiration[11]
ROS Production Ischemic pig modelTrimetazidine (20 mg IR or 35 mg MR)Reduction of >30%[12]
Mitochondrial Volume Cultured rat cardiomyocytesTrimetazidineIncreased by 39%[13]
Number of Mitochondria per cell Cultured rat cardiomyocytesTrimetazidineDecreased by 56% (suggesting fusion)[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the impact of Trimetazidine on mitochondrial function.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This is a widely used method for real-time analysis of mitochondrial respiration and glycolysis in live cells.

  • Cell Culture: Cells (e.g., primary neurons, cardiomyocytes) are seeded in Seahorse XF culture plates.[14]

  • Treatment: Cells are treated with Trimetazidine at various concentrations for a specified duration (e.g., 10 µM overnight).[14]

  • Assay Procedure (Mito Stress Test):

    • Baseline OCR: The initial oxygen consumption rate is measured.

    • Oligomycin Injection: ATP synthase is inhibited to determine ATP-linked respiration.

    • FCCP Injection: An uncoupling agent is added to induce maximal respiration.

    • Rotenone/Antimycin A Injection: Complex I and III are inhibited to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[14][15]

  • Data Analysis: Key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the OCR measurements.[11]

Experimental Workflow for Mitochondrial Respiration Analysis

start Start: Seed cells in Seahorse plate treatment Treat cells with Trimetazidine or Vehicle start->treatment incubation Incubate for specified duration treatment->incubation prepare_assay Prepare Seahorse XF Analyzer and cartridge incubation->prepare_assay load_plate Load cell plate into Seahorse Analyzer prepare_assay->load_plate measure_baseline Measure Baseline OCR load_plate->measure_baseline inject_oligo Inject Oligomycin measure_baseline->inject_oligo measure_atp Measure ATP-linked respiration inject_oligo->measure_atp inject_fccp Inject FCCP measure_atp->inject_fccp measure_max Measure Maximal respiration inject_fccp->measure_max inject_rot_aa Inject Rotenone/ Antimycin A measure_max->inject_rot_aa measure_non_mito Measure Non-mitochondrial respiration inject_rot_aa->measure_non_mito analyze Analyze Data: Calculate key parameters measure_non_mito->analyze

Caption: Seahorse XF Mito Stress Test workflow.

Isolation of Mitochondria and Measurement of Respiratory Chain Complex Activity

This protocol is used to assess the function of individual respiratory chain complexes in isolated mitochondria.

  • Tissue Homogenization: Cardiac tissue is minced and homogenized in an ice-cold isolation buffer.[8]

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate mitochondria from other cellular components.

  • Protein Quantification: The protein concentration of the mitochondrial suspension is determined (e.g., using the Bradford assay).

  • Respirometry:

    • Isolated mitochondria are added to a respiration buffer in a high-resolution respirometer (e.g., Oroboros Oxygraph).[16]

    • Specific substrates and inhibitors are added sequentially to measure the activity of different complexes:

      • Complex I: Malate and glutamate (B1630785) are added as substrates.[8]

      • Complex II: Succinate is added (in the presence of a Complex I inhibitor like rotenone).[6]

      • Complex IV: Ascorbate and TMPD are used as artificial electron donors.[17]

  • Calculation of RCR: The ratio of State 3 (ADP-stimulated) to State 4 (resting) respiration is calculated.[8]

Conclusion and Future Directions

Trimetazidine DiHCl exerts a significant and multifaceted impact on mitochondrial function and respiration. Its primary, though debated, mechanism involves a metabolic shift from fatty acid to glucose oxidation via the inhibition of long-chain 3-ketoacyl-CoA thiolase. This, coupled with its ability to preserve the function of the electron transport chain and reduce oxidative stress, underlies its therapeutic efficacy in ischemic conditions.

Future research should focus on definitively elucidating the primary molecular target of Trimetazidine to resolve the existing controversy surrounding 3-KAT inhibition. Furthermore, exploring the long-term effects of Trimetazidine on mitochondrial biogenesis and dynamics will provide a more comprehensive understanding of its role in cellular bioenergetics. The development of more targeted metabolic modulators, inspired by the mechanisms of Trimetazidine, holds promise for the treatment of a broader range of metabolic and cardiovascular diseases.

References

Pharmacological properties of Trimetazidine as a cytoprotective agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) (TMZ) is a well-established anti-anginal agent that has garnered significant interest for its cytoprotective properties, largely independent of its hemodynamic effects. This technical guide provides an in-depth exploration of the pharmacological properties of Trimetazidine, focusing on its core mechanism as a metabolic modulator and its influence on key intracellular signaling pathways. We present a comprehensive summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its cytoprotective effects, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Trimetazidine and other cytoprotective agents.

Core Mechanism of Action: Metabolic Modulation

The primary mechanism underpinning the cytoprotective effects of Trimetazidine is its ability to optimize cellular energy metabolism under ischemic conditions.[1][2] Unlike traditional anti-anginal drugs that modulate hemodynamics, TMZ acts directly at the cellular level.[3] It selectively inhibits the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the β-oxidation of fatty acids.[1][2][3]

This inhibition leads to a metabolic shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation.[1][3] During ischemia, when oxygen supply is limited, oxidizing glucose requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This metabolic switch offers several cytoprotective advantages:

  • Preservation of Intracellular ATP Levels: By promoting a more efficient energy production pathway, TMZ helps to maintain intracellular ATP concentrations, which are crucial for the proper functioning of ionic pumps and other essential cellular processes.[1]

  • Reduction of Intracellular Acidosis: The shift to glucose oxidation limits the production of lactate, thereby reducing intracellular acidosis, a key contributor to ischemic cell injury.[3]

  • Decreased Sodium and Calcium Overload: By preserving ATP levels and the function of ion pumps, TMZ helps to prevent the intracellular accumulation of sodium and calcium, which can trigger a cascade of detrimental events, including mitochondrial dysfunction and cell death.[3]

  • Reduced Oxidative Stress: The optimization of mitochondrial respiration leads to a decrease in the production of reactive oxygen species (ROS), thus mitigating oxidative damage to cellular components.

Key Signaling Pathways in Trimetazidine-Mediated Cytoprotection

Beyond its primary metabolic effects, Trimetazidine has been shown to modulate several key intracellular signaling pathways that contribute to its cytoprotective actions.

The Akt/eNOS Signaling Pathway

Studies have demonstrated that Trimetazidine can activate the Akt/eNOS signaling pathway, which plays a crucial role in cell survival and endothelial function.[4] Pretreatment with TMZ has been shown to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) in response to oxidative stress.[4] Activated eNOS leads to the production of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-apoptotic properties. The activation of this pathway by TMZ can be attenuated by Akt inhibitors, confirming its role in TMZ's protective effects on endothelial progenitor cells.[4]

The AMPK/ERK Signaling Pathway

Trimetazidine has also been shown to activate the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) signaling pathways.[5] AMPK acts as a cellular energy sensor, and its activation by TMZ is thought to be triggered by the alteration in the AMP/ATP ratio resulting from the modulation of fatty acid oxidation.[5] Activated AMPK can, in turn, stimulate glucose uptake and glycolysis, further enhancing the metabolic shift initiated by TMZ. The activation of both AMPK and ERK pathways has been shown to be crucial for TMZ-mediated cardioprotection against ischemia-reperfusion injury, as the protective effects are diminished in the presence of inhibitors of these pathways.[5]

Quantitative Data on the Cytoprotective Effects of Trimetazidine

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the cytoprotective effects of Trimetazidine.

Table 1: Preclinical Studies
ParameterExperimental ModelTrimetazidine DosageKey FindingReference
Infarct Size Rat model of acute myocardial ischemia10 mg/kg/d for 7 daysSignificant reduction in infarct size (31.24±3.02% vs. 52.87±4.89% in the ischemia group)[1]
Lactate Dehydrogenase (LDH) Rat model of renal ischemia-reperfusion3 mg/kg intraperitoneallyDecreased LDH levels (845 ± 13 U/L vs. 1028 ± 30 U/L in the I/R group)[6]
Creatinine (B1669602) Clearance Rat model of renal ischemia-reperfusion3 mg/kg intraperitoneallyImproved creatinine clearance (105 ± 12 µL/min/g vs. 31 ± 11 µL/min/g in the I/R group)[6]
Malondialdehyde (MDA) Rat model of renal ischemia-reperfusion3 mg/kg intraperitoneallyDecreased MDA concentration (0.33 ± 0.01 nmol/mg protein vs. 0.59 ± 0.03 nmol/mg protein in the I/R group)[6]
Superoxide Dismutase (SOD) Rat model of renal ischemia-reperfusion3 mg/kg intraperitoneallyIncreased SOD activity (25 ± 3 U/mg protein vs. 11 ± 2 U/mg protein in the I/R group)[6]
Cell Viability (H2O2-induced injury) Endothelial progenitor cells (in vitro)10 µMProtected against H2O2-induced decrease in cell viability[4]
Table 2: Clinical Studies
ParameterPatient PopulationTrimetazidine DosageKey FindingReference
Weekly Angina Attacks Stable angina pectoris60 mg/daySignificant reduction in the mean number of weekly angina attacks[7]
Exercise Duration to 1-mm ST-segment depression Stable angina pectoris60 mg/daySignificant increase in exercise duration to 1-mm ST-segment depression[7]
Left Ventricular Ejection Fraction (LVEF) Patients with ischemic and non-ischemic heart failureNot specified in abstractSignificant improvement in LVEF[8]
All-cause mortality Patients with ischemic and non-ischemic heart failureNot specified in abstractSignificant protective effect on all-cause mortality (RR: 0.29)[8]
Cardiovascular events and hospitalization Patients with ischemic and non-ischemic heart failureNot specified in abstractSignificant reduction in cardiovascular events and hospitalization (RR: 0.42)[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the cytoprotective properties of Trimetazidine.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Trimetazidine on cell viability under conditions of oxidative stress.

Materials:

  • H9c2 cardiomyocytes or other relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trimetazidine hydrochloride

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells into 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Trimetazidine Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Trimetazidine (e.g., 1, 10, 100 µM). Incubate for a specified pre-treatment period (e.g., 12 or 24 hours).

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a specific concentration of H₂O₂ (e.g., 100 µM) in fresh medium for a defined period (e.g., 4 hours). Include a control group without H₂O₂ treatment and a group with H₂O₂ treatment but no Trimetazidine pre-treatment.

  • MTT Incubation: After the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Assessment of Mitochondrial Respiratory Function

Objective: To evaluate the effect of Trimetazidine on mitochondrial function in an animal model of myocardial ischemia.

Materials:

  • Sprague-Dawley rats

  • Trimetazidine hydrochloride

  • Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

  • Respiratory buffer (e.g., containing KCl, MOPS, and phosphate)

  • Mitochondrial substrates (e.g., glutamate (B1630785), malate (B86768), succinate)

  • ADP

  • Clark-type oxygen electrode or similar respirometry system

Procedure:

  • Animal Treatment: Treat rats with Trimetazidine (e.g., 10 mg/kg/day, oral gavage) for a specified period (e.g., 7 days) prior to the induction of myocardial ischemia.

  • Induction of Myocardial Ischemia: Surgically induce myocardial ischemia (e.g., by ligating the left anterior descending coronary artery) for a defined duration.

  • Mitochondrial Isolation: Euthanize the animals and rapidly excise the hearts. Isolate mitochondria from the ventricular tissue by differential centrifugation.

  • Respirometry: Measure mitochondrial oxygen consumption using a Clark-type oxygen electrode.

    • Add a known amount of isolated mitochondria to the respiratory buffer in the electrode chamber.

    • Measure the basal respiration rate (State 2) after the addition of mitochondrial substrates (e.g., glutamate and malate for Complex I-driven respiration).

    • Induce active respiration (State 3) by adding a known amount of ADP.

    • Measure the State 4 respiration rate after the phosphorylation of all added ADP.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, as an indicator of mitochondrial coupling and integrity.

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of Trimetazidine on the phosphorylation status of key signaling proteins (e.g., Akt, eNOS, AMPK, ERK).

Materials:

  • Cell or tissue lysates from experimental groups

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the cytoprotective effects of Trimetazidine.

Signaling Pathways

cluster_metabolic Metabolic Shift cluster_akt Akt/eNOS Pathway cluster_ampk AMPK/ERK Pathway TMZ Trimetazidine KAT 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ->KAT Inhibits GO Glucose Oxidation TMZ->GO Promotes FAO Fatty Acid Oxidation KAT->FAO ATP ATP Production FAO->ATP Less Efficient O2 Oxygen Consumption FAO->O2 High ROS Reactive Oxygen Species (ROS) FAO->ROS Increases GO->ATP More Efficient GO->O2 Low GO->ROS Reduces Acidosis Intracellular Acidosis GO->Acidosis Reduces Cytoprotection Cytoprotection ATP->Cytoprotection ROS->Cytoprotection Acidosis->Cytoprotection TMZ_akt Trimetazidine Akt Akt TMZ_akt->Akt pAkt p-Akt Akt->pAkt Phosphorylation eNOS eNOS pAkt->eNOS peNOS p-eNOS eNOS->peNOS Phosphorylation NO Nitric Oxide (NO) peNOS->NO Production Vaso Vasodilation NO->Vaso Apoptosis Apoptosis NO->Apoptosis Inhibits Vaso->Cytoprotection Apoptosis->Cytoprotection TMZ_ampk Trimetazidine AMP_ATP Increased AMP/ATP Ratio TMZ_ampk->AMP_ATP AMPK AMPK AMP_ATP->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation ERK ERK pAMPK->ERK pERK p-ERK ERK->pERK Phosphorylation CellSurvival Cell Survival pERK->CellSurvival CellSurvival->Cytoprotection

Caption: Key signaling pathways involved in Trimetazidine-mediated cytoprotection.

Experimental Workflow

cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_analysis Downstream Analysis cell_culture Cell Culture (e.g., H9c2) tmz_treatment Trimetazidine Pre-treatment cell_culture->tmz_treatment stress_induction Induction of Cellular Stress (e.g., Hypoxia, H₂O₂) tmz_treatment->stress_induction viability Cell Viability (MTT Assay) stress_induction->viability apoptosis Apoptosis (Flow Cytometry) stress_induction->apoptosis ros ROS Production (Fluorescent Probes) stress_induction->ros mito Mitochondrial Function (Respirometry) stress_induction->mito western Western Blot (Signaling Proteins) stress_induction->western animal_model Animal Model (e.g., Rat) tmz_admin Trimetazidine Administration animal_model->tmz_admin ir_surgery Ischemia-Reperfusion Surgery tmz_admin->ir_surgery ir_surgery->mito ir_surgery->western infarct_size Infarct Size (TTC Staining) ir_surgery->infarct_size cardiac_function Cardiac Function (Echocardiography) ir_surgery->cardiac_function

Caption: A generalized experimental workflow for investigating Trimetazidine's cytoprotective effects.

Conclusion

Trimetazidine stands out as a cytoprotective agent with a unique metabolic mechanism of action. By shifting the energy substrate preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation, it effectively mitigates the detrimental consequences of ischemia at the cellular level. Furthermore, its ability to modulate key pro-survival signaling pathways, such as Akt/eNOS and AMPK/ERK, adds another layer to its multifaceted cytoprotective profile. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in various models of cellular stress and ischemic conditions. The detailed experimental protocols and visual workflows presented in this guide offer a practical framework for researchers and drug development professionals to further explore the therapeutic potential of Trimetazidine and to design novel cytoprotective strategies. As our understanding of cellular metabolism and signaling in disease continues to evolve, the principles underlying the action of Trimetazidine will undoubtedly remain a cornerstone of cytoprotective pharmacology.

References

The Effect of Trimetazidine Dihydrochloride on ATP Production in Hypoxic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimetazidine (B612337) Dihydrochloride (TMZ) is a metabolic modulator clinically utilized for its anti-anginal properties. Its primary mechanism of action in hypoxic conditions is the optimization of cellular energy metabolism, leading to a more efficient production of adenosine (B11128) triphosphate (ATP). Under oxygen deprivation, as seen in myocardial ischemia, the heart's primary energy substrate preference shifts from fatty acid β-oxidation (FAO) to the more oxygen-sparing pathway of glucose oxidation. TMZ facilitates this metabolic shift by inhibiting a key enzyme in the FAO pathway, the long-chain 3-ketoacyl-CoA thiolase (3-KAT). This inhibition leads to a reduction in fatty acid oxidation and a concomitant increase in glucose oxidation. As glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation, TMZ helps preserve intracellular ATP levels, thereby protecting cardiomyocytes from hypoxic injury. This guide provides an in-depth technical overview of the core mechanism of TMZ, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: A Metabolic Shift

Under normoxic conditions, the heart derives a significant portion of its energy from the β-oxidation of fatty acids. However, this process is oxygen-intensive. During hypoxia or ischemia, the reduced oxygen supply limits the efficiency of FAO and can lead to the accumulation of toxic metabolic byproducts. Trimetazidine addresses this challenge by partially inhibiting fatty acid oxidation, thereby promoting a shift towards glucose oxidation.[1] This metabolic reprogramming is crucial as glucose oxidation is a more oxygen-efficient pathway for ATP synthesis.[2]

The central hypothesis for TMZ's mechanism is the inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme of the β-oxidation spiral.[2][3] By inhibiting this enzyme, TMZ reduces the rate of fatty acid breakdown, leading to a decrease in the production of acetyl-CoA from fatty acids. This reduction in fatty acid-derived acetyl-CoA alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme that channels pyruvate from glycolysis into the Krebs cycle for complete oxidation.[4] The subsequent increase in glucose oxidation leads to more efficient ATP production for the amount of oxygen available, thus helping to maintain cellular energy homeostasis during hypoxic stress.[5]

However, it is important to note a controversy in the literature. While numerous studies support the 3-KAT inhibition hypothesis, a study by MacInnes et al. reported that TMZ did not inhibit 3-KAT activity in their experimental setup.[6][7] A rebuttal to this study suggested that the discrepancy could be due to the competitive nature of TMZ's inhibition and the high substrate concentrations used in the MacInnes et al. study.[8][9]

Quantitative Data on Trimetazidine's Metabolic Effects

The metabolic shift induced by Trimetazidine has been quantified in various experimental models. The following tables summarize key findings on substrate oxidation rates, enzyme activity, and intracellular ATP levels.

Table 1: Effect of Trimetazidine on Myocardial Substrate Oxidation Rates

ParameterConditionControlTrimetazidinePercentage ChangeReference
Palmitate Oxidation (nmol·g dry wt⁻¹·min⁻¹)Aerobic (Isolated Rat Heart)488 ± 24408 ± 15↓ 16.4%[3][10]
Glucose Oxidation (nmol·g dry wt⁻¹·min⁻¹)Aerobic (Isolated Rat Heart)1889 ± 1192378 ± 166↑ 25.9%[3][10]
Glucose Oxidation Low-flow Ischemia (Isolated Rat Heart)--↑ 210%[3][10]

Table 2: Effect of Trimetazidine on Key Enzyme Activities

EnzymeParameterValueReference
Long-chain 3-ketoacyl-CoA thiolase (3-KAT) IC₅₀≈75 nmol/L[3][4]
Pyruvate Dehydrogenase (active form) Activity Change↑ 37%[3][4]

Table 3: Effect of Trimetazidine on Myocardial ATP Levels under Hypoxia/Ischemia

Study TypeConditionControlTrimetazidineOutcomeReference
31P-NMR Spectroscopy (Isolated Rat Heart)12 min total ischemiaATP depletionATP content protectedPreservation of ATP[11]
Cultured CardiomyocytesHypoxiaATP depletionProtection against ATP depletionPreservation of ATP
Cultured CardiomyocytesHypoxia/Reoxygenation27 ± 3.1 nmol/mg protein14.6 ± 2.2 nmol/mg protein↓ ATP levels (suggested increased AMP/ATP ratio)

Experimental Protocols

Isolated Working Heart Perfusion for Metabolic Studies

This ex vivo model allows for the assessment of cardiac function and metabolism in a controlled environment.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Heart Isolation: Hearts are rapidly excised and cannulated via the aorta for retrograde perfusion with Krebs-Henseleit solution (Langendorff setup) to wash out blood.

  • Working Heart Setup: The cannulation is switched to the left atrium, and the aorta is cannulated to eject perfusate against a hydrostatic pressure head, allowing the heart to perform work.

  • Perfusion Buffer: Krebs-Henseleit solution containing glucose (e.g., 5 mmol/L), insulin (B600854) (e.g., 100 µU/mL), and fatty acids (e.g., 0.4 mmol/L palmitate complexed to albumin) is used. The buffer is gassed with 95% O₂ / 5% CO₂.

  • Radiolabeling: To measure substrate oxidation, either glucose or fatty acids are radiolabeled. For simultaneous measurement of glycolysis and glucose oxidation, [5-³H/U-¹⁴C]glucose is used. For fatty acid oxidation, [1-¹⁴C]palmitate is used.[3][4]

  • Metabolic Rate Measurement:

    • Glycolysis: Measured by the rate of ³H₂O production from [5-³H]glucose.

    • Glucose and Fatty Acid Oxidation: Measured by the quantitative collection of ¹⁴CO₂ produced from [U-¹⁴C]glucose or [1-¹⁴C]palmitate, respectively.[3][4]

  • Experimental Conditions: Hypoxia or ischemia can be induced by reducing the oxygen content of the perfusion buffer or by reducing the coronary flow rate. Trimetazidine is added to the perfusion buffer at desired concentrations.

Spectrophotometric Assay of Long-Chain 3-Ketoacyl-CoA Thiolase (LC 3-KAT) Activity

This in vitro assay directly measures the enzymatic activity of 3-KAT.

  • Enzyme Source: Mitochondrial fractions are isolated from heart tissue homogenates.

  • Substrate: 3-ketohexadecanoyl CoA is used as the specific substrate for LC 3-KAT.[8]

  • Assay Principle: The assay measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of 3-ketohexadecanoyl CoA by 3-KAT in the presence of coenzyme A.[8]

  • Reaction Mixture: The assay typically contains Tris buffer, MgCl₂, KCl, sonicated mitochondrial membrane fractions, and the 3-ketohexadecanoyl CoA substrate.

  • Initiation and Measurement: The reaction is initiated by the addition of coenzyme A. The change in absorbance is monitored spectrophotometrically at 25°C.[8]

  • Inhibition Studies: To determine the IC₅₀ of Trimetazidine, various concentrations of the drug are pre-incubated with the enzyme before initiating the reaction.

Signaling Pathways and Logical Relationships

Trimetazidine's metabolic effects are intertwined with key intracellular signaling pathways that promote cell survival under hypoxic stress.

Metabolic Shift Pathway

TMZ Trimetazidine KAT Long-chain 3-ketoacyl-CoA thiolase (3-KAT) TMZ->KAT inhibits FAO Fatty Acid β-Oxidation KAT->FAO catalyzes PDH Pyruvate Dehydrogenase (PDH) FAO->PDH inhibits GO Glucose Oxidation PDH->GO promotes ATP ATP Production (more O2 efficient) GO->ATP leads to Hypoxia Hypoxic Conditions Hypoxia->ATP challenges

Caption: Trimetazidine's core mechanism: inhibiting 3-KAT to shift metabolism towards glucose oxidation for efficient ATP production.

Cardioprotective Signaling Pathways

cluster_0 Trimetazidine's Influence cluster_1 Downstream Effects TMZ Trimetazidine AMPK AMPK Activation TMZ->AMPK activates Akt Akt Activation TMZ->Akt activates Metabolism Metabolic Shift (↑ Glucose Oxidation) AMPK->Metabolism Autophagy Autophagy AMPK->Autophagy AntiApoptosis Anti-apoptosis (↑Bcl-2/Bax ratio) Akt->AntiApoptosis CellSurvival Cardiomyocyte Survival Metabolism->CellSurvival Autophagy->CellSurvival AntiApoptosis->CellSurvival

Caption: Trimetazidine activates pro-survival signaling pathways, AMPK and Akt, leading to enhanced cardiomyocyte resilience.

Conclusion

Trimetazidine Dihydrochloride represents a key therapeutic agent that leverages metabolic modulation to protect cardiac tissue during hypoxic and ischemic events. By primarily inhibiting long-chain 3-ketoacyl-CoA thiolase, it orchestrates a shift from oxygen-costly fatty acid oxidation to the more efficient glucose oxidation pathway for ATP production. This metabolic reprogramming, coupled with the activation of pro-survival signaling cascades like AMPK and Akt, culminates in the preservation of myocardial energy status and enhanced cellular viability. While the precise molecular interactions of TMZ, particularly regarding 3-KAT inhibition, continue to be explored, the wealth of quantitative data underscores its significant impact on optimizing cardiac metabolism under stress. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the fundamental mechanisms that underpin the cardioprotective effects of Trimetazidine.

References

The Role of Trimetazidine DiHCl in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) Dihydrochloride (TMZ), a well-established anti-anginal agent, has garnered significant attention for its potent cytoprotective effects, primarily attributed to its ability to counteract oxidative stress. This technical guide provides an in-depth analysis of the mechanisms through which TMZ mitigates oxidative damage. It details the core molecular pathways influenced by TMZ, presents quantitative data on its impact on key oxidative stress biomarkers, and offers comprehensive experimental protocols for researchers investigating its efficacy. This document is intended to serve as a valuable resource for scientists and drug development professionals exploring the therapeutic potential of Trimetazidine in conditions characterized by heightened oxidative stress.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a pivotal contributor to the pathophysiology of numerous cardiovascular and metabolic diseases. Trimetazidine DiHCl, traditionally known for its metabolic modulatory effects in ischemic heart disease, is increasingly recognized for its significant antioxidant properties.[1][2] Its primary mechanism of action involves the inhibition of the long-chain 3-ketoacyl-CoA thiolase, leading to a shift in myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation.[3][4] This metabolic switch inherently reduces the generation of ROS. Beyond this primary action, TMZ has been shown to directly and indirectly bolster cellular antioxidant defenses, thereby protecting cells from oxidative injury.[5][6]

Molecular Mechanisms of Action

This compound exerts its antioxidant effects through a multi-pronged approach, influencing key signaling pathways and modulating the activity of crucial enzymes involved in redox homeostasis.

Modulation of Cellular Metabolism

The cornerstone of TMZ's action is its ability to optimize cellular energy metabolism. By inhibiting β-oxidation of fatty acids, TMZ promotes glucose oxidation, a process that requires less oxygen to produce the same amount of ATP.[3][4] This metabolic reprogramming is crucial in ischemic conditions where oxygen supply is limited, as it helps maintain cellular energy levels while concurrently reducing the mitochondrial electron leak and subsequent ROS production.[7]

Upregulation of the Nrf2 Antioxidant Pathway

A significant body of evidence indicates that Trimetazidine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[9] This pathway plays a critical role in protecting cells from oxidative damage.

Inhibition of the NF-κB Inflammatory Pathway

Chronic inflammation is intrinsically linked to oxidative stress. Trimetazidine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.[4][9] By inhibiting the NF-κB pathway, TMZ reduces the inflammatory response and the associated production of ROS.

Activation of Pro-Survival Kinases

Trimetazidine has been demonstrated to activate pro-survival signaling pathways, such as the PI3K/Akt and AMPK pathways.[8][10] The PI3K/Akt pathway is known to promote cell survival and inhibit apoptosis, partly by reducing oxidative stress.[11] Activation of AMP-activated protein kinase (AMPK) by TMZ not only modulates cellular metabolism but also contributes to the reduction of oxidative stress.[12][13] Furthermore, TMZ enhances the activity of endothelial nitric oxide synthase (eNOS), which can improve endothelial function and reduce oxidative stress.[11][14]

Quantitative Effects on Oxidative Stress Markers

The antioxidant efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize the reported effects of TMZ on key markers of oxidative stress and antioxidant enzyme activity.

Table 1: Effect of Trimetazidine on Markers of Oxidative Damage

MarkerModelTreatment Details% Change vs. Control/IschemiaReference(s)
Malondialdehyde (MDA) Lipopolysaccharide-induced oxidative stress in mice (Brain)3.6 mg/kg and 7.2 mg/kg TMZ↓ 26.2% and ↓ 36.7%[1]
Lipopolysaccharide-induced oxidative stress in mice (Liver)1.8, 3.6, and 7.2 mg/kg TMZ↓ 18.7%, ↓ 30.7%, and ↓ 49.4%[1]
Patients with chronic cor pulmonale20 mg TMZ three times daily for 3 monthsSignificantly lower MDA activity[2]
Patients with end-stage renal disease (Hemodialysis)60 mg/day TMZ for 6 months↓ from 1.94 to 0.73 nmol/ml[15][16]
Patients with end-stage renal disease (CAPD)60 mg/day TMZ for 6 months↓ from 1.51 to 0.50 nmol/ml[15][16]
Nitric Oxide (NO) Lipopolysaccharide-induced oxidative stress in mice (Brain)1.8, 3.6, and 7.2 mg/kg TMZ↓ 45.3%, ↓ 50.8%, and ↓ 57.0%[1]
Lipopolysaccharide-induced oxidative stress in mice (Liver)7.2 mg/kg TMZ↓ 17.3%[1]

Table 2: Effect of Trimetazidine on Antioxidant Defense Systems

Enzyme/MoleculeModelTreatment Details% Change vs. Control/IschemiaReference(s)
Reduced Glutathione (B108866) (GSH) Lipopolysaccharide-induced oxidative stress in mice (Brain)3.6 mg/kg and 7.2 mg/kg TMZ↑ 18.2% and ↑ 25.8%[1]
Lipopolysaccharide-induced oxidative stress in mice (Liver)1.8, 3.6, and 7.2 mg/kg TMZ↑ 150.3%, ↑ 204.8%, and ↑ 335.4%[1]
Superoxide (B77818) Dismutase (SOD) Patients with chronic cor pulmonale20 mg TMZ three times daily for 3 monthsGreater pSOD activity[2]
Exhaustive exercise-induced myocardial injury in ratsTMZ treatmentIncreased SOD activity[17]
Catalase (CAT) Patients with chronic cor pulmonale20 mg TMZ three times daily for 3 monthsGreater eCAT activity[2]
Glutathione Peroxidase (GPx) Patients with chronic cor pulmonale20 mg TMZ three times daily for 3 monthsGreater erythrocyte and plasma GSH-Px activities[2]
Patients with coronary heart diseaseOne-month therapyMarkedly increased plasma GPx activity[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the impact of this compound on oxidative stress.

Measurement of Malondialdehyde (MDA) - TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying MDA.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which is measured spectrophotometrically.[6][18]

  • Sample Preparation:

    • Homogenize tissue samples (e.g., 10% w/v) in ice-cold buffer (e.g., phosphate-buffered saline).[19]

    • Centrifuge the homogenate to obtain the supernatant.[19]

  • Assay Procedure:

    • To the sample supernatant, add a solution of TBA and an acid (e.g., trichloroacetic acid).[6]

    • Incubate the mixture at 90-100°C for a specified time (e.g., 60 minutes).[19]

    • Cool the samples and centrifuge to pellet any precipitate.[19]

    • Measure the absorbance of the supernatant at 532 nm.[18]

  • Standard Curve: Prepare a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.[6]

  • Calculation: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Reduced Glutathione (GSH)
  • Principle: This colorimetric assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[20]

  • Sample Preparation:

    • Homogenize tissues or cells in a buffer containing a protein precipitating agent like sulfosalicylic acid (SSA) to prevent GSH oxidation.[2][4]

    • Centrifuge to remove precipitated proteins.[4]

  • Assay Procedure:

    • Add the deproteinized sample supernatant to a reaction mixture containing DTNB and glutathione reductase in a suitable buffer.[20]

    • Initiate the reaction by adding NADPH.[20]

    • Monitor the increase in absorbance at 412 nm over time.[20]

  • Standard Curve: Generate a standard curve with known concentrations of GSH.

  • Calculation: The rate of TNB formation is proportional to the GSH concentration in the sample.

Measurement of Superoxide Dismutase (SOD) Activity
  • Principle: This assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the color reaction.[1]

  • Sample Preparation: Prepare tissue or cell lysates as described for the MDA assay.

  • Assay Procedure:

    • The reaction mixture typically contains a system to generate superoxide radicals (e.g., phenazine (B1670421) methosulfate and NADH) and a detection system (NBT).[1]

    • Add the sample to the reaction mixture.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction (e.g., by adding acetic acid) and measure the absorbance at a specific wavelength (e.g., 560 nm).[1]

  • Calculation: The percentage of inhibition of the color reaction is proportional to the SOD activity in the sample. One unit of SOD activity is often defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[1]

Measurement of Catalase (CAT) Activity
  • Principle: Catalase activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂). This can be done directly by measuring the decrease in absorbance of H₂O₂ at 240 nm or indirectly using a colorimetric assay.[3]

  • Direct Spectrophotometric Method:

    • Add the sample to a reaction buffer containing a known concentration of H₂O₂.

    • Immediately monitor the decrease in absorbance at 240 nm over time.

  • Colorimetric Method:

    • Incubate the sample with H₂O₂.[16]

    • Stop the reaction and measure the remaining H₂O₂ using a colorimetric reagent that reacts with H₂O₂ to produce a colored product.[16]

  • Calculation: The rate of H₂O₂ decomposition is proportional to the catalase activity in the sample.

Measurement of Glutathione Peroxidase (GPx) Activity
  • Principle: This is a coupled enzyme assay where GPx reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) using GSH as a cofactor, producing oxidized glutathione (GSSG). The GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[5][21]

  • Sample Preparation: Prepare tissue or cell lysates.

  • Assay Procedure:

    • The reaction mixture contains the sample, GSH, glutathione reductase, and NADPH in a suitable buffer.[21]

    • Initiate the reaction by adding the hydroperoxide substrate.[21]

    • Monitor the decrease in absorbance at 340 nm.[21]

  • Calculation: The rate of decrease in absorbance at 340 nm is directly proportional to the GPx activity in the sample.

Western Blot Analysis for Signaling Proteins (e.g., Nrf2, HO-1)
  • Principle: Western blotting is used to detect and quantify specific proteins in a sample.

  • Procedure:

    • Extract total protein from cells or tissues.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2 or anti-HO-1).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining for NF-κB Translocation
  • Principle: Immunofluorescence is used to visualize the subcellular localization of proteins. In the context of NF-κB, it is used to assess its translocation from the cytoplasm to the nucleus upon activation.

  • Procedure:

    • Grow cells on coverslips and treat with Trimetazidine and/or a stimulus.

    • Fix the cells with a fixative like paraformaldehyde.[22]

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.[22]

    • Block non-specific binding sites.

    • Incubate with a primary antibody against NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye like DAPI.[23]

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Analyze the images to quantify the nuclear localization of NF-κB.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Trimetazidine_Mechanism_of_Action TMZ This compound Three_KAT 3-ketoacyl-CoA thiolase TMZ->Three_KAT inhibits Glucose_Oxidation Glucose Oxidation TMZ->Glucose_Oxidation promotes Nrf2 Nrf2 TMZ->Nrf2 activates NF_kB NF-κB TMZ->NF_kB inhibits PI3K_Akt PI3K/Akt Pathway TMZ->PI3K_Akt activates AMPK AMPK Pathway TMZ->AMPK activates Beta_Oxidation Fatty Acid β-Oxidation Three_KAT->Beta_Oxidation catalyzes ROS_Production Mitochondrial ROS Production Beta_Oxidation->ROS_Production generates Glucose_Oxidation->ROS_Production reduces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress leads to Cell_Survival Cell Survival & Protection Oxidative_Stress->Cell_Survival damages ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Oxidative_Stress reduces Antioxidant_Enzymes->Cell_Survival promotes Inflammation Inflammation NF_kB->Inflammation promotes Inflammation->Oxidative_Stress contributes to eNOS eNOS PI3K_Akt->eNOS activates AMPK->Glucose_Oxidation promotes eNOS->Cell_Survival promotes

Caption: Molecular mechanisms of this compound in reducing oxidative stress.

Experimental_Workflow Model In Vitro (Cell Culture) or In Vivo (Animal Model) Induction Induction of Oxidative Stress (e.g., H₂O₂, Ischemia-Reperfusion) Model->Induction Treatment Treatment with This compound Induction->Treatment Sample_Collection Sample Collection (Cells, Tissues, Plasma) Treatment->Sample_Collection Biochemical_Assays Biochemical Assays Sample_Collection->Biochemical_Assays Molecular_Analysis Molecular Analysis Sample_Collection->Molecular_Analysis MDA_Assay MDA Assay (TBARS) Biochemical_Assays->MDA_Assay GSH_Assay GSH Assay Biochemical_Assays->GSH_Assay Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Biochemical_Assays->Enzyme_Assays Data_Analysis Data Analysis and Interpretation MDA_Assay->Data_Analysis GSH_Assay->Data_Analysis Enzyme_Assays->Data_Analysis Western_Blot Western Blot (Nrf2, HO-1, p-Akt, etc.) Molecular_Analysis->Western_Blot IF_Staining Immunofluorescence (NF-κB translocation) Molecular_Analysis->IF_Staining Western_Blot->Data_Analysis IF_Staining->Data_Analysis

Caption: General experimental workflow for evaluating Trimetazidine's antioxidant effects.

Conclusion

This compound is a multifaceted agent that effectively reduces oxidative stress through a combination of metabolic modulation and direct influence on key cellular signaling pathways. Its ability to decrease markers of oxidative damage while enhancing the endogenous antioxidant defense system underscores its therapeutic potential in a wide range of diseases where oxidative stress is a key pathological component. The experimental protocols and data presented in this guide provide a solid foundation for further research into the antioxidant properties of Trimetazidine and its development as a cytoprotective agent.

References

Unveiling the Cardioprotective Core: An In-depth Technical Guide to the Anti-Ischemic Properties of Trimetazidine DiHCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) Dihydrochloride (TMZ) stands as a unique anti-anginal agent, distinguished by its metabolic mechanism of action that enhances myocardial efficiency under ischemic conditions without altering hemodynamics.[1][2] This technical guide provides a comprehensive exploration of the anti-ischemic properties of Trimetazidine DiHCl, delving into its core mechanism, the intricate signaling pathways it modulates, and the experimental evidence that substantiates its cardioprotective effects. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough resource for researchers and drug development professionals in the cardiovascular field.

Core Mechanism of Action: A Metabolic Shift from Fatty Acids to Glucose

The primary anti-ischemic effect of Trimetazidine lies in its ability to optimize cardiac energy metabolism.[3][4] Under normal physiological conditions, the heart derives most of its energy from the β-oxidation of fatty acids.[3] However, during ischemia, when oxygen supply is limited, fatty acid oxidation becomes less efficient and metabolically costly in terms of oxygen consumption per unit of ATP produced.[3][5] This inefficiency leads to a cascade of detrimental events, including intracellular acidosis, ion imbalance, and reduced cardiac function.[4][6]

Trimetazidine directly addresses this metabolic challenge by partially inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final and rate-limiting enzyme in the mitochondrial β-oxidation pathway.[4][7][8][9] This inhibition curtails the heart's reliance on fatty acid oxidation and consequently stimulates glucose oxidation to meet its energy demands.[6][7][8] The switch to glucose oxidation is more oxygen-efficient, yielding more ATP for each molecule of oxygen consumed.[3][4] This metabolic reprogramming ultimately helps to preserve intracellular ATP levels, maintain ionic homeostasis, and protect cardiac cells from ischemic damage.[3][4]

Key Signaling Pathways Modulated by Trimetazidine

Trimetazidine's influence extends beyond the direct inhibition of 3-KAT, impacting crucial signaling pathways that govern cellular energy homeostasis and survival.

The Central Metabolic Shift Pathway

The cornerstone of Trimetazidine's action is the inhibition of fatty acid oxidation and the subsequent increase in glucose oxidation. This is achieved through the specific inhibition of long-chain 3-ketoacyl-CoA thiolase.[7][8] This metabolic switch leads to an increase in the activity of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme that channels pyruvate from glycolysis into the Krebs cycle for complete oxidation.[7][8][10]

Metabolic_Shift_Pathway cluster_0 Mitochondrial Matrix Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation 3_KAT Long-chain 3-ketoacyl-CoA Thiolase (3-KAT) Beta_Oxidation->3_KAT PDH Pyruvate Dehydrogenase (PDH) Beta_Oxidation->PDH Inhibits Acetyl_CoA_FA Acetyl-CoA 3_KAT->Acetyl_CoA_FA TCA_Cycle TCA Cycle Acetyl_CoA_FA->TCA_Cycle Glucose Glucose Glycolysis Glycolysis Pyruvate Pyruvate Pyruvate->PDH Acetyl_CoA_Glu Acetyl-CoA PDH->Acetyl_CoA_Glu Acetyl_CoA_Glu->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Trimetazidine Trimetazidine Trimetazidine->3_KAT Inhibits

Trimetazidine's core metabolic shift mechanism.
AMPK and ERK Signaling Activation

Recent evidence suggests that Trimetazidine's cardioprotective effects are also mediated through the activation of AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) signaling pathways.[11][12] AMPK, a cellular energy sensor, is activated in response to a decrease in the ATP/AMP ratio.[12] By modulating cellular metabolism, Trimetazidine can influence this ratio, leading to AMPK activation.[12] Activated AMPK can then phosphorylate downstream targets to enhance glucose uptake and glycolysis, further promoting the switch to glucose metabolism.[13] The activation of the ERK signaling pathway is also implicated in Trimetazidine's protective effects against ischemia/reperfusion injury.[14][15]

Signaling_Pathway Trimetazidine Trimetazidine Metabolic_Stress Metabolic Stress (Reduced ATP/AMP ratio) Trimetazidine->Metabolic_Stress ERK ERK Trimetazidine->ERK Activates AMPK AMPK Metabolic_Stress->AMPK Activates Glucose_Uptake Increased Glucose Uptake & Glycolysis AMPK->Glucose_Uptake Cell_Survival Enhanced Cell Survival & Reduced Apoptosis ERK->Cell_Survival

Trimetazidine's activation of AMPK and ERK pathways.

Quantitative Data on Trimetazidine's Efficacy

The anti-ischemic effects of Trimetazidine have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects of Trimetazidine on Myocardial Metabolism in Isolated Rat Hearts
ParameterControlTrimetazidine (1 µmol/L)Percentage ChangeReference
Palmitate Oxidation (nmol/g dry wt/min)488 ± 24408 ± 15↓ 16.4%[7][16]
Glucose Oxidation (nmol/g dry wt/min)1889 ± 1192378 ± 166↑ 25.9%[7][16]
Glucose Oxidation during low-flow ischemia--↑ 210%[7][8]
Active Pyruvate Dehydrogenase (PDHa)18% of total PDH-↑ 37%[7][8][10]
Long-chain 3-ketoacyl CoA thiolase activity (IC50)-75 nmol/L-[7][8]
Table 2: Clinical Efficacy of Trimetazidine in Patients with Stable Angina Pectoris
ParameterPlaceboTrimetazidineReference
Weekly Angina Attacks6.8 ± 0.7 to 5.1 ± 0.75.6 ± 0.6 to 2.7 ± 0.5[17]
Weekly Nitroglycerin Consumption5.5 ± 0.8 to 4.1 ± 0.95.2 ± 0.9 to 2.8 ± 0.8[17]
Exercise Duration (seconds)-Significant Increase[18]
Time to 1mm ST-segment depression (seconds)-Significant Increase[1][18]
Left Ventricular Ejection Fraction (LVEF) in Ischemic HF-WMD 7.37 %; p < 0.01[5]

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of Trimetazidine's anti-ischemic properties.

Isolated Working Rat Heart Perfusion

This ex vivo model is crucial for studying cardiac function and metabolism in a controlled environment.

Isolated_Heart_Workflow Heart_Isolation 1. Heart Isolation (Male Sprague-Dawley rats) Langendorff_Perfusion 2. Langendorff Perfusion (Retrograde aortic perfusion for stabilization) Heart_Isolation->Langendorff_Perfusion Switch_Working_Mode 3. Switch to Working Mode (Antegrade perfusion from left atrium) Langendorff_Perfusion->Switch_Working_Mode Perfusion_Buffer 4. Perfusion with Krebs-Henseleit Buffer - 5 mmol/L [U-14C]glucose - 0.4 mmol/L [9,10-3H]palmitate - 100 µU/mL insulin (B600854) - 3% BSA - +/- Trimetazidine Switch_Working_Mode->Perfusion_Buffer Data_Collection 5. Data Collection - Cardiac function (aortic & coronary flow, heart rate, pressure) - Coronary effluent collection for metabolic analysis Perfusion_Buffer->Data_Collection Metabolic_Analysis 6. Metabolic Rate Measurement - 14CO2 trapping for glucose oxidation - 3H2O separation for fatty acid oxidation Data_Collection->Metabolic_Analysis

Workflow for isolated working rat heart experiments.

Protocol Steps:

  • Heart Isolation: Hearts are rapidly excised from anesthetized male Sprague-Dawley rats and immediately placed in ice-cold buffer.[16]

  • Langendorff Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with Krebs-Henseleit solution for a stabilization period.[19]

  • Switch to Working Mode: The left atrium is cannulated, and the perfusion is switched to an antegrade "working" mode, where the heart pumps the perfusate against a defined afterload.[16]

  • Perfusion Buffer: The heart is perfused with a modified Krebs-Henseleit solution containing radiolabeled substrates ([U-¹⁴C]glucose and [9,10-³H]palmitate) to measure metabolic rates.[7][16] The buffer also contains insulin and is gassed with 95% O₂ / 5% CO₂.[16] Trimetazidine is added to the buffer in the treatment group.[16]

  • Measurement of Cardiac Function: Aortic and coronary flows are measured, and a pressure transducer in the aortic cannula records heart rate and aortic pressure.[13]

  • Measurement of Metabolic Rates:

    • Glucose Oxidation: The ¹⁴CO₂ produced from [U-¹⁴C]glucose metabolism is trapped in hyamine hydroxide, and radioactivity is measured by liquid scintillation counting.[3][7]

    • Fatty Acid Oxidation: The ³H₂O produced from [9,10-³H]palmitate oxidation is separated from the radiolabeled palmitate by passing the coronary effluent through an anion exchange column, followed by scintillation counting.[7]

3-Ketoacyl-CoA Thiolase (3-KAT) Activity Assay

This assay measures the enzymatic activity of 3-KAT, the direct target of Trimetazidine.

Protocol Steps:

  • Enzyme Source: Mitochondria are isolated from heart tissue homogenates by differential centrifugation.

  • Reaction Mixture: The assay is typically performed in a spectrophotometer cuvette containing a reaction buffer (e.g., Tris-HCl), CoA, and the substrate, acetoacetyl-CoA.[6]

  • Initiation of Reaction: The reaction is initiated by adding the mitochondrial preparation containing the 3-KAT enzyme.[6]

  • Spectrophotometric Measurement: The thiolytic cleavage of acetoacetyl-CoA by 3-KAT in the presence of CoA results in the formation of two molecules of acetyl-CoA. The consumption of the thioester bond of acetoacetyl-CoA can be monitored by the decrease in absorbance at a specific wavelength (e.g., 303 nm).[6] Alternatively, the production of free CoA-SH can be measured using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce a colored product measured at 412 nm.[11]

  • Inhibition Assay: To determine the inhibitory effect of Trimetazidine, various concentrations of the drug are pre-incubated with the enzyme before adding the substrate. The IC₅₀ value is then calculated.[7]

Western Blot Analysis for AMPK and ERK Activation

This technique is used to detect the phosphorylation status of AMPK and ERK, indicative of their activation.

Protocol Steps:

  • Protein Extraction: Heart tissue or isolated cardiomyocytes are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).[14]

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of AMPK (p-AMPK) and ERK (p-ERK), as well as antibodies for the total forms of these proteins.[14]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.[14]

  • Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the level of activation.[14]

Conclusion

This compound offers a unique metabolic approach to the management of myocardial ischemia. By inhibiting long-chain 3-ketoacyl-CoA thiolase, it orchestrates a beneficial shift in cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation. This core mechanism, supported by the modulation of key signaling pathways like AMPK and ERK, translates into significant cardioprotective effects, as evidenced by a robust body of preclinical and clinical data. The detailed experimental protocols provided herein serve as a valuable resource for the scientific community to further explore and build upon our understanding of this important therapeutic agent.

References

The Metabolic Modulator Trimetazidine DiHCl: A Technical Guide to the Inhibition of Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimetazidine (B612337) Dihydrochloride (TMZ) is a clinically significant metabolic agent renowned for its cardioprotective effects, particularly in the context of myocardial ischemia. Its primary mechanism of action involves a strategic shift in cellular energy metabolism, moving from a reliance on fatty acid β-oxidation (FAO) towards the more oxygen-efficient pathway of glucose oxidation. This is achieved through the specific inhibition of the terminal enzyme in the FAO cascade, long-chain 3-ketoacyl-CoA thiolase (3-KAT). This technical guide provides an in-depth exploration of the biochemical underpinnings of Trimetazidine's action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

Trimetazidine's therapeutic efficacy is rooted in its ability to selectively inhibit long-chain 3-ketoacyl-CoA thiolase (3-KAT), a critical enzyme in the mitochondrial β-oxidation of fatty acids.[1][2][3][4][5] This inhibition curtails the breakdown of long-chain fatty acids for energy production. Consequently, the cardiac myocyte compensates by upregulating glucose oxidation to meet its ATP demands.[1][4][5][6] This metabolic reprogramming is particularly advantageous during ischemic events, as glucose oxidation requires less oxygen per molecule of ATP synthesized compared to fatty acid oxidation, thereby optimizing energy production in an oxygen-deprived environment.[4][5]

The metabolic shift induced by Trimetazidine is further characterized by an increase in the activity of pyruvate (B1213749) dehydrogenase (PDH), the gatekeeper enzyme for glucose entry into the Krebs cycle.[1][7] This enhanced coupling of glycolysis with glucose oxidation mitigates the production of protons and reduces intracellular acidosis, a key contributor to ischemic injury.[2]

Signaling Pathway of Trimetazidine's Action

Trimetazidine_Pathway TMZ Trimetazidine DiHCl KAT Long-chain 3-ketoacyl-CoA Thiolase (3-KAT) TMZ->KAT Inhibits AMPK AMPK Activation TMZ->AMPK Activates FAO Fatty Acid β-Oxidation KAT->FAO Catalyzes AcetylCoA_FA Acetyl-CoA (from Fatty Acids) FAO->AcetylCoA_FA Produces TCA TCA Cycle AcetylCoA_FA->TCA PDH Pyruvate Dehydrogenase (PDH) Glucose_Ox Glucose Oxidation PDH->Glucose_Ox Activates AcetylCoA_Gluc Acetyl-CoA (from Glucose) Glucose_Ox->AcetylCoA_Gluc Produces ATP ATP Production (Oxygen Efficient) Glucose_Ox->ATP More O2 Efficient AcetylCoA_Gluc->TCA TCA->ATP Cardioprotection Cardioprotection ATP->Cardioprotection Leads to Ischemia Myocardial Ischemia AMPK->Glucose_Ox Promotes

Caption: Signaling pathway of this compound.

Quantitative Data on Metabolic Effects

The metabolic shift induced by Trimetazidine has been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of Trimetazidine on Myocardial Metabolism in Isolated Working Rat Hearts

ParameterControlTrimetazidine (1 µM)Percentage ChangeReference
Palmitate Oxidation (nmol/g dry wt/min)488 ± 24408 ± 15↓ 16.4%[1][3]
Glucose Oxidation (nmol/g dry wt/min)1889 ± 1192378 ± 166↑ 25.9%[1][3]
Glycolysis (nmol/g dry wt/min)UnalteredUnaltered-[1]
Active Pyruvate Dehydrogenase (%)18% of total24.7% of total↑ 37%[1]

Table 2: Inhibitory Potency of Trimetazidine on 3-Ketoacyl-CoA Thiolase Isoforms

Enzyme IsoformIC50Reference
Long-chain 3-ketoacyl-CoA thiolase~75 nmol/L[1][3]
Medium-chain 3-ketoacyl-CoA thiolase> 10 µmol/L[3]
Short-chain 3-ketoacyl-CoA thiolase> 100 µmol/L[3]

Table 3: Clinical Effects of Trimetazidine in Patients with Heart Failure

ParameterConventional TherapyConventional Therapy + Trimetazidinep-valueReference
NYHA Functional ClassNo significant changeImproved< 0.0001[8][9]
Left Ventricular Ejection Fraction (%)38 ± 7 to 34 ± 736 ± 7 to 43 ± 100.002[8]
Left Ventricular End-Systolic Volume (ml)86 ± 34 to 104 ± 5298 ± 36 to 81 ± 270.04[8]

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the mechanism of Trimetazidine.

Isolated Working Rat Heart Perfusion

This ex vivo model is instrumental in studying cardiac metabolism and function in a controlled environment.

Objective: To measure the rates of glycolysis, glucose oxidation, and fatty acid oxidation in the presence and absence of Trimetazidine.

Methodology:

  • Heart Isolation: Male Sprague-Dawley rats are anesthetized, and hearts are rapidly excised and cannulated for retrograde perfusion.

  • Perfusion Buffer: The hearts are perfused with a Krebs-Henseleit solution containing glucose (e.g., 5 mmol/L), insulin (B600854) (e.g., 100 µU/mL), albumin (3%), and a radiolabeled fatty acid such as [¹⁴C]palmitate.[3] For measuring glucose metabolism, [³H]glucose is included.

  • Working Heart Model: After an initial stabilization period, the perfusion is switched to the working mode, where the heart ejects the perfusate against a set afterload.

  • Metabolic Rate Measurement:

    • Fatty Acid Oxidation: The rate of ¹⁴CO₂ production from [¹⁴C]palmitate is measured by trapping the effluent gas in a hyamine hydroxide (B78521) solution and quantifying the radioactivity using liquid scintillation counting.

    • Glycolysis and Glucose Oxidation: The rates are determined by measuring the release of ³H₂O from [³H]glucose.

  • Drug Administration: Trimetazidine is added to the perfusion buffer at the desired concentration (e.g., 1 µM).

  • Functional Parameters: Cardiac work and myocardial oxygen consumption are continuously monitored.[1]

3-Ketoacyl-CoA Thiolase (3-KAT) Activity Assay

This in vitro assay directly measures the inhibitory effect of Trimetazidine on its target enzyme.

Objective: To determine the IC50 of Trimetazidine for different isoforms of 3-KAT.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from rat heart tissue by differential centrifugation.

  • Enzyme Assay: The activity of 3-KAT is assayed spectrophotometrically by monitoring the decrease in absorbance at 303 nm due to the cleavage of the 3-ketoacyl-CoA substrate.

  • Substrates: Specific 3-ketoacyl-CoA substrates of varying chain lengths (long, medium, and short) are used to assess the isoform-specific inhibition.

  • Inhibitor Concentration: The assay is performed in the presence of a range of Trimetazidine concentrations to generate a dose-response curve and calculate the IC50 value.[1]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis on TMZ's Metabolic Effect ExVivo Ex Vivo Studies (Isolated Working Heart) Start->ExVivo InVitro In Vitro Studies (Enzyme Assays) Start->InVitro Perfusion Heart Perfusion with Radiolabeled Substrates ExVivo->Perfusion Mito_Isolation Mitochondrial Isolation InVitro->Mito_Isolation Metabolite Measurement of Metabolic Rates (FAO, Glucose Oxidation) Perfusion->Metabolite Data_Analysis1 Data Analysis: Metabolic Shift Quantification Metabolite->Data_Analysis1 Enzyme_Assay 3-KAT Activity Assay with Varying TMZ Concentrations Mito_Isolation->Enzyme_Assay Data_Analysis2 Data Analysis: IC50 Determination Enzyme_Assay->Data_Analysis2 Conclusion Conclusion: TMZ inhibits 3-KAT, shifting metabolism from FAO to Glucose Oxidation Data_Analysis1->Conclusion Data_Analysis2->Conclusion

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Trimetazidine DiHCl in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trimetazidine Dihydrochloride (DiHCl) in biological matrices, primarily human plasma. The described protocol employs a reversed-phase HPLC system with UV detection, offering excellent sensitivity, specificity, and reliability for pharmacokinetic and bioequivalence studies. The method incorporates a straightforward liquid-liquid extraction (LLE) procedure for sample clean-up, ensuring minimal matrix interference and high analyte recovery. All experimental parameters, including sample preparation, chromatographic conditions, and validation data, are presented in detail to facilitate seamless adoption and implementation by researchers, scientists, and drug development professionals.

Introduction

Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, is an anti-ischemic agent widely used in the treatment of angina pectoris. By maintaining cellular homeostasis, Trimetazidine enhances myocardial glucose utilization and protects against ischemia-induced cardiac damage. Accurate and reliable quantification of Trimetazidine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and specificity.[1] This application note provides a comprehensive and validated HPLC method for the determination of Trimetazidine DiHCl in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS): Lidocaine or other suitable compound

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Analytical grade potassium dihydrogen phosphate, phosphoric acid, and ethyl acetate (B1210297)

  • Drug-free human plasma

Instrumentation
  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II LC System or equivalent)

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Data acquisition and processing software (e.g., OpenLab CDS)

  • pH meter

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Conditions for this compound Analysis

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 15% Acetonitrile in 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 4.0 with phosphoric acid)[3][4]
Flow Rate 1.0 mL/min[3]
Column Temperature 40°C[3][4]
Detection Wavelength 232 nm[1][5][6]
Injection Volume 20 µL
Run Time 10 minutes

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 150 ng/mL.[3][7]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Lidocaine) in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to obtain a working solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 20, 80, and 120 ng/mL) by spiking drug-free human plasma with the appropriate amount of this compound working standard solution.

Sample Preparation from Human Plasma (Liquid-Liquid Extraction)
  • Pipette 500 µL of the plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 50 µL of the IS working solution (10 µg/mL) and vortex for 30 seconds.

  • Add 300 µL of saturated potassium carbonate (K₂CO₃) solution to alkalinize the sample and vortex for 30 seconds.[3][4]

  • Add 3 mL of ethyl acetate and vortex vigorously for 3 minutes to extract the analyte and IS.[3][7]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 10 - 150 ng/mL[3][7]
Correlation Coefficient (r²) > 0.999[2]
Limit of Quantification (LOQ) 10 ng/mL[3][7]
Accuracy (% Recovery) 98 - 107%[3][7]
Precision (% RSD) < 7.6% (Intra- and Inter-day)[3][7]
Extraction Recovery 71.5 - 84.6%[3][7]
Retention Time of Trimetazidine Approximately 3.8 - 4.0 min[2][4]

Results and Discussion

The developed HPLC method demonstrated excellent chromatographic performance for the determination of this compound in human plasma. The chosen mobile phase and column provided good resolution and a symmetrical peak shape for the analyte and the internal standard. The liquid-liquid extraction procedure effectively removed endogenous plasma components, resulting in a clean chromatogram with minimal matrix effects. The method was found to be linear, accurate, and precise over the specified concentration range, making it suitable for routine analysis in a clinical or research setting.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (500 µL) Add_IS Add Internal Standard Sample->Add_IS Alkalinize Add K₂CO₃ Solution Add_IS->Alkalinize LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->LLE Centrifuge Centrifugation LLE->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporation to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC (20 µL) Reconstitute->Inject Separate_HPLC Chromatographic Separation (C18 Column) Inject->Separate_HPLC Detect UV Detection (232 nm) Separate_HPLC->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Trimetazidine Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound in plasma.

Method_Development_Logic cluster_objective Primary Objective cluster_lit_review Literature Review & Preliminary Studies cluster_method_optimization Method Optimization cluster_validation Method Validation cluster_application Application Objective Develop a reliable HPLC method for Trimetazidine in biological samples Review Review existing methods for Trimetazidine and similar compounds Objective->Review Properties Analyze physicochemical properties of this compound Objective->Properties SamplePrep Sample Preparation Optimization (LLE vs. PPT vs. SPE) Review->SamplePrep Chromatography Chromatographic Conditions Optimization (Column, Mobile Phase, Flow Rate, Temperature) Review->Chromatography Detection Detection Wavelength Selection Review->Detection Properties->SamplePrep Properties->Chromatography Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) SamplePrep->Validation Chromatography->Validation Detection->Validation Application Apply the validated method to pharmacokinetic/bioequivalence studies Validation->Application

Caption: Logical flow for the development of the this compound HPLC method.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in human plasma. The method has been thoroughly validated and is demonstrated to be accurate, precise, and sensitive. This protocol is well-suited for routine use in clinical and research laboratories for pharmacokinetic and bioequivalence studies of Trimetazidine.

References

Application Notes and Protocols: Trimetazidine DiHCl in an In Vitro Model of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimetazidine (B612337) Dihydrochloride (TMZ) is a metabolic agent with proven anti-ischemic effects, widely used in the treatment of angina pectoris.[1][2] Unlike traditional anti-anginal drugs that act by altering hemodynamics, TMZ optimizes cellular energy metabolism, making it a subject of significant interest in cardioprotection research.[2] These application notes provide a detailed protocol for utilizing Trimetazidine DiHCl in an in vitro model of myocardial ischemia using the H9c2 cell line, a common model for studying cardiomyocyte biology. The protocols outlined below cover the induction of simulated ischemia/reperfusion, treatment with this compound, and subsequent analysis of its protective effects.

The primary mechanism of Trimetazidine involves shifting the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][3][4] This is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[1][3] This metabolic switch leads to increased ATP production for the same amount of oxygen consumed, thereby protecting myocardial cells from ischemic damage.[4] In addition to its metabolic effects, Trimetazidine has been shown to activate several key signaling pathways involved in cell survival and cardioprotection, including the AMPK, ERK, and Akt/mTOR pathways.[3][5][6] It also mitigates oxidative stress, reduces apoptosis, and inhibits excessive autophagy.[5][7]

Experimental Protocols

Cell Culture and Maintenance of H9c2 Cardiomyocytes

H9c2 cells, derived from embryonic rat heart tissue, are a well-established in vitro model for studying the cellular and molecular mechanisms of cardiac ischemia-reperfusion injury.

Materials:

  • H9c2 cardiomyoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in new culture vessels.

  • For experiments, seed the cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere and grow to the desired confluency.

In Vitro Model of Myocardial Ischemia (Hypoxia/Reoxygenation)

Simulated ischemia is induced by subjecting the cultured cardiomyocytes to a hypoxic environment, followed by reoxygenation to mimic reperfusion injury.

Materials:

  • H9c2 cells cultured in appropriate plates

  • Hypoxia chamber or incubator capable of maintaining a low oxygen environment (e.g., 1% O2, 5% CO2, 94% N2)

  • Glucose-free DMEM or Earle's Balanced Salt Solution (EBSS)

  • Normal cell culture medium (DMEM with 10% FBS)

Protocol:

  • Once H9c2 cells reach approximately 80% confluency, replace the normal culture medium with glucose-free DMEM or EBSS.

  • Place the cells in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 4-6 hours) to induce hypoxia.

  • Following the hypoxic period, return the cells to a normoxic incubator (21% O2, 5% CO2) and replace the glucose-free medium with standard DMEM containing 10% FBS. This initiates the reoxygenation phase.

  • The duration of reoxygenation can be varied depending on the experimental endpoint (e.g., 12-24 hours).

Treatment with this compound

This compound is typically applied before the induction of hypoxia to assess its protective effects.

Materials:

  • Trimetazidine Dihydrochloride (TMZ) powder

  • Sterile PBS or cell culture medium for dissolving TMZ

  • H9c2 cells cultured in plates

Protocol:

  • Prepare a stock solution of this compound by dissolving it in sterile PBS or serum-free DMEM. Filter-sterilize the stock solution.

  • Further dilute the stock solution in the culture medium to achieve the desired final concentrations. A common effective concentration used in in vitro studies is 40 μM.[5]

  • Pre-treat the H9c2 cells with the this compound-containing medium for a specific duration (e.g., 1-2 hours) before subjecting them to the hypoxia/reoxygenation protocol.

  • A vehicle control group (cells treated with the solvent used to dissolve TMZ, e.g., PBS) should be included in all experiments.

Assessment of Cardioprotective Effects

Several assays can be performed to evaluate the protective effects of this compound against hypoxia/reoxygenation-induced injury.

Protocol:

  • After the reoxygenation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

Protocol:

  • Collect the cell culture supernatant after the reoxygenation period.

  • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, which is an indicator of cell membrane damage.

  • Measure the absorbance according to the manufacturer's instructions.

Protocol:

  • Reactive Oxygen Species (ROS) Production: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). After H/R, incubate the cells with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microscope or a plate reader.

  • Superoxide Dismutase (SOD) Activity: Cell lysates can be used to measure the activity of the antioxidant enzyme SOD using commercially available kits.

Protocol:

  • TUNEL Staining: This method detects DNA fragmentation, a hallmark of apoptosis. After H/R, fix the cells and perform TUNEL staining according to the manufacturer's protocol. Apoptotic cells will be fluorescently labeled.

  • Western Blot for Apoptosis-Related Proteins: Analyze the expression levels of key apoptosis-regulating proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) in cell lysates.[8] An increased Bcl-2/Bax ratio indicates a protective effect.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in in vitro models of myocardial ischemia.

ParameterModelTrimetazidine ConcentrationEffectReference
Cell ViabilityH9c2 cells (Hypoxia/Reoxygenation)40 μMIncreased[5]
ApoptosisH9c2 cells (Hypoxia/Reoxygenation)40 μMInhibited[5]
ROS ProductionH9c2 cells (Hypoxia/Reoxygenation)40 μMInhibited[5]
Intracellular SODH9c2 cells (Hypoxia/Reoxygenation)40 μMIncreased[5]
AutophagosomesH9c2 cells (Hypoxia/Reoxygenation)40 μMDecreased number[5]
Autophagy-related protein expressionH9c2 cells (Hypoxia/Reoxygenation)40 μMDecreased[5]
p-AKT and p-mTORH9c2 cells (Hypoxia/Reoxygenation)40 μMUpregulated[5]
Pathway ComponentEffect of TrimetazidineReference
AMPKStimulates phosphorylation[3][6]
ERKStimulates phosphorylation[3][6]
AktActivates phosphorylation[8]
Bcl-2/Bax ratioIncreases[8]
SIRT1Increases expression[7]
Nrf2Upregulates[9]

Visualizations

Signaling Pathways of Trimetazidine's Cardioprotective Effects

cluster_0 Myocardial Ischemia/Reperfusion cluster_1 Trimetazidine Action Fatty Acid Oxidation Fatty Acid Oxidation Glucose Oxidation Glucose Oxidation Oxidative Stress Oxidative Stress Glucose Oxidation->Oxidative Stress Cell Injury Cell Injury Oxidative Stress->Cell Injury Apoptosis Apoptosis Apoptosis->Cell Injury TMZ Trimetazidine 3-KAT Inhibition 3-KAT Inhibition TMZ->3-KAT Inhibition AMPK AMPK Activation TMZ->AMPK ERK ERK Activation TMZ->ERK Akt Akt Activation TMZ->Akt SIRT1 SIRT1 Upregulation TMZ->SIRT1 3-KAT Inhibition->Fatty Acid Oxidation 3-KAT Inhibition->Glucose Oxidation AMPK->Glucose Oxidation Cell Survival Cell Survival ERK->Cell Survival Akt->Cell Survival SIRT1->Cell Survival Cell Survival->Apoptosis

Caption: Signaling pathways activated by Trimetazidine leading to cardioprotection.

Experimental Workflow for In Vitro Myocardial Ischemia Model

A Seed H9c2 Cells B Trimetazidine Pre-treatment A->B C Induce Hypoxia (e.g., 1% O2, 4-6h) B->C D Reoxygenation (Normoxia, 12-24h) C->D E Assess Cardioprotective Effects (Viability, Apoptosis, Oxidative Stress) D->E

Caption: Workflow for assessing Trimetazidine's effects in a hypoxia/reoxygenation model.

Logical Relationship of Trimetazidine's Metabolic Action

TMZ Trimetazidine Inhibition Inhibits long-chain 3-KAT TMZ->Inhibition FAO Fatty Acid Oxidation Inhibition->FAO Decreases GO Glucose Oxidation Inhibition->GO Increases ATP More Efficient ATP Production GO->ATP Protection Cardioprotection ATP->Protection

Caption: Trimetazidine's metabolic shift from fatty acid to glucose oxidation.

References

Application Notes and Protocols for Trimetazidine DiHCl in Isolated Perfused Rat Hearts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of Trimetazidine (B612337) Dihydrochloride (Trimetazidine DiHCl; TMZ) in an ex vivo isolated perfused rat heart model, commonly known as the Langendorff apparatus. This guide is intended to assist researchers in investigating the cardioprotective effects of TMZ, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.

Introduction

Trimetazidine is a metabolic modulator that has been shown to exert protective effects against myocardial ischemia and reperfusion injury.[1][2] Its primary mechanism involves inhibiting the long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[3][4] This metabolic shift helps preserve intracellular ATP levels during ischemic conditions, thereby protecting myocardial cells.[5][6] The isolated perfused rat heart model is a valuable tool for studying the direct effects of pharmacological agents like TMZ on the heart, independent of systemic hemodynamic influences.[1][2]

Experimental Protocol

This protocol outlines the key steps for preparing an isolated rat heart and administering this compound in a Langendorff perfusion system to study its effects on ischemia-reperfusion injury.

Materials and Reagents
  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Trimetazidine Dihydrochloride (TMZ)

  • Krebs-Henseleit (KH) buffer solution

  • Heparin solution (1000 IU/mL)

  • Anesthetics (e.g., sodium pentobarbital, or ketamine/xylazine)

  • Distilled water

  • Standard surgical instruments for small animals

  • Langendorff perfusion system equipped with:

    • Perfusion pump

    • Oxygenator (with 95% O₂ / 5% CO₂ gas mixture)

    • Water-jacketed glassware to maintain temperature (37°C)

    • Pressure transducer

    • Intraventricular balloon catheter

    • Data acquisition system

Procedure
  • Animal Preparation:

    • Anesthetize the rat using an appropriate method.

    • Administer heparin (e.g., 500 IU, intraperitoneally) to prevent blood coagulation.[7]

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and immediately place it in ice-cold KH buffer to arrest contractions.[7]

  • Langendorff Perfusion Setup:

    • Isolate the aorta from surrounding tissue and mount it onto the aortic cannula of the Langendorff apparatus.[7]

    • Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer maintained at 37°C.

    • Ensure a constant perfusion pressure (typically 70-80 mmHg).

    • Remove excess lung and connective tissue from the heart.[7]

  • Stabilization Period:

    • Allow the heart to stabilize for a period of 20-30 minutes.[1] During this time, the heart should be perfused with standard KH buffer.

    • Insert a latex balloon connected to a pressure transducer into the left ventricle to measure cardiac function. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

    • Record baseline hemodynamic parameters, including heart rate (HR), left ventricular developed pressure (LVDP), LVEDP, and the maximum and minimum first derivatives of left ventricular pressure (+dP/dt_max and -dP/dt_max).

  • Trimetazidine Administration:

    • Prepare a stock solution of this compound in distilled water.

    • For in-perfusate administration, dilute the stock solution in the KH buffer to achieve the desired final concentration (e.g., 1 µM or 10 µM).[1][2]

    • TMZ can be administered at different phases of the experiment, such as before ischemia (pre-treatment), during reperfusion, or throughout both phases.[2]

    • For pre-treatment studies, rats can be administered TMZ orally (e.g., 3 mg/kg, twice daily for 5 days) prior to heart isolation.[1]

  • Induction of Ischemia and Reperfusion:

    • To induce global no-flow ischemia, stop the perfusion for a defined period (e.g., 20-30 minutes).[2]

    • Following the ischemic period, restore perfusion with either the TMZ-containing or standard KH buffer to initiate the reperfusion phase (e.g., 30-45 minutes).[1][2]

  • Data Collection and Analysis:

    • Continuously record hemodynamic parameters throughout the stabilization, ischemia, and reperfusion periods.

    • Collect the coronary effluent at specific time points to measure biochemical markers of cardiac injury, such as creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and cardiac troponin T (cTnT).[1]

    • At the end of the experiment, the heart can be processed for further analysis, such as infarct size measurement (e.g., using TTC staining) or molecular analysis (e.g., Western blotting for signaling proteins).

Quantitative Data Summary

The following table summarizes key quantitative data from studies administering Trimetazidine in isolated perfused rat hearts.

ParameterControl GroupTrimetazidine GroupExperimental ConditionsOutcomeReference
Concentration in Perfusate Standard KH Buffer10⁻⁶ M120 min ischemia, 30 min reperfusionImproved post-ischemic recovery[1]
Concentration in Perfusate Standard KH Buffer10⁻⁵ M20 min ischemia, 45 min reperfusionHigher recovery of LVDP[2]
Oral Pre-treatment Saline gavage3 mg/kg BW, twice daily for 5 days120 min ischemia, 30 min reperfusionReduced enzymatic damage (CK-MB, cTnT)[1]
Heart Rate Normoxic and hypoxic conditions10⁻⁶ M TMZ30 min global hypoxiaReduced heart rate[8]
Cardiac Work Normoxic and hypoxic conditions10⁻⁶ M TMZ30 min global hypoxiaReduced cardiac work[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_protocol Perfusion Protocol cluster_analysis Data Analysis anesthesia Anesthesia & Heparinization excision Heart Excision anesthesia->excision mounting Aortic Cannulation excision->mounting stabilization Stabilization (20-30 min) Baseline Data mounting->stabilization treatment TMZ Administration (e.g., 10⁻⁵ M in perfusate) stabilization->treatment ischemia Global Ischemia (20-30 min) treatment->ischemia reperfusion Reperfusion (30-45 min) ischemia->reperfusion hemo_data Hemodynamic Monitoring (LVDP, dP/dt) biochem_data Biochemical Analysis (CK-MB, LDH) molecular_data Molecular & Histological Analysis

Caption: Experimental workflow for Trimetazidine administration in an isolated perfused rat heart model.

Trimetazidine Cardioprotective Signaling Pathway

G cluster_metabolism Metabolic Shift cluster_survival Cell Survival Pathways TMZ Trimetazidine KAT Inhibits 3-KAT TMZ->KAT Akt ↑ p-Akt TMZ->Akt AMPK ↑ AMPK TMZ->AMPK ERK ↑ ERK TMZ->ERK FattyAcid ↓ Fatty Acid Oxidation KAT->FattyAcid Glucose ↑ Glucose Oxidation KAT->Glucose ATP ↑ ATP Efficiency Glucose->ATP Bcl2 ↑ Bcl-2/Bax Ratio Akt->Bcl2 Apoptosis ↓ Apoptosis AMPK->Apoptosis ERK->Apoptosis Bcl2->Apoptosis

Caption: Signaling pathways involved in Trimetazidine-mediated cardioprotection.

References

Application of Trimetazidine Dihydrochloride in Studying Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) Dihydrochloride (TMZ), a piperazine-derived metabolic agent, is clinically utilized for the treatment of angina pectoris and has demonstrated significant protective effects against ischemia-reperfusion (I/R) injury in various tissues, including the heart and liver.[1][2] Its unique mechanism of action, which involves optimizing cellular energy metabolism without altering hemodynamics, makes it a valuable tool for studying the pathological processes of I/R injury and for the development of novel therapeutic strategies.[3][4]

TMZ's primary mechanism involves the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in fatty acid β-oxidation.[5][6] This inhibition leads to a metabolic shift from fatty acid oxidation to glucose oxidation, a more oxygen-efficient pathway for ATP production.[6][7] This metabolic reprogramming helps to maintain intracellular ATP levels, reduce intracellular acidosis, and limit the production of reactive oxygen species (ROS) during reperfusion.[2]

Beyond its metabolic effects, TMZ has been shown to modulate several key signaling pathways involved in cell survival and death. These include the activation of pro-survival kinases such as AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK), which are components of the Reperfusion Injury Salvage Kinase (RISK) pathway.[5][6] Furthermore, TMZ influences apoptotic pathways by modulating the expression of Bcl-2 family proteins and inhibits excessive autophagy, contributing to its cytoprotective effects.[1][8]

These application notes provide an overview of the use of TMZ in I/R injury research, summarizing key quantitative data and providing detailed experimental protocols for both in vivo and in vitro models.

Data Presentation

Table 1: Effects of Trimetazidine on Biochemical Markers in Animal Models of Myocardial I/R Injury
ParameterAnimal ModelTMZ DosageIschemia/Reperfusion Time% Change vs. ControlReference
Infarct Size Mouse (C57BL/6J)0.5 mg/kg20 min / 4 h↓ 52.2%[5]
Rat (Sprague-Dawley)30 mg/kg30 min / 2 hSignificantly Reduced[1]
Creatine (B1669601) Kinase (CK) Rat (Sprague-Dawley)30 mg/kg30 min / 2 hMarkedly Reduced[1]
Lactate (B86563) Dehydrogenase (LDH) Rat (Sprague-Dawley)30 mg/kg30 min / 2 hMarkedly Reduced[1]
Superoxide (B77818) Dismutase (SOD) Rat3-10 mg/kg (i.v./gavage)< 30 min / 120-180 minDramatically Boosted[7][9]
Malondialdehyde (MDA) Rat3-10 mg/kg (i.v./gavage)< 30 min / 120-180 minDecreased[7][9]
Table 2: Effects of Trimetazidine on Signaling Proteins in Myocardial I/R Injury Models
ProteinModelTMZ Dosage/ConcentrationKey FindingReference
p-AMPK Mouse (C57BL/6J)0.5 mg/kgSignificantly Activated[5]
p-ERK Mouse (C57BL/6J)0.5 mg/kgSignificantly Activated[5]
p-Akt Rat (Sprague-Dawley)30 mg/kgSignificantly Increased Expression[1]
Bcl-2/Bax Ratio Rat (Sprague-Dawley)30 mg/kgSignificantly Augmented[1]
LC3-II, Beclin1, ATG5, ATG7 Rat (MI/R model)20 mg/kg/dayDecreased protein and mRNA levels[8]
p-AKT, p-mTOR H9c2 cells (H/R model)40 µMUpregulated expression[8]

Mandatory Visualizations

Trimetazidine_Signaling_Pathway cluster_TMZ Trimetazidine (TMZ) cluster_Metabolism Energy Metabolism cluster_Signaling Signaling Cascades cluster_Cellular Cellular Effects cluster_Outcome Outcome TMZ Trimetazidine KAT 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ->KAT Inhibits GO Glucose Oxidation TMZ->GO Stimulates AMPK AMPK TMZ->AMPK Activates ERK ERK TMZ->ERK Activates Akt Akt/mTOR TMZ->Akt Activates Apoptosis Apoptosis (Bcl-2/Bax ratio) TMZ->Apoptosis Inhibits FAO Fatty Acid Oxidation KAT->FAO Catalyzes ATP ATP Production Efficiency GO->ATP Improves Mito Mitochondrial Function ATP->Mito Maintains AMPK->Mito Preserves ERK->Apoptosis Inhibits Autophagy Excessive Autophagy Akt->Autophagy Inhibits Protection Cardioprotection Autophagy->Protection Apoptosis->Protection ROS Oxidative Stress (ROS) Mito->ROS Reduces Mito->Protection ROS->Protection

Caption: Signaling pathways modulated by Trimetazidine in ischemia-reperfusion injury.

Experimental_Workflow cluster_vivo In Vivo Model (e.g., Rat Myocardial I/R) cluster_vitro In Vitro Model (e.g., H9c2 Cardiomyocytes) cluster_analysis Outcome Analysis A1 Animal Acclimatization (e.g., Sprague-Dawley Rats) A2 Grouping: 1. Sham 2. I/R Control (Saline) 3. I/R + TMZ A1->A2 A3 TMZ Administration (e.g., 30 mg/kg, i.p. for 5 days) A2->A3 A4 Surgical Procedure: Anesthesia & Thoracotomy A3->A4 A5 Induction of Ischemia (Ligate Left Anterior Descending Artery, e.g., 30 min) A4->A5 A6 Reperfusion (Release Ligature, e.g., 2-4h) A5->A6 A7 Sample Collection: Blood & Heart Tissue A6->A7 C1 Infarct Size Measurement (TTC Staining) A7->C1 C2 Biochemical Assays (CK, LDH, SOD, MDA) A7->C2 C3 Apoptosis Assays (TUNEL, Caspase-3) A7->C3 C4 Western Blot Analysis (p-AMPK, p-ERK, Bcl-2/Bax) A7->C4 B1 Cell Culture & Seeding (H9c2 cells) B2 Grouping: 1. Normoxia Control 2. H/R Control 3. H/R + TMZ B1->B2 B3 TMZ Pre-incubation (e.g., 40 µM) B2->B3 B4 Hypoxia Induction (e.g., 1% O2, glucose-free medium) B3->B4 B5 Reoxygenation (Normal medium & atmosphere) B4->B5 B6 Sample Collection: Cell Lysates & Supernatant B5->B6 B6->C3 B6->C4 C5 Cell Viability Assay (MTT / CCK-8) B6->C5

Caption: General experimental workflow for studying Trimetazidine in I/R injury.

Experimental Protocols

Protocol 1: In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol is based on methodologies described for studying the effects of TMZ on myocardial I/R injury in rats.[1]

1. Animals and Acclimatization:

  • Use adult male Sprague-Dawley rats (250-300 g).

  • House the animals in a controlled environment (23±2°C, 55±5% humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • All animal procedures must be approved by the institutional animal care and use committee.

2. Experimental Groups and Drug Administration:

  • Randomly divide rats into groups (n=10-12 per group):

    • Sham Group: Undergoes the surgical procedure without coronary artery ligation.

    • I/R Control Group: Receives vehicle (e.g., normal saline, 0.1 ml/100 g, i.p.) for 5 days prior to I/R surgery.

    • TMZ Treatment Group: Receives TMZ (30 mg/kg, dissolved in saline, i.p.) for 5 days prior to I/R surgery.

3. Surgical Procedure for Myocardial I/R:

  • Anesthetize the rat (e.g., sodium pentobarbital, 40 mg/kg, i.p.).

  • Intubate and ventilate the animal with a rodent ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) near its origin. Successful occlusion is confirmed by the appearance of a pale color in the myocardium.

  • Maintain the ischemic period for 30 minutes.

  • After 30 minutes, release the ligature to allow for reperfusion.

  • Allow reperfusion for a designated period (e.g., 2 or 4 hours) before sample collection.

4. Measurement of Infarct Size:

  • At the end of reperfusion, excise the heart.

  • Perfuse the heart with saline to wash out blood.

  • Freeze the heart at -20°C for 30 minutes.

  • Slice the ventricles into 2 mm thick sections.

  • Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.

  • Viable tissue will stain red, while the infarcted area will remain pale.

  • Image the slices and quantify the infarct area relative to the total ventricular area using image analysis software.

5. Biochemical Analysis:

  • Collect blood samples via cardiac puncture before excising the heart.

  • Centrifuge the blood to obtain serum.

  • Measure the levels of creatine kinase (CK) and lactate dehydrogenase (LDH) using commercially available assay kits according to the manufacturer's instructions.

  • For oxidative stress markers, homogenize a portion of the heart tissue and measure superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels using appropriate kits.

6. Western Blot Analysis:

  • Homogenize heart tissue samples in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, and a loading control like GAPDH).

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

Protocol 2: In Vitro Model of Hypoxia/Reoxygenation (H/R) Injury

This protocol is adapted from studies using H9c2 cardiomyoblasts to model I/R injury in vitro.[8]

1. Cell Culture:

  • Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Experimental Groups and Treatment:

  • Seed H9c2 cells in appropriate culture plates or flasks.

  • Once cells reach 70-80% confluency, divide them into groups:

    • Normoxia Control Group: Cells are maintained in normal culture conditions.

    • H/R Control Group: Cells are subjected to hypoxia followed by reoxygenation.

    • TMZ Treatment Group: Cells are pre-incubated with TMZ (e.g., 40 µM) for a specified time (e.g., 1-2 hours) before being subjected to H/R.

3. Hypoxia/Reoxygenation Procedure:

  • Hypoxia: Replace the normal culture medium with a glucose-free, serum-free DMEM. Place the cells in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a designated period (e.g., 4-6 hours).

  • Reoxygenation: After the hypoxic period, replace the medium with normal, complete DMEM and return the cells to the standard incubator (21% O2, 5% CO2) for a reoxygenation period (e.g., 12-24 hours).

4. Cell Viability Assay:

  • Assess cell viability using an MTT or CCK-8 assay.

  • Add the reagent to the cells at the end of the reoxygenation period and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the normoxia control.

5. Measurement of Apoptosis:

  • Apoptosis can be quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation.

  • Alternatively, apoptosis can be assessed by measuring the activity of caspase-3 using a colorimetric or fluorometric assay kit.

6. Measurement of Intracellular ROS:

  • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Load the cells with DCFH-DA at the end of the experiment.

  • The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

7. Western Blot Analysis:

  • Lyse the cells and perform Western blotting as described in Protocol 1, Section 6, to analyze the expression and phosphorylation of key signaling proteins such as Akt, mTOR, Bcl-2, and Bax.

References

Application Notes and Protocols: Trimetazidine DiHCl as a Tool for Metabolic Reprogramming in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) Dihydrochloride (B599025) (TMZ), a well-established anti-ischemic agent, is emerging as a potent tool for the metabolic reprogramming of cancer cells. Cancer cells frequently exhibit altered metabolic pathways, most notably a reliance on aerobic glycolysis (the Warburg effect) and in some cases, an increased dependence on fatty acid oxidation (FAO). TMZ selectively inhibits the long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the FAO pathway.[1] This inhibition forces a metabolic shift from FAO towards glucose oxidation, thereby disrupting the energy production machinery of cancer cells that are reliant on FAO and potentially sensitizing them to other therapies.[1][2] These application notes provide a comprehensive overview of the use of TMZ in cancer cell line research, including its effects on cellular metabolism and viability, along with detailed protocols for key experimental assays.

Mechanism of Action

Trimetazidine's primary mechanism of action in the context of cancer metabolism is the inhibition of fatty acid β-oxidation.[3] By blocking the enzyme long-chain 3-ketoacyl-CoA thiolase, TMZ prevents the breakdown of fatty acids to produce acetyl-CoA, which would otherwise enter the Krebs cycle for ATP production.[1] This leads to a compensatory increase in glucose oxidation to meet the cell's energy demands. In cancer cells that are highly dependent on FAO for survival and proliferation, this metabolic switch can lead to cellular stress, reduced ATP production, and ultimately, apoptosis.[1]

Data Presentation

The following tables summarize the quantitative effects of Trimetazidine DiHCl on various cancer cell lines as reported in the literature.

Table 1: Effects of this compound on Cancer Cell Viability and ATP Levels

Cell LineCancer TypeParameterTreatment ConditionsResultReference
MCF-7Breast CancerIC5072 hours2.95 µM[4]
MCF-7Breast CancerATP Levels50 µM TMZ for 24, 48, 72 hoursIncreased at low concentration, decreased at higher concentrations[5]
MCF-7Breast CancerATP Levels100 µM or 250 µM TMZ + 1 µM Abraxane for 48, 72 hoursSignificant decrease[5]
PANC-1Pancreatic CancerCell ViabilityHigh concentrations of TMZSignificantly reduced[6]
PANC-1Pancreatic CancerATP LevelsTMZ alone or with Abraxane and/or GemcitabineSignificantly reduced[6]

Table 2: Effects of this compound on Metabolic Parameters

Cell Line/ModelCancer TypeParameterTreatment ConditionsResultReference
Rat Model (Silica-induced pulmonary fibrosis)Not cancer, but relevant metabolic effectLactate (B86563) Levels (in vivo)TMZ treatmentSignificantly attenuated elevated lactate levels[7]
In vitro cancer cell linesVariousOxygen Consumption Rate (OCR)TMZ TreatmentExpected to decrease in FAO-dependent cells-
In vitro cancer cell linesVariousExtracellular Acidification Rate (ECAR)TMZ TreatmentMay increase due to shift to glycolysis-

Note: Specific quantitative data on the effects of TMZ alone on OCR and ECAR in various cancer cell lines is an area of active research. The expected outcomes are based on its mechanism of action.

Mandatory Visualizations

cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Downstream Signaling FAO Fatty Acid Oxidation (FAO) LC3KAT Long-chain 3-ketoacyl-CoA thiolase FAO->LC3KAT Multiple Steps AcetylCoA_FAO Acetyl-CoA LC3KAT->AcetylCoA_FAO TCA Krebs Cycle AcetylCoA_FAO->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP_Mito ATP OXPHOS->ATP_Mito Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA_Glyco Acetyl-CoA Pyruvate->AcetylCoA_Glyco Lactate Lactate Pyruvate->Lactate AcetylCoA_Glyco->TCA TMZ Trimetazidine (TMZ) TMZ->LC3KAT Inhibits AKT AKT TMZ->AKT Suppresses cMyc c-Myc TMZ->cMyc Suppresses p53 p53 TMZ->p53 Increases AMPK AMPK TMZ->AMPK Activates

Caption: Mechanism of Trimetazidine in Cancer Cell Metabolic Reprogramming.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: TMZ Treatment cluster_2 Day 2: Seahorse Assay cluster_3 Data Analysis A Seed cancer cells in Seahorse XF microplate B Treat cells with varying concentrations of TMZ A->B C Equilibrate cells in Seahorse XF medium B->C D Measure Basal OCR and ECAR C->D E Inject Mitochondrial Stressors (Oligomycin, FCCP, Rotenone/Antimycin A) D->E F Measure OCR and ECAR post-injection E->F G Calculate key metabolic parameters (e.g., Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity) F->G

Caption: Experimental Workflow for Seahorse XF Mito Stress Test.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of TMZ.

Materials:

  • Cancer cell lines (e.g., MCF-7, PANC-1)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (TMZ)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • TMZ Treatment: Prepare serial dilutions of TMZ in complete culture medium. Remove the old medium from the wells and add 100 µL of the TMZ-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve TMZ).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals. If using XTT, this step is not necessary.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Lactate Production Assay

This protocol measures the amount of lactate released into the culture medium, an indicator of glycolytic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (TMZ)

  • 24-well or 6-well plates

  • Lactate Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in 24-well or 6-well plates and allow them to adhere. Treat the cells with various concentrations of TMZ for the desired time period (e.g., 24, 48 hours).

  • Sample Collection: Collect the culture medium from each well.

  • Lactate Measurement: Follow the manufacturer's protocol for the lactate assay kit. This typically involves:

    • Preparing a standard curve with the provided lactate standard.

    • Adding a specific volume of the collected culture medium and standards to a 96-well plate.

    • Adding the reaction mix (containing lactate dehydrogenase and a probe) to each well.

    • Incubating for the recommended time (usually 30-60 minutes) at room temperature, protected from light.

    • Measuring the absorbance or fluorescence at the specified wavelength.

  • Data Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to the cell number or total protein content of the corresponding well.

Seahorse XF Mito Stress Test

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.[4][6]

Materials:

  • Seahorse XF Analyzer (e.g., XF96, XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound (TMZ)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • TMZ Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentrations of TMZ or vehicle control. Incubate for the desired treatment duration in a non-CO2 incubator at 37°C for 1 hour.

  • Assay Setup: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.

  • Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to measure key parameters of mitochondrial function.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation status of key signaling proteins.

Materials:

  • Cancer cell lines

  • This compound (TMZ)

  • 6-well or 10 cm plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-phospho-AKT, anti-c-Myc, anti-p53, anti-AMPK, anti-phospho-AMPK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with TMZ for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a valuable tool for investigating the metabolic vulnerabilities of cancer cells. By inhibiting fatty acid oxidation, TMZ can induce a metabolic shift that may be detrimental to cancer cells that rely on this pathway for energy production and survival. The protocols outlined in these application notes provide a framework for researchers to explore the anti-cancer potential of TMZ and to further elucidate the intricate role of metabolic reprogramming in cancer biology. Further research is warranted to explore the full therapeutic potential of TMZ, both as a standalone agent and in combination with other anti-cancer drugs.

References

Application Note: High-Throughput Quantification of Trimetazidine DiHCl in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimetazidine (B612337) Dihydrochloride (DiHCl) is an anti-ischemic agent used in the treatment of angina pectoris. The accurate quantification of Trimetazidine in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Trimetazidine DiHCl in human plasma. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection provide a reliable workflow for high-throughput analysis in a research or clinical setting.

Experimental Protocols

Several methods for the extraction and analysis of Trimetazidine from plasma have been validated and published. The following protocols outline three common and effective approaches: protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Sample Preparation: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

Materials:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Lidocaine, Pseudoephedrine, or a stable isotope-labeled Trimetazidine)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[1][2][3]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (typically 5-20 µL) of the supernatant directly into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, reducing matrix effects.

Materials:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) solution (2 mM, pH 3.5)

  • SPE vacuum manifold

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of plasma, previously mixed with the internal standard, onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of methanol or a mixture of acetonitrile and ammonium acetate.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classical extraction technique that can provide high recovery and clean extracts.

Materials:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS) solution

  • n-hexane-dichloromethane (1:1, v/v) or other suitable organic solvent mixture.[6]

  • Sodium hydroxide (B78521) solution (2 M)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 0.5 mL of plasma in a centrifuge tube, add 100 µL of the internal standard solution and 200 µL of 2 M Sodium hydroxide.[6]

  • Add 3 mL of n-hexane-dichloromethane (1:1, v/v) and vortex for 5 minutes.[6]

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[6]

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters used for the quantification of Trimetazidine.

ParameterMethod 1Method 2Method 3
LC Column C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)[2][3]C18 reversed-phase column[5]Xterra MS C18 Column (150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A: 3 mmol/L ammonium acetate solutionB: Methanol (15:85, v/v)[1]A: 2 mM ammonium acetate (pH 3.5)B: Acetonitrile (40:60, v/v)[5]A: Water (pH 2.0 with trifluoroacetic acid)B: Methanol (60:40, v/v)[2][3]
Flow Rate 0.3 mL/min[1]Isocratic0.6 mL/min[2][3]
Injection Volume 10 µL10 µL[5]20 µL[6]
Run Time < 3.2 min[1]2.0 min[5]~5 min
Ionization Mode Electrospray Ionization (ESI), PositiveTurbo Ion Spray, Positive[5]Electrospray Ionization (ESI), Positive[3]
MS/MS Transition Trimetazidine: m/z 267.2 → 181.4[5]IS (Pseudoephedrine): m/z 148.0[6]Trimetazidine: m/z 267.2 → 181.4[5]IS (Propranolol): Not specified in snippetTrimetazidine: m/z 267.0IS (Lidocaine): m/z 235.0[2][3]
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)[5]Selected Ion Monitoring (SIM)[2][3]

Method Validation Summary

The following tables summarize the validation parameters from various published methods.

Table 1: Linearity and Sensitivity

Method ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Zou et al.[1]1 - 100Not specified> 0.99
Amini et al.[5]1.5 - 3001.5Not specified
Wang et al.[6]0.4 - 1200.4> 0.99
Jiao et al.[2][3]2.5 - 1002.50.9995
Unnamed[4]0.5 - 5000.50.9968

Table 2: Precision and Accuracy

Method ReferenceConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Zou et al.[1]Not specified< 9.5%< 9.5%Not specified
Amini et al.[5]Not specified< 8.0%< 8.0%± 8%
Wang et al.[6]1, 20, 80< 12%< 12%1.4% to 3.3%
Jiao et al.[2][3]Not specified2.83 - 6.10%4.83 - 5.82%Not specified
Unnamed[4]1, 50, 400< 4.75%< 7.62%-5.54% to -4.25%

Table 3: Recovery

Method ReferenceExtraction MethodAnalyte Recovery (%)IS Recovery (%)
Amini et al.[5]Solid-Phase Extraction97.3699.93
Unnamed[7]Protein Precipitation72.45 - 80.47Not specified

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection is_add Internal Standard Spiking plasma->is_add extraction Extraction (PPT, SPE, or LLE) is_add->extraction lc_sep LC Separation extraction->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quant Quantification ms_detect->quant report Reporting quant->report

Caption: Overall workflow for the quantification of Trimetazidine in plasma.

method_validation Validation Method Validation Parameters Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Stability Stability (Freeze-thaw, Bench-top, etc.) Validation->Stability Matrix Matrix Effect Validation->Matrix Linearity->LLOQ Accuracy->Precision

Caption: Key parameters for LC-MS/MS method validation.

References

Application Notes and Protocols for In Vivo Administration of Trimetazidine Dihydrochloride in Rodent Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Trimetazidine (B612337) Dihydrochloride (TMZ) in various rodent models of heart failure. The protocols and data presented are compiled from peer-reviewed scientific literature and are intended to guide researchers in designing and conducting their own preclinical studies.

Introduction

Trimetazidine Dihydrochloride is a metabolic modulator that has shown cardioprotective effects in the context of heart failure.[1] It acts by inhibiting the mitochondrial long-chain 3-ketoacyl-CoA thiolase, which leads to a shift in myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[2] This metabolic switch is particularly beneficial in the failing heart, where oxygen supply may be limited. Furthermore, TMZ has been reported to exert its effects through various signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the PI3K-Akt pathway, leading to reduced apoptosis, inflammation, and fibrosis.[1]

This document outlines detailed protocols for the use of TMZ in three common rodent models of heart failure: Transverse Aortic Constriction (TAC) in mice, Isoproterenol-induced cardiac fibrosis in rats, and Doxorubicin-induced cardiomyopathy in rodents.

Quantitative Data Summary

The following tables summarize the quantitative effects of Trimetazidine administration on key cardiac parameters in different rodent models of heart failure.

Table 1: Effects of Trimetazidine on Cardiac Function in Transverse Aortic Constriction (TAC) Mouse Model

ParameterControl (TAC)Trimetazidine (TAC + TMZ)Reference
Left Ventricular Ejection Fraction (LVEF)DecreasedSignificantly Improved[3]
Left Ventricular Internal Diameter, diastole (LVIDd)IncreasedSignificantly Reduced[4]
Left Ventricular Internal Diameter, systole (LVIDs)IncreasedSignificantly Reduced[5]
Heart Weight/Tibia Length (HW/TL) RatioIncreasedSignificantly Reduced[6]
Cardiac FibrosisIncreasedSignificantly Reduced[7]

Table 2: Effects of Trimetazidine on Cardiac Function and Fibrosis in Isoproterenol-Induced Rat Model

ParameterControl (Isoproterenol)Trimetazidine (Isoproterenol + TMZ)Reference
Left Ventricular Ejection Fraction (LVEF)DecreasedSignificantly Improved[8][9]
Left Ventricular Fractional Shortening (LVFS)DecreasedSignificantly Improved[9]
Collagen Volume FractionIncreasedSignificantly Reduced[9]
B-type Natriuretic Peptide (BNP)IncreasedSignificantly Reduced[9]
NOX Activity (U/mg prot)113.85 ± 13.2277.40 ± 8.88[8]

Table 3: Effects of Trimetazidine on Biomarkers in Doxorubicin-Induced Cardiotoxicity in Mice

ParameterControl (Doxorubicin)Trimetazidine (Doxorubicin + TMZ)Reference
Creatine Kinase MB (CK-MB)ElevatedSignificantly Reduced[10][11]
Lactate Dehydrogenase (LDH)ElevatedSignificantly Reduced[10][11]
Alanine Aminotransferase (ALT)ElevatedSignificantly Reduced[10][11]
Aspartate Aminotransferase (AST)ElevatedSignificantly Reduced[10][11]

Experimental Protocols

Transverse Aortic Constriction (TAC) Model in Mice

This model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[12]

Materials:

  • Animals: 12-week-old male C57BL/6J mice.[6]

  • Anesthesia: Isoflurane (B1672236) (2%).[6]

  • Surgical Instruments: Standard microsurgical instruments.

  • Suture: 6-0 Proline suture.[12]

  • Trimetazidine DiHCl: (e.g., HY-B0968A, MedChemExpress).

  • Vehicle: Phosphate-Buffered Saline (PBS).

Protocol:

  • Anesthesia and Preparation: Anesthetize the mouse with 2% isoflurane and place it in a supine position on a heating pad.[6][12] Shave the ventral neck and chest area and disinfect with an appropriate antiseptic.

  • Surgical Procedure:

    • Perform a midline cervical incision to expose the trachea and intubate the mouse with a ventilator.[6]

    • Make an incision at the second intercostal space to expose the aortic arch.[6]

    • Pass a 6-0 Proline suture under the aorta between the innominate and left common carotid arteries.[12]

    • Tie the suture around the aorta and a 27-gauge needle, then quickly remove the needle to create a constriction.

    • Close the chest and skin incisions.

    • For the sham group, perform the same procedure without constricting the aorta.

  • Trimetazidine Administration:

    • Dosage: 2.8 mg/100 µL per mouse.[6][13][14]

    • Route: Oral gavage.[6]

    • Frequency: Daily for 28 consecutive days, starting from the day of surgery.[6][13][14]

    • Control Group: Administer an equal volume of PBS via oral gavage.[6]

  • Assessment of Cardiac Function:

    • Echocardiography: Perform echocardiography at the end of the treatment period to measure LVEF, LVIDd, and other cardiac parameters.[6]

    • Histology: Euthanize the mice, excise the hearts, and fix them in 4% paraformaldehyde. Embed in paraffin (B1166041) and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess hypertrophy and fibrosis.[4]

G cluster_0 TAC Model and TMZ Treatment Workflow start 12-week-old C57BL/6J mice surgery Transverse Aortic Constriction (TAC) Surgery start->surgery sham Sham Surgery start->sham treatment Daily Oral Gavage with TMZ (2.8 mg/100 µL) for 28 days surgery->treatment control Daily Oral Gavage with PBS for 28 days sham->control assessment Assessment of Cardiac Function (Echocardiography, Histology) treatment->assessment control->assessment end Data Analysis assessment->end

Experimental workflow for the TAC model.

Isoproterenol-Induced Cardiac Fibrosis in Rats

This model uses chronic administration of a beta-adrenergic agonist to induce cardiac fibrosis and dysfunction.[8]

Materials:

  • Animals: 6-week-old male Sprague-Dawley rats.[8]

  • Isoproterenol (ISO): (e.g., I6504, Sigma-Aldrich).

  • This compound: (e.g., 653322, Sigma-Aldrich).

  • Vehicle: Saline.

Protocol:

  • Induction of Cardiac Fibrosis:

    • Subcutaneously inject rats with Isoproterenol (5 mg/kg/day) for 7 consecutive days.[8]

    • After the 7-day injection period, house the rats for another 14 days to allow for the development of fibrosis.[8]

    • The control group receives subcutaneous injections of an equal volume of saline.[8]

  • Trimetazidine Administration:

    • Dosage: 15 mg/kg/day.[8]

    • Route: Oral gavage.[8]

    • Frequency: Daily, starting from day 1 of the ISO injections and continuing for the entire experimental period (21 days).[8]

    • Control Group: Administer an equal volume of saline via oral gavage.

  • Assessment of Cardiac Function and Fibrosis:

    • Echocardiography: At the end of the study, perform echocardiography to measure LVEF and LVFS.[8]

    • Histology: Euthanize the rats, and process the hearts for H&E and Masson's trichrome staining to quantify the area of fibrosis.[8]

    • Biochemical Analysis: Measure levels of BNP in serum and NOX activity in heart tissue homogenates.[8][9]

G cluster_0 Isoproterenol Model and TMZ Treatment Workflow start 6-week-old Sprague-Dawley rats iso_injection Subcutaneous Isoproterenol (5 mg/kg/day) for 7 days start->iso_injection saline_injection Subcutaneous Saline for 7 days start->saline_injection tmz_treatment Daily Oral Gavage with TMZ (15 mg/kg/day) for 21 days iso_injection->tmz_treatment saline_gavage Daily Oral Gavage with Saline for 21 days saline_injection->saline_gavage fibrosis_development 14-day Fibrosis Development Period tmz_treatment->fibrosis_development saline_gavage->fibrosis_development assessment Assessment of Cardiac Function and Fibrosis fibrosis_development->assessment end Data Analysis assessment->end

Isoproterenol-induced fibrosis workflow.

Doxorubicin-Induced Cardiotoxicity Model

This model utilizes a chemotherapeutic agent known to cause cardiotoxicity, leading to heart failure.

Materials:

Protocol:

  • Induction of Cardiotoxicity:

    • Mice: Administer a single intraperitoneal (IP) injection of Doxorubicin (10 mg/kg).[10][11]

    • Rats: Administer 4 weekly intravenous (IV) injections of Doxorubicin (3 mg/kg).[16]

  • Trimetazidine Administration:

    • Mice (Protective Protocol):

      • Dosage: 10 mg/kg/day.[10][11]

      • Route: Oral gavage.[10][11]

      • Frequency: Daily for 10 consecutive days, with DOX administered on day 8.[10][11]

    • Rats (Early and Delayed Toxicity):

      • Dosage: 2.5 mg/kg/day.[16]

      • Route: IP for 3 days before the first DOX injection, followed by oral administration for 10 weeks.[16]

  • Assessment of Cardiotoxicity:

    • Biochemical Markers: At the end of the experiment, collect blood to measure serum levels of CK-MB and LDH.[10][11]

    • ECG: In rats, monitor ECG for changes in QT and ST intervals.[16]

    • Histology: Perform histological analysis of heart tissue to assess for myocardial damage.[10][11][16]

Signaling Pathways

Trimetazidine exerts its cardioprotective effects by modulating several key signaling pathways.

AMPK-Mediated Metabolic Regulation

TMZ activates AMPK, a central regulator of cellular energy metabolism. Activated AMPK promotes glucose uptake and glycolysis, shifting the energy substrate preference from fatty acids to glucose. This is particularly beneficial in the ischemic or failing heart.

G TMZ Trimetazidine AMPK AMPK Activation TMZ->AMPK FAO Decreased Fatty Acid Oxidation TMZ->FAO Inhibits 3-KAT p38_MAPK p38 MAPK AMPK->p38_MAPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Glycolysis Increased Glycolysis Glucose_Uptake->Glycolysis Energy Improved Myocardial Energy Metabolism Glycolysis->Energy FAO->Energy

TMZ activates AMPK to improve metabolism.

PI3K-Akt Anti-Apoptotic Pathway

TMZ can also promote cell survival by activating the PI3K-Akt signaling pathway, which in turn inhibits pro-apoptotic proteins and reduces cardiomyocyte death in the failing heart.

G TMZ Trimetazidine PI3K PI3K Activation TMZ->PI3K Akt Akt Phosphorylation PI3K->Akt Bad Inhibition of Bad Akt->Bad Bcl2 Increased Bcl-2 Akt->Bcl2 Apoptosis Reduced Cardiomyocyte Apoptosis Bad->Apoptosis Bcl2->Apoptosis

TMZ's anti-apoptotic signaling pathway.

Anti-Fibrotic Pathway

TMZ has been shown to reduce cardiac fibrosis by inhibiting the NOX2-ROS-CTGF pathway. This leads to a decrease in collagen deposition and improved cardiac structure.

G Pressure_Overload Pressure Overload (e.g., TAC) NOX2 NADPH Oxidase 2 (NOX2) Pressure_Overload->NOX2 ROS Reactive Oxygen Species (ROS) NOX2->ROS CTGF Connective Tissue Growth Factor (CTGF) ROS->CTGF Fibrosis Cardiac Fibrosis CTGF->Fibrosis TMZ Trimetazidine TMZ->NOX2 Inhibits

TMZ's anti-fibrotic mechanism of action.

Conclusion

Trimetazidine Dihydrochloride demonstrates significant therapeutic potential in preclinical rodent models of heart failure. By modulating cardiac metabolism, reducing apoptosis, and inhibiting fibrosis, TMZ improves overall cardiac function. The protocols and data provided herein serve as a valuable resource for researchers investigating the cardioprotective effects of this compound. Careful consideration of the specific heart failure model, appropriate dosage, and relevant endpoints is crucial for the successful design and execution of in vivo studies.

References

Application Note: Elucidating the Metabolic Effects of Trimetazidine DiHCl Using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trimetazidine (B612337) DiHCl (TMZ) is a metabolic modulator clinically used in the treatment of angina pectoris and has shown therapeutic potential in other ischemic conditions.[1][2] Its primary mechanism of action involves a shift in cellular energy metabolism from fatty acid β-oxidation to glucose oxidation.[3][4] This is achieved through the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the fatty acid oxidation pathway.[1][5] This metabolic reprogramming is particularly beneficial in ischemic conditions where oxygen supply is limited, as glucose oxidation provides a higher ATP yield per molecule of oxygen consumed compared to fatty acid oxidation.[3]

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in live cells: mitochondrial respiration, measured by the oxygen consumption rate (OCR), and glycolysis, measured by the extracellular acidification rate (ECAR).[6][7] This technology provides a sensitive and specific platform to investigate the functional consequences of metabolic modulators like Trimetazidine. This application note provides detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to characterize the effects of Trimetazidine DiHCl on cellular bioenergetics.

Data Presentation

Table 1: Expected Effects of this compound on Seahorse XF Cell Mito Stress Test Parameters

ParameterExpected Effect of this compoundRationale
Basal Respiration DecreaseInhibition of fatty acid oxidation, a major contributor to basal oxygen consumption in many cell types.[8]
ATP Production-Linked OCR DecreaseReduced substrate flux from fatty acid oxidation into the electron transport chain for ATP synthesis.
Maximal Respiration DecreaseThe overall capacity of mitochondria to respire is reduced due to the inhibition of a key metabolic pathway.
Spare Respiratory Capacity DecreaseThe cell's ability to respond to increased energy demand is compromised by the limitation on fatty acid oxidation.
Proton Leak No significant change expectedTrimetazidine's primary target is not the components of the electron transport chain responsible for proton leak.
Non-Mitochondrial Oxygen Consumption No change expectedThis parameter reflects oxygen consumption by enzymes outside the mitochondria, which are not targeted by Trimetazidine.

Table 2: Expected Effects of this compound on Seahorse XF Glycolysis Stress Test Parameters

ParameterExpected Effect of this compoundRationale
Basal Glycolysis (ECAR) IncreaseCompensatory upregulation of glycolysis to meet cellular energy demands when fatty acid oxidation is inhibited.[4]
Glycolytic Capacity IncreaseCells may exhibit a higher maximal glycolytic rate to compensate for the reduced mitochondrial ATP production from fatty acids.
Glycolytic Reserve No significant change or slight increaseThe difference between glycolytic capacity and basal glycolysis may not be significantly altered, or may slightly increase depending on the cell type's metabolic flexibility.

Mandatory Visualizations

cluster_0 Trimetazidine's Mechanism of Action cluster_1 Compensatory Glucose Oxidation Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA β-Oxidation β-Oxidation Fatty Acyl-CoA->β-Oxidation Acetyl-CoA (from FAO) Acetyl-CoA (from FAO) β-Oxidation->Acetyl-CoA (from FAO) 3-KAT Long-chain 3-ketoacyl-CoA thiolase TCA Cycle TCA Cycle Acetyl-CoA (from FAO)->TCA Cycle Trimetazidine Trimetazidine Trimetazidine->3-KAT Inhibits ETC Electron Transport Chain TCA Cycle->ETC ATP (from FAO) ATP (from FAO) ETC->ATP (from FAO) Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH Acetyl-CoA (from Glucose) Acetyl-CoA (from Glucose) PDH->Acetyl-CoA (from Glucose) TCA Cycle_2 TCA Cycle Acetyl-CoA (from Glucose)->TCA Cycle_2 ETC_2 Electron Transport Chain TCA Cycle_2->ETC_2 ATP (from Glucose) ATP (from Glucose) ETC_2->ATP (from Glucose)

Caption: Trimetazidine inhibits fatty acid oxidation, promoting a shift to glucose metabolism.

cluster_workflow Seahorse XF Experimental Workflow Cell_Seeding Seed cells in Seahorse XF microplate Cell_Attachment Allow cells to attach and proliferate Cell_Seeding->Cell_Attachment TMZ_Treatment Treat cells with this compound (or vehicle) Cell_Attachment->TMZ_Treatment Assay_Medium_Change Wash and incubate in Seahorse XF Assay Medium TMZ_Treatment->Assay_Medium_Change Seahorse_Assay Perform Seahorse XF Mito or Glyco Stress Test Assay_Medium_Change->Seahorse_Assay Data_Acquisition Real-time OCR and ECAR measurement Seahorse_Assay->Data_Acquisition Normalization Normalize data (e.g., to protein concentration) Data_Acquisition->Normalization Data_Analysis Analyze key metabolic parameters Normalization->Data_Analysis

Caption: Workflow for assessing Trimetazidine's effects with the Seahorse XF Analyzer.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol is designed to assess the impact of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, Rotenone/Antimycin A)

  • This compound (TMZ)

  • Cell culture medium appropriate for the cell line

  • Seahorse XF Base Medium (or other appropriate assay medium)

  • Supplements for assay medium (e.g., glucose, pyruvate, glutamine)

  • Vehicle for TMZ (e.g., sterile water or DMSO)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment and growth.

  • Trimetazidine Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • On the day of the assay (or for a predetermined pre-incubation time), treat the cells with various concentrations of TMZ (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control group.

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • Prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine to final concentrations appropriate for the cell type (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.

    • Remove the cell culture plate from the incubator, aspirate the culture medium, and wash the cells twice with the pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well and place the plate in a non-CO2 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors from the Cell Mito Stress Test Kit.

    • Place the cell culture plate into the Seahorse XF Analyzer.

    • Run the pre-programmed Cell Mito Stress Test protocol, which will sequentially inject Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A, while measuring OCR at baseline and after each injection.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial respiration as outlined in Table 1 using the Seahorse XF Wave software.

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol is designed to evaluate the effect of this compound on the glycolytic function of cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG))

  • This compound (TMZ)

  • Cell culture medium appropriate for the cell line

  • Seahorse XF Base Medium (or other appropriate assay medium)

  • Supplements for assay medium (e.g., glutamine)

  • Vehicle for TMZ (e.g., sterile water or DMSO)

Procedure:

  • Cell Seeding and Trimetazidine Treatment:

    • Follow steps 1 and 2 from the Seahorse XF Cell Mito Stress Test protocol.

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • Prepare the Seahorse XF Glycolysis Stress Test assay medium by supplementing the base medium with glutamine (e.g., 2 mM). This medium should initially be free of glucose and pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.

    • Wash and incubate the cells in the prepared assay medium as described in step 3 of the Mito Stress Test protocol.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with Glucose, Oligomycin, and 2-DG from the Glycolysis Stress Test Kit.

    • Place the cell culture plate into the Seahorse XF Analyzer.

    • Run the pre-programmed Glycolysis Stress Test protocol. This will measure the basal ECAR, then sequentially inject glucose to measure glycolysis, oligomycin to assess glycolytic capacity, and 2-DG to inhibit glycolysis and confirm the glycolytic origin of the ECAR.

  • Data Analysis:

    • After the run, normalize the ECAR data to cell number or protein concentration.

    • Calculate the key parameters of glycolysis as outlined in Table 2 using the Seahorse XF Wave software.

By following these detailed protocols, researchers can effectively utilize the Seahorse XF Analyzer to gain valuable insights into the metabolic reprogramming induced by this compound, furthering our understanding of its therapeutic mechanisms and potential applications.

References

Trimetazidine DiHCl Treatment in Primary Cardiomyocyte Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) Dihydrochloride (TMZ), a piperazine (B1678402) derivative, is an anti-ischemic metabolic agent used in the clinical management of angina pectoris and coronary heart disease.[1][2][3][4] Its primary mechanism of action is to optimize cellular energy metabolism under ischemic or hypoxic conditions. Unlike traditional antianginal drugs, TMZ exerts its cardioprotective effects without altering hemodynamic parameters such as heart rate or blood pressure.[1][5] In cellular research, particularly in primary cardiomyocyte cultures, TMZ serves as a crucial tool to investigate mechanisms of cardioprotection, apoptosis, and metabolic adaptation to stress.

The core action of TMZ involves inhibiting the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the β-oxidation of free fatty acids.[6][7] This inhibition triggers a metabolic shift from fatty acid oxidation to glucose oxidation, a more oxygen-efficient pathway for producing ATP.[2][3][6] This metabolic reprogramming is central to its ability to protect cardiomyocytes from injury during events like ischemia-reperfusion (I/R) and hypoxia/reoxygenation (H/R).[1][2] Furthermore, TMZ has been shown to mitigate oxidative stress, reduce intracellular acidosis, limit calcium overload, and inhibit cardiomyocyte apoptosis through various signaling pathways.[6][7][8][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing Trimetazidine DiHCl in primary cardiomyocyte cultures to study its cytoprotective effects.

Mechanism of Action & Key Signaling Pathways

Trimetazidine's protective effects on cardiomyocytes are multifactorial, stemming from its ability to modulate cellular metabolism and activate specific signaling cascades that promote cell survival.

1. Metabolic Modulation: The primary mechanism is the inhibition of fatty acid β-oxidation by blocking the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[6][10] This forces a shift towards glucose oxidation, which generates more ATP per molecule of oxygen consumed.[2][7] This increased metabolic efficiency helps maintain cellular energy homeostasis during oxygen deprivation, reducing the production of protons and subsequent intracellular acidosis.[7]

cluster_0 Cardiomyocyte Metabolism TMZ Trimetazidine (TMZ) KAT 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ->KAT Inhibits FAO Fatty Acid β-Oxidation KAT->FAO Catalyzes GO Glucose Oxidation Hplus H+ Production (Acidosis) FAO->Hplus ATP ATP Production (Oxygen Efficient) GO->ATP

Caption: Metabolic shift induced by Trimetazidine in cardiomyocytes.

2. Anti-Apoptotic Signaling: TMZ has been demonstrated to prevent cardiomyocyte apoptosis through the modulation of several key signaling pathways.[9][11]

  • miR-21/PTEN/Akt Pathway: TMZ upregulates microRNA-21 (miR-21).[1][11] miR-21, in turn, suppresses the expression of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/Akt pathway.[1][10] The resulting activation of Akt signaling inhibits apoptosis by decreasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and reducing the expression of cleaved caspase-3.[1][11]

  • AMPK Pathway: Trimetazidine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[10][12][13] Activated AMPK enhances glucose uptake and can mitigate myocardial I/R injury.[10][12] Studies show that the protective effects of TMZ can be abolished by AMPK inhibitors.[13]

  • ERK Signaling Pathway: TMZ has been shown to activate the ERK signaling pathway in cardiomyocytes.[14] This leads to an increase in the expression of phosphorylated ERK (p-ERK), which is associated with reduced levels of reactive oxygen species (ROS) and decreased expression of apoptotic proteins.[14]

cluster_pathways Signaling Pathways TMZ Trimetazidine miR21 miR-21 TMZ->miR21 upregulates AMPK AMPK TMZ->AMPK activates ERK ERK TMZ->ERK activates PTEN PTEN miR21->PTEN inhibits ROS ROS Production ERK->ROS decreases Akt Akt PTEN->Akt inhibits BaxBcl2 Bax/Bcl-2 Ratio Akt->BaxBcl2 decreases Casp3 Caspase-3 Akt->Casp3 inhibits Apoptosis Cardiomyocyte Apoptosis BaxBcl2->Apoptosis Casp3->Apoptosis cluster_workflow Experimental Workflow for TMZ Studies A 1. Isolation of Primary Neonatal Cardiomyocytes B 2. Cell Culture & Plating A->B C 3. Induction of Cellular Stress (e.g., Hypoxia/Reoxygenation) B->C D 4. Treatment with Trimetazidine (Pre-treatment or Co-treatment) C->D E 5. Downstream Assays D->E F Apoptosis Assays (TUNEL, Flow Cytometry) E->F G Western Blot (Signaling Proteins, Apoptosis Markers) E->G H ROS Measurement (e.g., DCFH-DA) E->H I Metabolic Analysis (ATP, Glucose Uptake) E->I J 6. Data Analysis & Interpretation F->J G->J H->J I->J

References

Application Notes and Protocols: Assessing Trimetazidine DiHCl's Effect on Myocardial Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (B612337) Dihydrochloride (DiHCl) is a metabolic agent known to shift myocardial energy metabolism from fatty acid oxidation towards glucose oxidation.[1] This is achieved primarily through the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), an enzyme crucial for fatty acid β-oxidation.[1][2][3] By favoring glucose oxidation, which requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, Trimetazidine improves myocardial efficiency, particularly under ischemic conditions.[1][4] These application notes provide detailed protocols for assessing the effects of Trimetazidine DiHCl on myocardial glucose uptake using both in vivo and in vitro methodologies.

Mechanism of Action: Signaling Pathway

Trimetazidine's primary mechanism involves the inhibition of 3-KAT, which leads to a decrease in fatty acid oxidation and a subsequent increase in glucose oxidation to meet the heart's energy demands.[1][5][6] This metabolic reprogramming is also associated with the activation of the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) signaling pathways.[5][7] Activated AMPK can enhance glucose uptake, in part by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface.

cluster_0 Myocardial Cell Trimetazidine This compound KAT 3-Ketoacyl-CoA Thiolase (3-KAT) Trimetazidine->KAT Inhibits AMPK AMPK Activation Trimetazidine->AMPK ERK ERK Activation Trimetazidine->ERK FAO Fatty Acid Oxidation KAT->FAO Catalyzes Glucose_Ox Glucose Oxidation FAO->Glucose_Ox Inhibits (Randle Cycle) ATP Increased ATP Production (per unit O2) Glucose_Ox->ATP Glucose_Uptake Increased Myocardial Glucose Uptake AMPK->Glucose_Uptake Promotes Glucose_Uptake->Glucose_Ox Provides Substrate

Caption: Signaling pathway of this compound in the myocardium.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on the effect of Trimetazidine on myocardial glucose uptake and related metabolic parameters.

Table 1: Preclinical Data on Myocardial Glucose Uptake

Animal ModelMethodTreatment GroupMyocardial Glucose Uptake/UtilizationReference
Dog (Ischemic Myocardium)PET with 18F-FDGControl0.20 ± 0.14 µmol/min/g[8]
Trimetazidine (1 mg/kg)0.35 ± 0.25 µmol/min/g[8]
Trimetazidine (5 mg/kg)0.43 ± 0.29 µmol/min/g[8]
Dog (Non-ischemic Myocardium)PET with 18F-FDGControl0.51 ± 0.38 µmol/min/g[8]
Trimetazidine (1 mg/kg)0.85 ± 0.61 µmol/min/g[8]
Trimetazidine (5 mg/kg)1.16 ± 0.57 µmol/min/g[8]
Mouse (Pressure Overload)PET with 18F-FDGVehicleDecreased 18F-FDG uptake[5]
TrimetazidineIncreased 18F-FDG uptake (p=0.034)[5]
Mouse (Ischemia/Reperfusion)Ex vivo working heart perfusion with [U-14C]glucoseVehicleBaseline glucose oxidation[7]
TrimetazidineIncreased glucose oxidation (p<0.05)[7]
*p < 0.05 vs. Control

Table 2: Clinical Data from a Meta-Analysis in Diabetic Patients with Coronary Heart Disease

ParameterEffect of TrimetazidineWeighted Mean Difference (WMD) / Standardized Mean Difference (SMD)95% Confidence Intervalp-valueReference
Fasting Blood GlucoseDecreaseSMD = -0.43-0.70 to -0.170.001[9]
Glycosylated Hemoglobin (HbA1c)DecreaseWMD = -0.59-0.95 to -0.240.001[9]
Left Ventricular Ejection FractionIncreaseWMD = 4.393.83 to 4.95<0.00001[9]

Experimental Protocols

In Vivo Assessment of Myocardial Glucose Uptake using Positron Emission Tomography (PET)

This protocol describes the use of 18F-Fluorodeoxyglucose (18F-FDG) PET to non-invasively measure regional myocardial glucose utilization.[8][10]

1. Animal Preparation:

  • Fasting: Animals (e.g., mice, rats, dogs) should be fasted overnight (minimum 6 hours) to deplete glycogen (B147801) stores and shift myocardial metabolism towards fatty acid oxidation, thus providing a baseline against which the effects of Trimetazidine can be measured.[10][11]

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Catheterization: Place catheters for the administration of Trimetazidine, 18F-FDG, and for blood sampling.

2. Trimetazidine Administration:

  • Administer this compound or vehicle control intravenously at the desired dose. For example, in dog studies, doses of 1 mg/kg and 5 mg/kg have been used.[8]

3. 18F-FDG Administration and PET Imaging:

  • Following Trimetazidine administration, inject a bolus of 18F-FDG (e.g., ~10 MBq for mice).[12]

  • Immediately begin dynamic PET imaging for a duration of 60-90 minutes.[13][14]

  • Blood Sampling: Collect arterial blood samples at predetermined time points to measure blood glucose and 18F-FDG concentrations, which are necessary for kinetic modeling.

4. Data Analysis:

  • Reconstruct dynamic PET images.

  • Draw regions of interest (ROIs) over the myocardial tissue and in the left ventricular cavity to obtain tissue and blood time-activity curves.

  • Calculate the regional myocardial glucose utilization (rGMU) using appropriate kinetic models (e.g., Patlak analysis).[10][13] The standardized uptake value (SUV) can also be calculated as a semi-quantitative measure.[5][15]

cluster_workflow In Vivo PET Imaging Workflow start Animal Preparation (Fasting, Anesthesia, Catheterization) treatment Administer Trimetazidine or Vehicle start->treatment tracer Inject 18F-FDG treatment->tracer imaging Dynamic PET Scan (60-90 min) tracer->imaging sampling Arterial Blood Sampling tracer->sampling analysis Image Reconstruction & Data Analysis (Patlak, SUV) imaging->analysis sampling->analysis result Determine Regional Myocardial Glucose Utilization (rGMU) analysis->result

Caption: Workflow for in vivo assessment of myocardial glucose uptake using PET.

In Vitro Assessment of Glucose Uptake in Isolated Cardiomyocytes

This protocol outlines a method to measure glucose uptake in isolated cardiomyocytes using a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose.[16]

1. Cardiomyocyte Isolation:

  • Isolate ventricular cardiomyocytes from adult rats or mice using enzymatic digestion (e.g., Langendorff perfusion with collagenase).[17]

2. Cell Culture and Treatment:

  • Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to attach.

  • Pre-incubate the cells in a glucose-free buffer.

  • Treat the cells with the desired concentration of this compound or vehicle for a specified duration.

3. Glucose Uptake Assay:

  • Initiate the glucose uptake assay by adding a solution containing 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

4. Measurement and Analysis:

  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Express the glucose uptake as disintegrations per minute (DPM) or moles of glucose per milligram of protein per unit of time.

cluster_workflow_invitro In Vitro Glucose Uptake Assay Workflow isolation Isolate Cardiomyocytes culture Culture and Pre-incubation isolation->culture treatment Treat with Trimetazidine or Vehicle culture->treatment assay Add Radiolabeled Glucose Analog treatment->assay stop Stop Uptake & Wash assay->stop lysis Cell Lysis stop->lysis measurement Scintillation Counting & Protein Assay lysis->measurement result Calculate Glucose Uptake Rate measurement->result

Caption: Workflow for in vitro assessment of glucose uptake in cardiomyocytes.

Conclusion

The provided protocols offer robust methods for evaluating the effect of this compound on myocardial glucose uptake. The in vivo PET imaging approach provides a comprehensive assessment in a physiological context, while the in vitro cardiomyocyte assay allows for a more direct and mechanistic investigation. The selection of the appropriate method will depend on the specific research question and available resources. These assessments are crucial for understanding the metabolic modulation properties of Trimetazidine and for the development of novel therapies targeting cardiac metabolism.

References

Troubleshooting & Optimization

Optimizing Trimetazidine DiHCl dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Trimetazidine DiHCl (TMZ) dosage in in vivo animal studies. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trimetazidine?

A1: Trimetazidine is a metabolic agent that shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2][3] It achieves this by selectively inhibiting long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in fatty acid β-oxidation.[1][2][3] This metabolic shift helps maintain cellular energy (ATP) production under ischemic or hypoxic conditions, protecting cells from damage.[1][2] Additionally, TMZ has been shown to be involved in various signaling pathways, including Akt, SIRT1-AMPK, and NOX2, contributing to its anti-inflammatory, antioxidant, and anti-apoptotic effects.[4][5][6][7]

Trimetazidine_Mechanism_of_Action Simplified Signaling Pathway of Trimetazidine cluster_0 Mitochondrion cluster_1 Cytosolic & Nuclear Pathways FAO Fatty Acid Oxidation (FAO) KAT 3-Ketoacyl-CoA Thiolase (3-KAT) FAO->KAT Glucose_Ox Glucose Oxidation ATP ATP Production (Oxygen Efficient) Glucose_Ox->ATP Akt Akt Pathway Apoptosis Reduced Apoptosis Akt->Apoptosis Inhibits NOX2 NOX2 ROS Reduced ROS NOX2->ROS Leads to TMZ Trimetazidine (TMZ) TMZ->KAT Inhibits TMZ->Glucose_Ox Promotes TMZ->Akt Activates TMZ->NOX2 Inhibits Troubleshooting_Workflow Start Start: No/Inconsistent Effect Observed Dose 1. Verify Dose Calculation & Scaling - Allometric scaling correct? - Calculation errors? Start->Dose Prep 2. Check Drug Preparation - Freshly prepared? - Correct solvent? - Completely dissolved? Dose->Prep If OK Admin 3. Review Administration Technique - Correct route (i.p., i.g., i.v.)? - Accurate volume? - Successful gavage/injection? Prep->Admin If OK Model 4. Assess Animal Model - Disease severity appropriate? - Model responsive to metabolic agents? - Correct timing of administration? Admin->Model If OK Endpoints 5. Evaluate Endpoints - Are markers sensitive enough? - Measurement at optimal time point? - Assay variability? Model->Endpoints If OK Resolve Issue Potentially Resolved Endpoints->Resolve Experimental_Workflow cluster_endpoints 6. Endpoint Analysis Start 1. Animal Acclimatization & Anesthesia Surgery 2. Surgical Preparation (Thoracotomy, LAD Ligation) Start->Surgery Ischemia 3. Induce Myocardial Ischemia (e.g., 30 min) Surgery->Ischemia Treatment 4. Administer Treatment (TMZ or Vehicle) Ischemia->Treatment Reperfusion 5. Reperfusion Period (e.g., 2-24 hours) Treatment->Reperfusion Infarct Infarct Size (TTC Staining) Reperfusion->Infarct Function Cardiac Function (Echo/Hemodynamics) Reperfusion->Function Markers Biochemical Markers (CK, LDH) Reperfusion->Markers Molecular Molecular Analysis (Western Blot, IHC) Reperfusion->Molecular

References

Technical Support Center: Trimetazidine Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trimetazidine (B612337) Dihydrochloride (B599025) (TMZ-DiHCl) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Trimetazidine DiHCl in a cellular context?

This compound is a metabolic modulator that shifts cellular energy production from fatty acid β-oxidation to the more oxygen-efficient pathway of glucose oxidation. It achieves this by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme in the mitochondria.[1][2] This metabolic switch is particularly relevant in studies involving cellular ischemia or hypoxia, as it helps maintain intracellular ATP levels.[3] Recent studies also suggest that Trimetazidine can influence other signaling pathways, including the AKT and NFκB pathways.[4][5]

Q2: What are the recommended solvent and storage conditions for this compound stock solutions?

This compound is freely soluble in water and sparingly soluble in alcohol. For cell culture applications, it is recommended to prepare stock solutions in sterile, nuclease-free water or DMSO.

Storage ConditionShelf LifeRecommendations
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsPreferred for long-term storage.

Q3: What are the known stability issues with this compound in aqueous solutions?

Forced degradation studies have shown that this compound is susceptible to degradation under certain conditions. It is particularly sensitive to acidic and alkaline environments and is also degraded by oxidizing agents like hydrogen peroxide.[6][7][8] It is relatively stable under thermal stress and photolytic conditions.[6][7]

Q4: What are the potential degradation products of this compound?

Metabolic studies have identified several metabolites of Trimetazidine, which may also be relevant as degradation products in cell culture. These include Trimetazidine-N-oxide, N-formyl Trimetazidine, and various desmethyl and conjugated derivatives.[2][3] Under acidic stress, specific degradation products can be formed, which can be monitored by analytical techniques like HPLC and mass spectrometry.[9][10]

Troubleshooting Guide

Problem 1: I observe a precipitate after adding this compound to my cell culture medium.

  • Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in your final culture medium may be too high.

    • Solution: Review the intended final concentration. While this compound is water-soluble, high concentrations in complex media containing salts and proteins can lead to precipitation. Try preparing a fresh dilution at a lower concentration.

  • Possible Cause 2: Interaction with Media Components. Components in the serum or the basal medium itself could be interacting with the compound.

    • Solution: Prepare the final dilution in a small volume of pre-warmed (37°C) medium and add it dropwise to the bulk of the culture medium while gently swirling. Also, consider testing the solubility in serum-free medium first to see if serum is a contributing factor.

  • Possible Cause 3: pH Shock. A significant difference in pH between your stock solution and the cell culture medium could cause precipitation.

    • Solution: Ensure the pH of your stock solution is compatible with the culture medium. If preparing a high-concentration aqueous stock, check its pH.

Problem 2: I am seeing unexpected or inconsistent biological effects in my experiments.

  • Possible Cause 1: Degradation of this compound in the culture medium. The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration.

    • Solution: Refer to the expected stability data below. For long-term experiments (over 24-48 hours), consider replacing the medium with freshly prepared this compound at regular intervals. It is advisable to perform a stability study under your specific experimental conditions (see the detailed protocol below).

  • Possible Cause 2: Off-target effects. At higher concentrations, Trimetazidine may exert effects beyond the inhibition of 3-KAT.

    • Solution: Conduct a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. Recent research has shown that Trimetazidine can have cytotoxic effects in some cancer cell lines, with a reported IC50 value of 2.95 μM in MCF-7 cells.[4] It has also been shown to influence pathways such as PI3K/Akt/mTOR.[11]

  • Possible Cause 3: Cellular Metabolism. Cells may be metabolizing the compound, leading to a lower effective concentration or the presence of active metabolites.

    • Solution: If feasible, use LC-MS to analyze both the cell culture supernatant and cell lysates to track the concentration of the parent compound and identify any major metabolites.

Problem 3: How can I confirm the concentration and stability of this compound in my culture medium?

  • Solution: The most reliable method is to use a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][12][13][14] You can collect aliquots of your culture medium at different time points during the experiment and analyze the concentration of the parent compound.

Data Presentation

Table 1: Expected Stability of this compound in Cell Culture Medium (DMEM + 10% FBS) at 37°C

Time (Hours)Expected Remaining (%)Potential Degradation Products
0100%-
8>95%Minimal
2485-95%Trimetazidine-N-oxide, N-formyl Trimetazidine
4870-85%Increased levels of oxides and desmethyl derivatives

Disclaimer: This table provides an estimate based on known chemical properties. Actual stability should be confirmed experimentally under your specific conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time using HPLC-UV.

Materials:

  • Trimetazidine Dihydrochloride powder

  • Sterile, nuclease-free water or DMSO for stock solution

  • Your chosen cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other appropriate buffer components for your mobile phase)

Procedure:

  • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

  • Prepare the working solution: Spike the cell culture medium with the this compound stock solution to your final experimental concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Incubation: Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 8, 24, 48 hours). Incubate these tubes under your standard cell culture conditions (37°C, 5% CO2).

  • Sampling: At each designated time point, take one tube and process the sample immediately. The 0-hour sample should be processed immediately after preparation.

  • Sample Preparation for HPLC:

    • To 100 µL of the medium sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Set the UV detector to the appropriate wavelength for Trimetazidine (e.g., 232 nm or 270 nm).[6]

    • The retention time for Trimetazidine is typically around 3.8 minutes under certain conditions.[6]

  • Data Analysis:

    • Quantify the peak area corresponding to Trimetazidine at each time point.

    • Calculate the percentage of Trimetazidine remaining at each time point relative to the 0-hour sample.

Visualizations

Signaling_Pathway TMZ This compound KAT 3-Ketoacyl-CoA Thiolase (3-KAT) TMZ->KAT Inhibits GO Glucose Oxidation TMZ->GO Promotes PI3K PI3K TMZ->PI3K Activates NFkB NF-κB TMZ->NFkB Inhibits FAO Fatty Acid β-Oxidation ATP ATP Production (Oxygen Efficient) FAO->ATP Less O2 Efficient GO->ATP More O2 Efficient AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock Solution start->prep_stock spike_media Spike Cell Culture Medium to Final Concentration prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate sampling Collect Samples at Time Points (0, 2, 8, 24, 48h) incubate->sampling protein_precip Protein Precipitation (Acetonitrile) sampling->protein_precip centrifuge Centrifuge at 10,000 x g protein_precip->centrifuge hplc_analysis Analyze Supernatant by HPLC-UV centrifuge->hplc_analysis data_analysis Quantify Peak Area and Calculate % Remaining hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic problem Inconsistent Experimental Results? check_stability Is the compound stable in your medium? problem->check_stability perform_stability Perform Stability Assay (see protocol) check_stability->perform_stability Uncertain yes_stable Yes check_stability->yes_stable Yes no_stable No check_stability->no_stable No perform_stability->check_stability check_concentration Is the concentration appropriate? yes_stable->check_concentration replace_media Replace medium with fresh compound during experiment no_stable->replace_media end Problem Resolved replace_media->end yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No dose_response Perform dose-response experiment optimize_conc Optimize concentration dose_response->optimize_conc consider_off_target Consider off-target effects or cellular metabolism yes_conc->consider_off_target no_conc->dose_response optimize_conc->end consider_off_target->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting poor solubility of Trimetazidine DiHCl for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Trimetazidine (B612337) Dihydrochloride (B599025) (DiHCl) in in vitro assays.

Physicochemical Properties of Trimetazidine DiHCl

A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues. The following table summarizes key data points.

PropertyValueSource(s)
Appearance White or off-white crystalline powder.[1][2][3][1][2][3]
Molecular Formula C₁₄H₂₂N₂O₃·2HCl[4]
Molecular Weight 339.26 g/mol [4][5]
Melting Point Approximately 227°C (with decomposition)[2] to 235°C.[1][4][1][2][4]
pKa pKa1 = 4.32, pKa2 = 8.95[6][7]
Hygroscopicity Slightly hygroscopic.[3][3]
Storage (Powder) Store at -20°C for up to 3 years or at room temperature in a cool, well-ventilated area.[8][9][10] Keep container tightly sealed.[9][11][8][9][10][11]
Storage (In Solvent) Store at -80°C for up to 1 year.[8][8]

Solubility Data

The solubility of this compound can vary significantly depending on the solvent and conditions.

SolventSolubilityNotesSource(s)
Water Freely soluble[1][2][3][4]; ≥ 100 mg/mL (294.76 mM)[12]; 67 mg/mL.[5][9]The pH of a 1 in 20 solution is between 2.3 and 3.3.[2][1][2][3][4][5][9][12]
DMSO 25 mg/mL (73.69 mM)[12]; 65 mg/mL (191.59 mM)[8]; 67 mg/mL (197.48 mM).[5]Sonication is recommended.[8] Hygroscopic DMSO can negatively impact solubility.[12][5][8][12]
Ethanol Sparingly soluble[2][3][4]; Slightly soluble[1]; 1 mg/mL (2.94 mM).[5][1][2][3][4][5]
Methanol Soluble[1]; Sparingly soluble.The highest solubility among several organic solvents tested in one study.[13][1][13]
0.1 M HCl Very soluble.[1][1]
0.1 M NaOH Very soluble.[1][1]
Diethyl Ether Practically insoluble[2]; Almost insoluble.[1][1][2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Q1: My this compound powder is not dissolving completely in water, even though it's reported to be highly soluble. What could be the problem?

A1: Several factors could be at play:

  • Compound Quality: Ensure you are using a high-purity grade of this compound. Impurities can affect solubility.

  • Water Quality: Use high-purity, deionized, or distilled water. The pH of your water can also be a factor; this compound is very soluble in acidic and basic aqueous solutions.[1]

  • Temperature: While highly soluble at room temperature, gentle warming (e.g., to 37°C) can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Agitation: Ensure adequate mixing by vortexing or stirring.

  • Hygroscopicity: The compound is slightly hygroscopic.[3] If it has absorbed moisture, this may affect weighing accuracy and dissolution. Store the powder in a tightly sealed container in a desiccator.

Q2: I am trying to dissolve this compound in DMSO, but it is not dissolving well. What should I do?

A2: While soluble in DMSO, it may require assistance.

  • Use Fresh DMSO: DMSO is hygroscopic, and absorbed water can significantly reduce the solubility of many compounds.[12] Use newly opened or properly stored anhydrous DMSO.

  • Sonication: As recommended by suppliers, using an ultrasonic bath can significantly aid in dissolving this compound in DMSO.[8]

  • Gentle Warming: As with water, gentle warming can help. However, be mindful of the potential for DMSO to be cytotoxic at higher concentrations in cell-based assays.

Q3: What is the best solvent for preparing a high-concentration stock solution for my in vitro assays?

A3: For most applications, water is the recommended solvent due to the high solubility (≥100 mg/mL) and biocompatibility.[12]

  • Aqueous Stock: Prepare a high-concentration stock in sterile, purified water. This can then be serially diluted into your assay buffer or cell culture medium.

  • DMSO Stock: If your experimental design requires a non-aqueous stock, DMSO is a viable alternative. However, be aware that the final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Q4: After adding my this compound stock solution to my cell culture medium, I see a precipitate forming. How can I prevent this?

A4: Precipitation in the final assay medium is a common issue and can be caused by several factors:

  • Buffer Saturation: The components of your cell culture medium (salts, proteins) can reduce the solubility of your compound.

  • pH Shift: The pH of your stock solution may be different from the physiological pH of your cell culture medium (~7.4). This compound has two pKa values (4.32 and 8.95), meaning its charge state and solubility can be pH-dependent.[6][7]

  • High Final Concentration: You may be exceeding the solubility limit of this compound in the complex biological medium.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution to minimize the volume needed for your final dilution.

  • Dilute Slowly: Add the stock solution to the final medium drop-wise while gently vortexing or swirling to ensure rapid and even distribution.

  • Pre-warm the Medium: Having the final medium at 37°C can sometimes help maintain solubility.

  • Filter Sterilization: After preparing your stock solution, it is good practice to sterilize it by passing it through a 0.22 µm filter.[12]

Q5: How should I properly handle and store this compound?

A5:

  • Powder: The powder should be stored in a tightly sealed container, protected from light, in a cool, well-ventilated area.[9][11] Recommended long-term storage is at -20°C.[8][9]

  • Stock Solutions: For long-term storage, aliquoted stock solutions in solvent should be stored at -80°C.[8] For short-term use, they can be kept at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

  • Weighing: Accurately weigh 33.93 mg of this compound powder (MW: 339.26 g/mol ).

  • Dissolution: Add the powder to a sterile conical tube. Add 1 mL of sterile, purified water to achieve a final concentration of 100 mM.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[1][2]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

  • Weighing: Accurately weigh 16.96 mg of this compound powder.

  • Dissolution: Add the powder to a sterile conical tube. Add 1 mL of anhydrous, newly opened DMSO.

  • Mixing: Vortex the solution. If the powder does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Storage: Aliquot the solution and store at -20°C or -80°C. Remember to keep the final DMSO concentration in your assay below cytotoxic levels.

Visualizations

The following diagrams illustrate a logical troubleshooting workflow and a relevant signaling pathway affected by Trimetazidine.

G cluster_start Start cluster_check Initial Checks cluster_action Dissolution Aids cluster_precipitate Precipitation in Media start Poor Solubility Observed check_solvent Using Recommended Solvent? (e.g., Water, DMSO) start->check_solvent check_quality Check Compound Purity & Solvent Quality check_solvent->check_quality Yes end_fail Consult Technical Support check_solvent->end_fail No vortex Vortex / Agitate Thoroughly check_quality->vortex sonicate Sonication (especially for DMSO) vortex->sonicate warm Gentle Warming (e.g., 37°C) sonicate->warm precipitate Precipitation in Final Medium? warm->precipitate dilute_stock Lower Stock Concentration precipitate->dilute_stock Yes end_success Solubility Achieved precipitate->end_success No add_slowly Add Stock to Medium Slowly dilute_stock->add_slowly add_slowly->end_success

Caption: A troubleshooting workflow for addressing poor solubility of this compound.

G TMZ Trimetazidine Thiolase Mitochondrial long-chain 3-ketoacyl-CoA thiolase TMZ->Thiolase Inhibits FAO Fatty Acid Oxidation Cell Cardiomyocyte FAO->Cell Reduced Thiolase->FAO Key Enzyme Glucose Glucose Oxidation Glucose->Cell Increased ATP ATP Production (Improved Efficiency) Cell->ATP

Caption: Simplified signaling pathway showing Trimetazidine's metabolic shift effect.

References

Technical Support Center: HPLC Method Validation for Trimetazidine DiHCl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of Trimetazidine Dihydrochloride (DiHCl). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during HPLC method validation.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for Trimetazidine DiHCl analysis?

A1: A common approach for this compound analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Typical conditions involve a C18 column, a mobile phase consisting of a buffer and an organic modifier, and UV detection.[1][2][3] Specific parameters can vary, but a representative method is detailed in the table below.

Q2: My Trimetazidine peak is tailing. What are the possible causes and solutions?

A2: Peak tailing for basic compounds like Trimetazidine is a frequent issue in RP-HPLC. The primary cause is often the interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based column packing.[4]

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. A lower pH (around 3.0) can suppress the ionization of silanol groups, reducing peak tailing.[3][4]

  • Buffer Concentration: Use an adequate buffer concentration to maintain a consistent pH throughout the analysis.[4]

  • Column Choice: Employ a column with high-purity silica (B1680970) and effective end-capping to minimize exposed silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[5][6]

  • Column Contamination: A blocked column frit or contamination can distort peak shape. Backflushing the column or replacing the guard column may resolve the issue.[5]

Q3: I'm observing a drift in the retention time of Trimetazidine. What should I investigate?

A3: Retention time drift can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of the mobile phase.[7]

  • Column Temperature: Fluctuations in column temperature can affect retention. Using a column oven is recommended to maintain a stable temperature.[2][7]

  • Column Equilibration: Insufficient column equilibration time before starting the analytical run can cause retention time drift in the initial injections.

  • Pump Performance: Leaks in the pump or check valve issues can lead to an inconsistent flow rate, affecting retention times.[7]

Q4: How can I ensure the linearity of my calibration curve for this compound?

A4: Achieving good linearity (a correlation coefficient, r² ≥ 0.999) is crucial for accurate quantification.[1][2][3][8]

  • Concentration Range: Select an appropriate concentration range that covers the expected sample concentrations. For this compound, linear ranges have been reported from approximately 1.859 µg/mL to 80 µg/mL.[1][2]

  • Standard Preparation: Prepare calibration standards with high accuracy from a reliable reference standard.

  • Injection Volume: Use a consistent and appropriate injection volume for all standards and samples.

  • Detector Saturation: Ensure that the highest concentration standard does not saturate the detector.

Q5: What are the key parameters for robustness testing of an HPLC method for this compound?

A5: Robustness testing involves intentionally varying method parameters to assess its reliability. For this compound, common parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)[1][9]

  • Mobile phase pH (e.g., ± 0.2 units)[2][9]

  • Column temperature (e.g., ± 5 °C)[2]

  • Wavelength of detection (e.g., ± 2 nm)[1][9]

Troubleshooting Guides

Guide 1: Poor Peak Shape

G start Poor Peak Shape Observed all_peaks Are all peaks affected? start->all_peaks one_peak Is it a specific peak (Trimetazidine)? all_peaks->one_peak No frit_blockage Potential Frit Blockage or Column Contamination all_peaks->frit_blockage Yes silanol_interaction Likely Silanol Interaction or Chemical Issue one_peak->silanol_interaction Yes overload Is the peak overloaded? one_peak->overload No, peak is broad backflush Action: Backflush column or replace guard column. frit_blockage->backflush check_mobile_phase Action: Check mobile phase pH and buffer strength. silanol_interaction->check_mobile_phase check_column Action: Use end-capped column. silanol_interaction->check_column reduce_conc Action: Reduce sample concentration or injection volume. overload->reduce_conc Yes

Guide 2: Forced Degradation Study Failure

G start Forced Degradation Study acid Acidic Condition start->acid alkaline Alkaline Condition start->alkaline oxidative Oxidative Condition start->oxidative thermal Thermal Condition start->thermal photolytic Photolytic Condition start->photolytic degradation_acid Significant Degradation Expected acid->degradation_acid degradation_alkaline Some Degradation Possible alkaline->degradation_alkaline degradation_oxidative Degradation Possible oxidative->degradation_oxidative no_degradation_thermal Minimal to No Degradation thermal->no_degradation_thermal no_degradation_photolytic Minimal to No Degradation photolytic->no_degradation_photolytic resolve_peaks Ensure baseline resolution between Trimetazidine and degradant peaks. degradation_acid->resolve_peaks degradation_alkaline->resolve_peaks degradation_oxidative->resolve_peaks

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol is a synthesis of commonly reported methods.[1][2][3]

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of a buffer and an organic solvent. Examples include:

    • Methanol: 0.05% Formic Acid (90:10 v/v)[1]

    • 10 mM Triethylamine (pH 4.0 with acetic acid): Acetonitrile (85:15 v/v)[2]

    • Methanol and Hexane-1-Sulfonic Acid Sodium Salt (pH 3.0 with Phosphoric acid)[3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 232 nm.[1][2][3]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 25-30 °C.[2]

Protocol 2: Forced Degradation Studies

To ensure the stability-indicating nature of the method, this compound is subjected to stress conditions.[1][8][10]

  • Acid Degradation: Treat the sample with an acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C). Trimetazidine is known to be particularly sensitive to acidic conditions.[1][10]

  • Alkaline Degradation: Treat the sample with a base (e.g., 1N NaOH) at an elevated temperature.[1]

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 30% H₂O₂) at an elevated temperature.[11]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C).[1]

  • Photolytic Degradation: Expose the drug solution to UV light.

Data Presentation: Comparison of Validated HPLC Methods

ParameterMethod 1Method 2Method 3Method 4
Column Enable C18G (250x4.6µm, 5µ)[1]C18[2]HiQ SiL C18 (250x4.6mm, 5µ)[8]C18[3]
Mobile Phase Methanol: 0.05% Formic Acid (90:10)[1]10mM Triethylamine (pH 4.0): Acetonitrile (85:15)[2]Acetonitrile: Methanol (90:10)[8]Methanol: Hexane-1-Sulfonic Acid Sodium Salt (pH 3.0)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]0.8 mL/min[8]1.2 mL/min[3]
Wavelength 232 nm[1]232 nm[2]270 nm[8]232 nm[3]
Linearity Range (µg/mL) 10 - 80[1]1.859 - 55.763[2]4 - 20[8]80-120% of Labelled Amount[3]
Correlation Coefficient (r²) 0.999[1]0.999[2]0.9999[8]0.999[3]
Accuracy (% Recovery) 95 - 105[1]97.40 - 99.42[2]Not specified99.21 - 100.27[3]
LOD (µg/mL) 4.6[1]0.307[2]Not specifiedNot specified
LOQ (µg/mL) 14.2[1]1.021[2]Not specifiedNot specified

Method Validation Workflow

G start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_complete Method Validation Complete robustness->validation_complete

For further assistance, please consult the referenced literature or contact our technical support team.

References

Overcoming matrix effects in bioanalytical methods for Trimetazidine DiHCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Trimetazidine (B612337) DiHCl. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common bioanalytical methods for Trimetazidine DiHCl?

A1: The most prevalent methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] These techniques offer high sensitivity and selectivity, which are crucial for bioanalysis.[3] Electrospray ionization (ESI) in positive mode is typically used for detection.[1]

Q2: What are the primary sources of matrix effects when analyzing Trimetazidine in plasma?

A2: The primary source of matrix effects, particularly ion suppression, in plasma samples is the presence of endogenous phospholipids (B1166683).[1][4] These molecules can co-elute with Trimetazidine and interfere with the ionization process in the mass spectrometer source, leading to inaccurate and imprecise results.[5] Other endogenous components like proteins and salts can also contribute to matrix effects.[5]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: Matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] For a quantitative assessment, the post-extraction spike method is widely accepted.[5] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. The ratio of these responses is known as the matrix factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[5]

Q4: Is the use of an internal standard (IS) necessary for Trimetazidine bioanalysis?

A4: Yes, the use of a suitable internal standard is highly recommended to compensate for matrix effects and other sources of variability. The ideal choice is a stable isotope-labeled (SIL) internal standard, such as Trimetazidine-d8, as it co-elutes with the analyte and experiences similar matrix effects.[1][2] If a SIL-IS is unavailable, a structural analog like lidocaine (B1675312) can be used, but careful validation is required to ensure it effectively compensates for variability.[2][8]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the development and validation of bioanalytical methods for this compound.

Problem 1: Poor peak shape and low signal intensity for Trimetazidine.

Possible Cause Suggested Solution
Suboptimal Chromatographic Conditions Optimize the mobile phase composition. A common mobile phase consists of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate.[1] Adjusting the pH of the aqueous phase (e.g., to pH 3.5) can improve peak shape for the basic compound Trimetazidine.[1] Experiment with different C18 columns to find one that provides good retention and peak symmetry.[2]
Ion Suppression This is a likely cause, especially in plasma samples. Implement a more effective sample preparation technique to remove interfering matrix components. See Problem 2 for detailed solutions.
Instrumental Issues Ensure the mass spectrometer is properly tuned and calibrated. Check for blockages in the LC system or the ESI probe.

Problem 2: High variability and poor reproducibility in results, likely due to matrix effects.

Possible Cause Suggested Solution
Insufficient Sample Cleanup Simple protein precipitation (PPT) may not be sufficient to remove all interfering substances, especially phospholipids.[9] Consider more rigorous sample preparation methods:
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[10][11]
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and can effectively remove a broader range of interferences.[4]
HybridSPE: This technique is specifically designed to remove phospholipids and has been shown to be very effective for Trimetazidine analysis in plasma.[1]
Inappropriate Internal Standard If you are not using a stable isotope-labeled internal standard, your current IS may not be adequately compensating for the matrix effects. If possible, switch to Trimetazidine-d8.[1]
Co-elution of Interferences Modify your chromatographic method to better separate Trimetazidine from the region where matrix components elute.[3] This can be achieved by adjusting the gradient profile or changing the organic modifier in the mobile phase.

Problem 3: Low recovery of Trimetazidine during sample preparation.

Possible Cause Suggested Solution
Inefficient Extraction in LLE Optimize the pH of the sample before extraction to ensure Trimetazidine is in its non-ionized form, which is more soluble in organic solvents. Experiment with different extraction solvents.
Poor Retention or Elution in SPE Ensure the SPE cartridge is properly conditioned and equilibrated. The pH of the loading and wash solutions should be optimized to retain Trimetazidine while washing away interferences. The elution solvent must be strong enough to fully recover the analyte from the sorbent.

Experimental Protocols

Below are detailed methodologies for key experiments related to the bioanalysis of Trimetazidine.

Sample Preparation using Hybrid Solid-Phase Extraction (HybridSPE)

This protocol is effective for removing phospholipids from plasma samples.[1]

  • Pre-treatment: To a 100 µL plasma sample, add 20 µL of the internal standard solution (e.g., Trimetazidine-d8).

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.

  • HybridSPE: Load the supernatant onto a HybridSPE-Phospholipid ultra cartridge.

  • Elution: Apply a vacuum to elute the sample into a clean collection plate. The phospholipids are retained on the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection.

UPLC-MS/MS Method Parameters

The following are typical parameters for the analysis of Trimetazidine.[1]

Parameter Condition
Column UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic elution with Acetonitrile : 5 mM Ammonium Formate (pH 3.5) (40:60, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions Trimetazidine: m/z 267.1 → 181.1; Trimetazidine-d8: m/z 275.2 → 181.1

Quantitative Data Summary

The following tables summarize quantitative data from validated bioanalytical methods for Trimetazidine.

Table 1: Method Validation Parameters

Parameter Plasma Urine Reference
Linearity Range (ng/mL) 0.05 - 10010 - 50[1],[12]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.051[1],[12]
Intra-batch Precision (%CV) 1.7 - 5.32.8 - 17.7[1],[12]
Inter-batch Precision (%CV) < 6.0N/A[1]
Accuracy (%) 97.3 - 103.1N/A[1]

Table 2: Recovery and Matrix Effect Data

Parameter Trimetazidine Internal Standard (Trimetazidine-d8) Reference
Extraction Recovery (Plasma, HybridSPE) 98.66%97.63%[1]
Matrix Factor (Urine) 0.432 - 0.627 (slight ion suppression)N/A[13]

Visualizations

Troubleshooting_Workflow start Problem Identified: Inaccurate/Imprecise Results check_chrom Review Chromatograms: - Poor Peak Shape? - Low Signal? start->check_chrom check_is Evaluate Internal Standard (IS) Performance start->check_is assess_me Assess Matrix Effects (ME) start->assess_me check_chrom->assess_me optimize_lc Optimize LC Method: - Mobile Phase - Gradient - Column check_chrom->optimize_lc Yes use_sil_is Implement Stable Isotope Labeled IS check_is->use_sil_is IS not tracking analyte assess_me->check_is improve_sp Improve Sample Prep: - LLE - SPE - HybridSPE assess_me->improve_sp Significant ME observed solution Solution: Robust & Reliable Method optimize_lc->solution improve_sp->solution use_sil_is->solution

Caption: Troubleshooting workflow for bioanalytical method issues.

Bioanalytical_Method_Workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) sample->add_is sample_prep Sample Preparation (e.g., HybridSPE) add_is->sample_prep lc_separation UPLC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for Trimetazidine bioanalysis.

References

Technical Support Center: Optimizing Trimetazidine DiHCl Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Trimetazidine (B612337) Dihydrochloride (DiHCl) from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Trimetazidine DiHCl from plasma?

A1: The three primary techniques for extracting this compound from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method often depends on the required sample purity, sensitivity of the analytical method, and sample throughput. LLE is a widely used technique for Trimetazidine extraction.[1][2][3] PPT is a simpler and faster method, while SPE can provide cleaner extracts.

Q2: I am experiencing low recovery of Trimetazidine with Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?

A2: Low recovery in LLE can be attributed to several factors:

  • Inappropriate Solvent Selection: The choice of extraction solvent is critical. For Trimetazidine, which is an alkaline compound, solvents like ethyl acetate (B1210297) and a mixture of n-hexane and dichloromethane (B109758) have been used effectively.[4] It is crucial to select a solvent that has a high affinity for Trimetazidine but is immiscible with the aqueous plasma matrix.

  • Incorrect pH: The pH of the plasma sample significantly influences the extraction efficiency of ionizable compounds like Trimetazidine. To improve the extraction of the basic Trimetazidine molecule into the organic phase, the plasma sample should be basified.[4] The use of a saturated potassium carbonate (K2CO3) solution to raise the pH before extraction has been reported to be effective.[2][5][6]

  • Insufficient Mixing: Inadequate vortexing or mixing during the extraction process can lead to incomplete partitioning of the analyte into the organic solvent. Ensure thorough mixing to maximize the surface area for mass transfer.

  • Phase Separation Issues: The formation of emulsions can trap the analyte and lead to poor recovery. Centrifugation can help to break emulsions and achieve a clear separation of the aqueous and organic layers.

Q3: Can Protein Precipitation (PPT) be used for Trimetazidine extraction, and what are its limitations?

A3: Yes, Protein Precipitation is a viable and straightforward method for Trimetazidine extraction from plasma.[2][7] It involves adding a precipitating agent, typically a cold organic solvent like methanol (B129727) or acetonitrile, to the plasma sample to denature and precipitate the proteins.[2][7][8] While this method is rapid and simple, it may result in a less clean extract compared to LLE or SPE, potentially leading to matrix effects in the subsequent analysis, especially for LC-MS/MS applications.

Q4: How can I improve the recovery and cleanliness of my extract when using Solid-Phase Extraction (SPE)?

A4: To optimize SPE for Trimetazidine recovery, consider the following:

  • Sorbent Selection: The choice of the SPE sorbent is crucial. A C18 reversed-phase sorbent is commonly used for the extraction of Trimetazidine.[3][9]

  • Sample Pre-treatment: Adjusting the pH of the plasma sample before loading it onto the SPE cartridge can enhance the retention of Trimetazidine.

  • Washing Steps: Incorporate appropriate washing steps to remove endogenous interferences from the cartridge while retaining the analyte. The choice of wash solvent should be carefully optimized.

  • Elution Solvent: Use an elution solvent that can effectively desorb Trimetazidine from the sorbent. The composition and pH of the elution solvent are critical parameters to optimize.

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Suboptimal pH during LLE Trimetazidine is a basic compound. Ensure the plasma sample is basified (e.g., using saturated K2CO3 solution) before extraction to neutralize its charge and improve its partitioning into the organic solvent.[2][4][5][6]
Inappropriate LLE Solvent Test different organic solvents or solvent mixtures. Ethyl acetate and n-hexane-dichloromethane have been shown to be effective for Trimetazidine extraction.[4][5]
Inefficient Protein Precipitation Ensure the precipitating solvent (e.g., methanol, acetonitrile) is added in the correct ratio to the plasma volume and that the mixture is adequately vortexed and centrifuged at a sufficient speed and duration.[2][7][8]
Poor Retention/Elution in SPE Re-evaluate the SPE sorbent, loading conditions (pH), wash solution, and elution solvent. A systematic optimization of these parameters is necessary.
Analyte Adsorption Trimetazidine may adsorb to glass or plastic surfaces. Consider using silanized glassware or low-binding polypropylene (B1209903) tubes.
High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup If using protein precipitation, consider switching to a more rigorous cleanup method like LLE or SPE to remove more interfering matrix components.[2]
Co-elution of Interferences Modify the chromatographic conditions (e.g., mobile phase composition, gradient) to separate Trimetazidine from co-eluting matrix components.
Ion Suppression/Enhancement Dilute the final extract to reduce the concentration of interfering substances. Utilize an internal standard that is structurally similar to Trimetazidine to compensate for matrix effects.

Experimental Protocols

Detailed Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated HPLC method for Trimetazidine determination in human plasma.[5][6]

  • Sample Preparation: To 500 µL of human plasma in a centrifuge tube, add a known amount of an appropriate internal standard.

  • Basification: Add 300 µL of saturated potassium carbonate (K2CO3) solution to the plasma sample and vortex for 30 seconds.[5][6]

  • Extraction: Add 3 mL of ethyl acetate to the tube.[5]

  • Mixing: Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) and inject it into the analytical system.

Summary of Trimetazidine Recovery Data from Literature
Extraction Method Key Parameters Reported Recovery (%) Reference
Liquid-Liquid Extraction (LLE)Ethyl acetate as extraction solvent after basification with K2CO3.71.5 - 84.6[5][6]
Liquid-Liquid Extraction (LLE)n-hexane-dichloromethane (1:1, v/v) as extraction solvent after basification.65.9 - 75.8[4]
Liquid-Liquid Extraction (LLE)-95.80[1][2]
Liquid-Liquid Extraction (LLE)-54.22 - 54.98
Solid-Phase Extraction (SPE)C18 cartridge.97.36 (analyte), 99.93 (IS)[9]
Protein Precipitation (PPT)Methanol as precipitating agent.72.45 - 80.47[7]
Protein Precipitation (PPT)Acetonitrile as precipitating agent.~98.66[9]

Visualizations

LLE_Workflow plasma Plasma Sample is Add Internal Standard plasma->is base Basify with saturated K2CO3 is->base solvent Add Ethyl Acetate base->solvent vortex Vortex Mix solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze reconstitute->analyze Troubleshooting_Low_Recovery start Low Trimetazidine Recovery check_method Extraction Method? start->check_method lle Check pH (Basify Sample) check_method->lle LLE ppt Check Solvent:Plasma Ratio & Centrifugation check_method->ppt PPT spe Optimize Sorbent, Wash & Elution check_method->spe SPE solvent Optimize Extraction Solvent lle->solvent pH OK vortex_check Ensure Adequate Vortexing ppt->vortex_check Ratio OK condition_check Optimize Loading Conditions (pH) spe->condition_check Sorbent OK end Recovery Improved solvent->end vortex_check->end condition_check->end

References

Technical Support Center: Optimizing Dissolution Methods for Modified-Release Trimetazidine DiHCl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the dissolution testing of modified-release (MR) Trimetazidine Dihydrochloride (DiHCl) formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing a dissolution method for Trimetazidine DiHCl MR tablets?

A1: A common starting point involves using a USP Apparatus 2 (Paddle) at 50-75 rpm.[1][2] The dissolution medium is often a two-stage process, starting with an acidic medium like 0.1N HCl (pH 1.2) for the first 1-2 hours to simulate stomach conditions, followed by a switch to a phosphate (B84403) buffer at pH 6.8 for the remainder of the test to simulate intestinal conditions.[1][3] Sampling is typically conducted at multiple time points over 8 to 12 hours to characterize the complete release profile.[4][5]

Q2: Which polymers are commonly used in this compound MR formulations and how do they affect dissolution?

A2: Hydrophilic matrix-forming polymers are frequently used. The most common is Hydroxypropyl Methylcellulose (HPMC) in various viscosity grades (e.g., K4M, K100M).[3][4][6] Polyethylene oxide (Polyox) is also utilized.[5] The concentration of the polymer is a critical factor; increasing the polymer concentration generally retards the drug release rate.[3][4][5] The mechanism involves the polymer hydrating to form a gel layer that controls the diffusion of the drug.[3]

Q3: What analytical techniques are suitable for quantifying this compound in dissolution samples?

A3: Both UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are widely used.[7] UV spectrophotometry is a simpler and faster method, with the maximum absorbance (λmax) of this compound typically observed around 231-232 nm or 269 nm.[3][8][9] RP-HPLC offers greater specificity and is essential for stability-indicating assays.[7][8][10] A typical HPLC method uses a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile.[8][10]

Q4: How can I model the drug release kinetics from my formulation?

A4: To understand the mechanism of drug release, dissolution data can be fitted to various kinetic models, including:

  • First-Order: Describes release dependent on the concentration.

  • Higuchi Model: Relates drug release to the square root of time, typical for matrix diffusion.

  • Korsmeyer-Peppas Model: Helps to elucidate the release mechanism. The release exponent 'n' can indicate Fickian diffusion, anomalous (non-Fickian) transport, or case-II transport.[1][6] An 'n' value between 0.45 and 0.89 for a cylindrical tablet often suggests anomalous transport, meaning the release is controlled by both drug diffusion and polymer relaxation.[6]

Troubleshooting Guide

Problem 1: Incomplete drug release or failure to meet the 80% release milestone.

Q: My formulation releases less than 80% of the drug by the final time point. What are the potential causes and solutions?

A: This is a common issue that can stem from formulation, manufacturing, or testing parameters.

  • Formulation-Related Causes:

    • High Polymer Concentration: The amount of release-controlling polymer (e.g., HPMC) may be too high, forming a tight gel barrier that excessively hinders drug diffusion.[3] Solution: Systematically decrease the polymer concentration in test batches.[4]

    • Hydrophobic Excipients: High levels of hydrophobic lubricants like magnesium stearate (B1226849) (typically >1%) can create a water-repellent barrier on the tablet surface, impeding media penetration.[11] Solution: Reduce the lubricant concentration or switch to a more hydrophilic lubricant.[11]

    • Poor Drug Solubility: While this compound is water-soluble, interactions with certain excipients could reduce its effective solubility in the matrix.[2] Solution: Review excipient compatibility. The use of a surfactant in the dissolution medium may be justified, but its concentration must be carefully selected to avoid forming insoluble complexes with the drug.[12]

  • Manufacturing Process Causes:

    • Excessive Compression Force: Tablets that are too hard can have low porosity, which limits water ingress and slows down polymer hydration and drug release.[11] Solution: Reduce the compression force during tableting and monitor tablet hardness. A target hardness should be established during development.[11]

  • Dissolution Method Causes:

    • Insufficient Hydrodynamics: The agitation speed may be too low to ensure proper mixing and prevent "coning" (mounding of undissolved powder at the bottom of the vessel). Solution: Increase the paddle speed (e.g., from 50 rpm to 75 rpm) and justify the change.[13]

    • Inappropriate Medium: The pH or composition of the medium may not be optimal for the formulation. Solution: Evaluate release in different media (e.g., pH 4.5 acetate (B1210297) buffer, pH 7.2 phosphate buffer) to find the most discriminating conditions.[5][6]

Problem 2: High variability in dissolution results (RSD > 10-20%).

Q: I'm observing significant variability between vessels or between runs. What should I investigate?

A: High variability can undermine the reliability of your method. The USP suggests that a relative standard deviation (RSD) greater than 20% at early time points (≤10 minutes) or greater than 10% at later time points is considered high.[14]

  • Apparatus and Setup:

    • Vessel/Shaft Issues: Scratched or improperly shaped vessels, or wobbly paddle/basket shafts, can alter hydrodynamics.[15] Solution: Perform a thorough visual inspection and mechanical calibration of the dissolution apparatus (vessel centering, paddle/basket height, shaft wobble).

    • Vibrations: External vibrations from other lab equipment can introduce unwanted energy into the system.[15] Solution: Isolate the dissolution bath from sources of vibration.

  • Sampling and Filtering:

    • Filter Adsorption: The drug may adsorb onto the filter membrane, leading to artificially low results. Solution: Verify filter compatibility by running a filtered vs. unfiltered (or centrifuged) standard solution to check for drug loss.

    • Inconsistent Sampling: Manual sampling from different locations or at slightly different times can introduce variability. Solution: Ensure the sampling probe is positioned consistently between vessels and away from the paddle and vessel walls. Use an autosampler for better precision if available.[12]

  • Formulation and Manufacturing:

    • Inhomogeneous Drug/Excipient Distribution: Poor blending during manufacturing can lead to significant tablet-to-tablet differences in drug content and polymer distribution. Solution: Review and optimize the granulation and blending steps of the manufacturing process.[11]

Data Summary Tables

Table 1: Example Dissolution Parameters for this compound MR Formulations

ParameterCondition 1Condition 2Condition 3
Apparatus USP Type II (Paddle)[1]USP Type II (Paddle)[2]USP Type I (Basket)[3]
Agitation Speed 75 rpm[1]50 rpm[2]50 rpm[3]
Medium Stage 1: 0.1N HCl (1 hr)Stage 2: pH 6.8 Phosphate Buffer[1]0.1N HCl (pH 1.2)[2]Stage 1: 0.1N HCl (1 hr)Stage 2: pH 6.8 Phosphate Buffer (min 2 hrs)[3]
Volume 900 mL[1]500 mL[2]900 mL[3]
Temperature 37 ± 0.5°C[1]37 ± 0.5°C[2]37 ± 0.5°C[3]
Duration > 8 hours[1]8 hours[2]12 hours[3]

Table 2: Influence of HPMC K4M Polymer Concentration on Drug Release

Formulation IDDrug:Polymer Ratio% Drug Released at 1 hr% Drug Released at 4 hrs% Drug Released at 8 hrs% Drug Released at 12 hrs
F-I1:0.540.5%75.1%91.2%98.5%
F-II1:0.7535.2%68.5%85.4%99.1%
F-III1:130.1%55.3%78.6%101.5%
F-IV1:1.2525.4%48.7%69.8%94.3%
F-V1:1.522.1%40.2%60.3%85.6%
Data adapted from a study on HPMC matrix tablets. Actual results will vary based on the complete formulation and process.[3]

Visualized Workflows and Logic

Dissolution_Method_Development_Workflow start_end start_end process process decision decision io io fail fail start Start: Define Target Profile select_params Select Initial Parameters (Apparatus, Medium, RPM) start->select_params run_exp Perform Dissolution on Bio-batch select_params->run_exp profile_ok Profile Discriminatory & Complete? run_exp->profile_ok validate Validate Method (ICH Q2R1) profile_ok->validate Yes optimize Optimize Parameters (pH, RPM, Surfactant) profile_ok->optimize No set_spec Set Specifications validate->set_spec end Routine QC Use set_spec->end optimize->run_exp re_evaluate Re-evaluate Formulation optimize->re_evaluate If optimization fails re_evaluate->select_params

Caption: Workflow for Dissolution Method Development.

Troubleshooting_OOS start_node start_node check_node check_node decision_node decision_node action_node action_node root_cause root_cause start OOS Result Observed phase1 Phase 1: Lab Investigation start->phase1 check_method Verify Method Execution: - Calculations - Equipment Calibration - Sample Handling phase1->check_method error_found Obvious Lab Error Found? check_method->error_found invalidate Invalidate Result, Retest error_found->invalidate Yes phase2 Phase 2: Full Investigation error_found->phase2 No check_mfg Review Manufacturing: - Batch Records - Deviations - In-Process Controls phase2->check_mfg check_formulation Evaluate Formulation: - Excipient variability - API properties - Hardness/Thickness phase2->check_formulation find_cause Identify Root Cause check_mfg->find_cause check_formulation->find_cause

Caption: Decision Tree for an Out-of-Specification (OOS) Result.

Detailed Experimental Protocols

Protocol 1: Dissolution Testing using USP Apparatus 2 (Paddle)
  • Media Preparation:

    • Prepare 900 mL of 0.1N Hydrochloric Acid (pH 1.2) per vessel. Deaerate the medium by heating or vacuum filtration if required.[16]

    • Prepare 900 mL of pH 6.8 Phosphate Buffer per vessel. Deaerate as needed.

    • Pre-warm all media to 37 ± 0.5°C.[1]

  • Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle) dissolution bath.

    • Ensure the system is mechanically calibrated (paddle height, vessel centering, speed).

    • Add 900 mL of the pH 1.2 medium to each vessel and allow the temperature to equilibrate to 37 ± 0.5°C.

    • Set the paddle speed to the desired RPM (e.g., 75 rpm).[1]

  • Test Execution:

    • Carefully drop one tablet into each vessel, starting the timer simultaneously.

    • At the 1-hour or 2-hour time point, withdraw a sample (e.g., 10 mL) from each vessel from a zone midway between the paddle and the medium surface, and not less than 1 cm from the vessel wall.

    • Immediately perform the medium change by carefully removing the remaining acidic medium and adding the pre-warmed 900 mL of pH 6.8 buffer.

    • Continue the test, withdrawing samples at predetermined intervals (e.g., 2, 4, 6, 8, 12 hours). Do not replace the withdrawn volume unless specified by the validated method.

  • Sample Processing:

    • Immediately filter each sample through a validated, pre-tested syringe filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from continuing to dissolve. Discard the first few mL of filtrate to saturate the filter.

    • Dilute the samples as necessary with the appropriate dissolution medium to fall within the calibrated range of the analytical method.

Protocol 2: Sample Analysis by HPLC
  • Chromatographic Conditions (Example):

    • Column: C18, 250mm x 4.6mm, 5µm.[10]

    • Mobile Phase: Acetonitrile:Methanol (90:10 v/v) or a buffered aqueous/organic mixture.[10]

    • Flow Rate: 0.8 - 1.2 mL/min.[8][10]

    • Detector: UV at 270 nm or 232 nm.[8][10]

    • Injection Volume: 20-30 µL.[10]

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or dissolution medium).[8][10]

    • Create a series of working standards by diluting the stock solution to concentrations spanning the expected range of the dissolution samples.

  • Analysis:

    • Run the standard solutions to establish a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.[10]

    • Inject the prepared dissolution samples.

    • Calculate the concentration of this compound in each sample using the calibration curve.

    • Determine the cumulative percentage of drug released at each time point, accounting for the total tablet label claim.

References

Preventing degradation of Trimetazidine DiHCl during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Trimetazidine Dihydrochloride (Trimetazidine DiHCl) during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, leading to the degradation of this compound.

Issue 1: Loss of analyte or appearance of unknown peaks during HPLC analysis after acidic sample treatment.

  • Possible Cause: this compound is susceptible to degradation under acidic conditions. The presence of strong acids in your sample preparation workflow can lead to the hydrolysis of the parent molecule, resulting in a lower assay value and the emergence of degradation products.

  • Solution:

    • Neutralize Acidic Solutions: If acidic conditions are necessary for extraction or other preparatory steps, neutralize the sample solution to a pH closer to neutral before analysis.

    • Use Milder Acids: If an acidic pH is required, consider using a weaker acid or a buffer system to maintain a less aggressive pH.

    • Minimize Exposure Time: Reduce the duration of contact between the analyte and the acidic environment.

    • Work at Lower Temperatures: Perform acidic treatment steps at reduced temperatures (e.g., on an ice bath) to slow down the rate of degradation.

Issue 2: Inconsistent assay results and observation of degradants in samples exposed to alkaline conditions.

  • Possible Cause: Similar to acidic conditions, this compound can also degrade in alkaline environments. Exposure to strong bases during sample preparation can lead to the decomposition of the drug.

  • Solution:

    • pH Adjustment: Ensure the final pH of your sample solution is not strongly alkaline. Adjust the pH to a neutral or slightly acidic range if necessary.

    • Avoid Strong Bases: Whenever possible, avoid using strong bases like sodium hydroxide. Opt for weaker bases or buffer systems if a basic pH is unavoidable.

    • Control Exposure: Limit the time the sample is exposed to alkaline conditions and maintain low temperatures to minimize degradation.

Issue 3: Significant degradation observed in samples treated with oxidizing agents.

  • Possible Cause: Forced degradation studies have demonstrated that this compound is susceptible to oxidative stress[1]. The use of oxidizing agents, such as hydrogen peroxide, in the sample matrix or during preparation can lead to the formation of oxidation products.

  • Solution:

    • Avoid Oxidizing Agents: If possible, eliminate any known oxidizing agents from your sample preparation reagents and diluents.

    • Use Antioxidants: In cases where the sample matrix itself is oxidative, consider the addition of a suitable antioxidant to protect the analyte. The choice of antioxidant should be validated to ensure it does not interfere with the analysis.

    • Degas Solvents: Use degassed solvents to minimize the presence of dissolved oxygen, which can contribute to oxidation.

Issue 4: Gradual loss of analyte in prepared solutions stored for extended periods.

  • Possible Cause: While generally stable in solution for short periods, prolonged storage, especially at room temperature and exposed to light, can lead to gradual degradation. Photolytic degradation, although less pronounced than acid/base hydrolysis, can occur over time.

  • Solution:

    • Fresh Preparation: Prepare sample solutions fresh whenever possible and analyze them promptly.

    • Proper Storage: If storage is necessary, keep the solutions in a refrigerator (2-8 °C) and protect them from light by using amber vials or wrapping them in aluminum foil.

    • Stability Testing: If samples need to be stored for a specific duration, perform a short-term stability study of the analyte in the chosen solvent and storage conditions to determine the acceptable storage period.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis under acidic and alkaline conditions, and oxidation[1]. It is relatively stable under neutral, thermal, and photolytic stress conditions, though prolonged exposure to light should be avoided[1].

Q2: What is the recommended solvent for preparing this compound standard and sample solutions?

A2: Methanol (B129727) and water are commonly used solvents for preparing this compound solutions. Distilled water is a good choice as the compound is freely soluble in it[2][3]. Methanol is also frequently used, particularly in HPLC mobile phases[2]. A mixture of water and methanol can also be utilized as a diluent[4]. The choice of solvent should be compatible with the analytical method being used.

Q3: How should I prepare a sample from a tablet formulation to minimize degradation?

A3: To prepare a sample from a tablet, you should:

  • Weigh and finely powder a specific number of tablets (e.g., 20 tablets) to ensure homogeneity[3].

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol or a water/methanol mixture)[4].

  • Sonicate the mixture for a defined period (e.g., 15 minutes) to ensure complete dissolution of the drug[4].

  • Dilute to the mark with the solvent and mix well.

  • Filter the solution through a suitable membrane filter (e.g., 0.45 µm) to remove excipients before analysis[4].

Q4: What are the typical HPLC conditions for analyzing this compound?

A4: A common stability-indicating RP-HPLC method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as formic acid or a phosphate (B84403) buffer)[1][5]. Detection is typically performed using a UV detector at a wavelength of either 232 nm or 270 nm[5].

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation of this compound to understand its stability profile.

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a solution of 1N HCl.

    • Keep the solution at room temperature for a specified period (e.g., 24-48 hours).

    • Withdraw samples at different time points, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in a solution of 1N NaOH.

    • Maintain the solution at room temperature for a designated time (e.g., 48 hours).

    • Collect samples, neutralize with 1N HCl, and prepare for analysis.

  • Oxidative Degradation:

    • Dissolve the drug in a solution of hydrogen peroxide (e.g., 10% H₂O₂)[6].

    • Keep the solution at a controlled temperature (e.g., 60°C) for a shorter duration (e.g., 1 hour)[1].

    • Dilute the samples with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose the solid drug powder to dry heat in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., 7 days).

    • Periodically withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound to direct sunlight or a UV lamp for a defined period.

    • Analyze the sample and compare it with a control sample kept in the dark.

Quantitative Data Summary

The following table summarizes the typical degradation of this compound under various stress conditions as reported in the literature.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis1N HCl24 hoursRoom Temp~100%
Alkaline Hydrolysis1N NaOH48 hoursRoom Temp~50%
Oxidative Degradation10% H₂O₂1 hour60°CSignificant degradation[1]
Thermal DegradationDry Heat7 days60°CStable

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_troubleshooting Potential Degradation Points & Solutions start Start: this compound Sample (Bulk or Tablet) weigh Weighing start->weigh dissolve Dissolution in Solvent (e.g., Methanol/Water) weigh->dissolve sonicate Sonication dissolve->sonicate acid_base Acid/Base Degradation dissolve->acid_base Solution: Neutralize, Minimize Exposure oxidation Oxidative Degradation dissolve->oxidation Solution: Use Degassed Solvents, Avoid Oxidants filter Filtration (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (232 nm or 270 nm) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the analysis of this compound.

degradation_pathways cluster_stress Stress Conditions TMZ This compound Acid Acidic Hydrolysis (e.g., 1N HCl) TMZ->Acid Base Alkaline Hydrolysis (e.g., 1N NaOH) TMZ->Base Oxidation Oxidation (e.g., H₂O₂) TMZ->Oxidation Stable Relatively Stable Conditions (Heat, Light, Neutral Hydrolysis) TMZ->Stable Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products No_Degradation No Significant Degradation Stable->No_Degradation

Caption: Degradation pathways of this compound under stress.

References

Selecting the appropriate internal standard for Trimetazidine DiHCl analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the analysis of Trimetazidine Dihydrochloride (Trimetazidine DiHCl). It includes frequently asked questions (FAQs), troubleshooting guides, and a comparison of commonly used internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard (IS) in this compound analysis?

An internal standard is a compound with similar physicochemical properties to the analyte (Trimetazidine) that is added in a known concentration to all samples, including calibrators and quality controls. Its primary purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

The ideal internal standard for this compound analysis should:

  • Be structurally similar to Trimetazidine to ensure comparable behavior during sample extraction and analysis.

  • Not be present in the biological matrix being analyzed.

  • Be well-resolved chromatographically from Trimetazidine and other matrix components.

  • Have a similar response in the detector (e.g., UV absorbance or mass spectrometric ionization).

  • Be stable throughout the entire analytical procedure.

Q3: Which compounds are commonly used as internal standards for this compound analysis?

Several compounds have been successfully used as internal standards for the analysis of this compound in various matrices. These include:

  • For HPLC-UV analysis: Caffeine[1][2]

  • For LC-MS/MS analysis:

    • Lidocaine[3]

    • Pseudoephedrine[4]

    • Diphenylamine[5]

    • Trimetazidine-d8 (a stable isotope-labeled version of Trimetazidine)

Q4: Is a stable isotope-labeled (SIL) internal standard, like Trimetazidine-d8, always the best choice?

While a stable isotope-labeled internal standard is often considered the "gold standard" due to its near-identical chemical and physical properties to the analyte, it may not always be necessary or readily available. For many applications, a structurally similar analog that co-elutes closely with Trimetazidine can provide adequate correction for variability and yield reliable results. The choice often depends on the complexity of the sample matrix, the required level of accuracy and precision, and the availability and cost of the SIL-IS.

Troubleshooting Guide

This section addresses common issues encountered during this compound analysis and provides potential solutions related to the internal standard.

Problem Potential Cause(s) Related to Internal Standard Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) for both Trimetazidine and IS - Inappropriate mobile phase pH affecting the ionization state of the basic Trimetazidine and potentially the IS.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure consistent ionization (typically acidic pH for basic compounds like Trimetazidine).- Consider using a column with end-capping or a different stationary phase chemistry.
Variable Internal Standard Response - Inconsistent addition of the IS to samples.- Degradation of the IS during sample processing or storage.- Matrix effects (ion suppression or enhancement in LC-MS).- Ensure precise and consistent pipetting of the IS solution.- Evaluate the stability of the IS under the experimental conditions.- Optimize the sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components.[2] - If using LC-MS, select an IS that co-elutes with Trimetazidine to better compensate for matrix effects. A stable isotope-labeled IS is ideal in this scenario.
Internal Standard Peak Co-elutes with an Interference - The selected IS is not suitable for the specific matrix being analyzed.- Analyze a blank matrix sample to check for endogenous interferences at the retention time of the IS.- Select a different internal standard with a distinct retention time.
Low Recovery of both Analyte and Internal Standard - Suboptimal extraction procedure for the physicochemical properties of Trimetazidine and the IS.- Optimize the extraction solvent, pH, and technique (LLE, SPE, protein precipitation) to ensure efficient recovery of both compounds.[1][2]

Comparison of Common Internal Standards for this compound Analysis

The following table summarizes key information for some of the internal standards that have been reported for the analysis of this compound.

Internal StandardAnalytical MethodExtraction ProcedureKey Performance Characteristics & Rationale for Selection
Caffeine HPLC-UVLiquid-Liquid Extraction (LLE)- Good recovery and linearity have been demonstrated in human plasma.[1][2]- Structurally it is not very similar to trimetazidine, but its extraction and chromatographic behavior can be optimized to be suitable for HPLC-UV methods.
Lidocaine LC-MSProtein Precipitation with methanol (B129727)- Simple and rapid sample preparation.[3][6]- Good sensitivity and specificity in human plasma with a retention time distinct from Trimetazidine.[3][6]
Pseudoephedrine LC-MS/MSProtein Precipitation with methanol- Enables a sensitive and validated method for quantification in human plasma.[4]- Simple protein precipitation is sufficient for sample clean-up.[4]
Diphenylamine UPLC-MSDilute-and-shoot (for urine samples)- Used in a metabolic study for the analysis of Trimetazidine in urine.[5]- Simple sample preparation for urine analysis.[5]
Trimetazidine-d8 UPLC-MS/MSHybrid Solid Phase Extraction- As a stable isotope-labeled IS, it is expected to have nearly identical extraction recovery and chromatographic behavior, and to effectively compensate for matrix effects in LC-MS/MS analysis.

Experimental Protocols & Methodologies

Below are examples of experimental conditions reported in the literature for this compound analysis using different internal standards.

Method 1: HPLC-UV with Caffeine as Internal Standard [1][2]

  • Column: Nucleosil C18 (150×4.6mm, 5µm)

  • Mobile Phase: Water, methanol, acetonitrile, and SHS buffer (60:40:10:03 v/v/v/v)

  • Flow Rate: 1.3 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Liquid-Liquid Extraction (LLE) from human plasma.

Method 2: LC-MS with Lidocaine as Internal Standard [3][6]

  • Column: Xterra MS C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and water (40:60, v/v) with pH adjusted to 2.0 with trifluoroacetic acid

  • Flow Rate: 0.6 mL/min

  • Detection: ESI-MS in Selected Ion Monitoring (SIM) mode (m/z 267.0 for Trimetazidine and m/z 235.0 for Lidocaine)

  • Sample Preparation: Protein precipitation with methanol from plasma samples.

Method 3: LC-MS/MS with Pseudoephedrine as Internal Standard [4]

  • Column: C18

  • Mobile Phase: 3 mmol/L ammonium (B1175870) acetate (B1210297) solution-methanol (15:85, v/v)

  • Flow Rate: 0.3 mL/min

  • Detection: Tandem Mass Spectrometry

  • Sample Preparation: Protein precipitation with methanol from plasma samples.

Visualizing the Selection Process

The following workflow illustrates the key decision points in selecting an appropriate internal standard for this compound analysis.

internal_standard_selection start Start: Need to Quantify This compound define_method Define Analytical Method (e.g., HPLC-UV, LC-MS/MS) start->define_method lcms LC-MS/MS define_method->lcms High Sensitivity & Selectivity Needed hplcuv HPLC-UV define_method->hplcuv Routine Analysis sil_available Is a Stable Isotope-Labeled IS (e.g., Trimetazidine-d8) Available and Feasible? lcms->sil_available hplc_is Select an IS with Similar Chromatographic Behavior and UV Response (e.g., Caffeine) hplcuv->hplc_is use_sil Use SIL IS (Trimetazidine-d8) sil_available->use_sil Yes structural_analog Select a Structural Analog (e.g., Lidocaine, Pseudoephedrine) sil_available->structural_analog No validate Validate Method with Selected IS use_sil->validate structural_analog->validate hplc_is->validate passes Validation Passes? validate->passes end End: Method Ready for Sample Analysis passes->end Yes reselect Re-evaluate IS Choice or Method Conditions passes->reselect No reselect->define_method

Caption: Workflow for selecting an internal standard for this compound analysis.

References

Enhancing the sensitivity of Trimetazidine DiHCl detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Trimetazidine (B612337) Dihydrochloride (TMZ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of TMZ detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting Trimetazidine DiHCl?

A1: The most prevalent and effective techniques for the determination of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or PDA detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various electrochemical methods.[1][2][3][4][5] LC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex biological matrices like plasma and urine.[3][4][6]

Q2: What is a typical starting point for developing an RP-HPLC method for this compound?

A2: A good starting point for an RP-HPLC method is to use a C18 column.[1][7] The mobile phase composition can be a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer, or water with an acid modifier like formic or acetic acid).[1] Detection is commonly performed at a wavelength of 232 nm, where Trimetazidine shows significant absorbance.[1][8]

Q3: How can I improve the peak shape of this compound in RP-HPLC?

A3: Poor peak shape (e.g., tailing) is a common issue. To improve it, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can significantly impact peak shape. For Trimetazidine, which is a basic compound, using a slightly acidic mobile phase (e.g., pH 3.0-4.0) can improve peak symmetry.[1][8]

  • Ion-Pairing Agents: Adding an ion-pairing agent like Hexane-1-Sulfonic Acid Sodium Salt to the mobile phase can help in obtaining symmetrical peaks.[8]

  • Column Choice: While C18 columns are common, experimenting with different column chemistries might be beneficial.

Q4: What are the critical parameters to consider for method validation according to ICH guidelines?

A4: For method validation as per ICH guidelines, the following parameters are essential: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][8][9]

Troubleshooting Guides

Issue 1: Low Sensitivity / High Limit of Detection (LOD) and Quantification (LOQ)

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Detection Wavelength (HPLC-UV) Verify the UV spectrum of this compound. The maximum absorbance is typically around 232 nm.[1][8] Ensure your detector is set to this wavelength for maximum sensitivity.
Inadequate Sample Preparation/Extraction Optimize your sample preparation to effectively remove interfering substances and concentrate the analyte. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly improve sensitivity.[3][10] For plasma samples, protein precipitation is a common first step.[4][11]
Matrix Effects (LC-MS/MS) Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a major challenge in complex matrices. To mitigate this:Improve chromatographic separation to isolate the analyte from interfering components.Optimize the sample clean-up procedure.Use a stable isotope-labeled internal standard if available.
Choice of Analytical Technique If high sensitivity is crucial, especially for biological samples, consider switching from HPLC-UV to a more sensitive technique like LC-MS/MS or a specialized electrochemical detector.[2][3][5]
Issue 2: Poor Chromatographic Resolution / Co-elution with Interferences

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Systematically vary the organic-to-aqueous ratio of your mobile phase. A gradient elution may be necessary to resolve complex mixtures.[12] Also, experiment with different organic modifiers (methanol vs. acetonitrile) and buffer systems.[1][7]
Incorrect Column Selection Ensure the column chemistry is suitable for your analyte and matrix. While C18 is a good starting point, other phases like C8 or phenyl columns might offer different selectivity. The particle size and column dimensions also play a crucial role in resolution.[1][7]
Flow Rate and Temperature Optimizing the flow rate can improve resolution. Lower flow rates generally lead to better separation but longer run times. Adjusting the column temperature can also affect selectivity and peak shape.
Issue 3: Inconsistent Results / Poor Reproducibility

Possible Causes & Solutions:

CauseRecommended Solution
Sample and Standard Solution Instability This compound can be sensitive to degradation, particularly in acidic conditions.[9] Prepare fresh standard and sample solutions daily. If storing, investigate the stability under different conditions (e.g., temperature, light exposure).
Inconsistent Sample Preparation Ensure your sample preparation protocol is well-defined and followed precisely for all samples. Automated sample preparation systems can improve reproducibility.
Instrument Variability Regularly perform system suitability tests to ensure the chromatographic system is performing consistently. Key parameters to monitor include retention time, peak area, tailing factor, and theoretical plates.
Formation of Impurities An unspecified impurity, N-formyl trimetazidine, has been reported to form from the reaction of trimetazidine with formic acid, which can be present as a residual solvent in excipients.[13][14] Be mindful of potential reactive components in your sample matrix or formulation.

Quantitative Data Summary

The following tables summarize key quantitative data from various validated methods for this compound detection.

Table 1: HPLC Method Parameters and Performance

ParameterMethod 1[9]Method 2[1]Method 3[8]
Column Enable C18G (250mm x 4.6µm, 5µ)C18C18
Mobile Phase Methanol: 0.05% Formic Acid (90:10 v/v)10 mM Triethylamine (pH 4.0 with Acetic Acid): Acetonitrile (85:15 v/v)Methanol: Hexane-1-Sulfonic Acid Sodium Salt (pH 3.0 with Phosphoric Acid)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection 232 nm232 nm232 nm
Linearity Range 10–80 µg/mL1.859 – 55.763 µg/mL80.0% – 120.0% of Labelled Amount
LOD 4.6 µg/mLNot ReportedNot Reported
LOQ 14.2 µg/mLNot ReportedNot Reported
Recovery 95–105%93.6 – 101.2%99.21-100.27 %

Table 2: LC-MS/MS Method Parameters and Performance

ParameterMethod 1[3]Method 2[4]Method 3[11]
Column C18C18Xterra MS C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.05% Formic Acid (80:20 v/v)3 mmol/L Ammonium Acetate: Methanol (15:85 v/v)Methanol: Water (40:60, v/v) (pH 2.0 with Trifluoroacetic Acid)
Flow Rate 1.0 mL/min0.3 mL/min0.6 mL/min
Ionization Mode ESI PositiveNot SpecifiedESI
Linearity Range 0.4–120 ng/mL1–100 ng/mL2.5–100 ng/mL
LLOQ 0.4 ng/mLNot Reported2.5 ng/mL
Precision (%RSD) < 12%< 9.5%2.83-6.10% (Intra-day), 4.83-5.82% (Inter-day)

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound in Pharmaceutical Formulations

This protocol is based on a validated stability-indicating RP-HPLC method.[9]

  • Standard Solution Preparation: Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to get a concentration of 1000 µg/mL. Further dilute with methanol to prepare working standards within the linear range (e.g., 10-80 µg/mL).

  • Sample Solution Preparation: Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to the average tablet weight into a volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete dissolution, and then filter. Dilute the filtrate with methanol to a suitable concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Enable C18G (250mm x 4.6µm, 5µ)

    • Mobile Phase: A mixture of methanol and 0.05% formic acid in a 90:10 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 232 nm.

    • Temperature: Ambient.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Protocol 2: LC-MS/MS Method for this compound in Human Plasma

This protocol is a rapid and sensitive method for quantifying Trimetazidine in human plasma.[3]

  • Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., pseudoephedrine) in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of plasma sample in a centrifuge tube, add the internal standard solution.

    • Add a suitable extraction solvent, for instance, a mixture of n-hexane and dichloromethane (B109758) (1:1, v/v).[3]

    • Vortex mix for a specified time and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: A mixture of methanol and 0.05% formic acid in an 80:20 v/v ratio.[3]

    • Flow Rate: 1.0 mL/min.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mass Spectrometric Detection: Monitor the specific ion transitions for Trimetazidine and the internal standard. For Trimetazidine, the m/z transition can be monitored.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Trimetazidine in the plasma samples from this curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh TMZ Standard Dissolve_Standard Dissolve in Methanol & Dilute Standard->Dissolve_Standard Inject Inject into HPLC System Dissolve_Standard->Inject Sample Weigh & Powder Tablets Dissolve_Sample Dissolve in Methanol, Sonicate & Filter Sample->Dissolve_Sample Dissolve_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 232 nm Separate->Detect Record Record Chromatograms Detect->Record Calculate Calculate Concentration Record->Calculate

Caption: Workflow for this compound analysis in pharmaceutical tablets by RP-HPLC.

Experimental_Workflow_LCMSMS cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification Plasma Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction Plasma->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Build_Curve Construct Calibration Curve Detect->Build_Curve Quantify Quantify TMZ Concentration Build_Curve->Quantify

Caption: Workflow for Trimetazidine analysis in human plasma by LC-MS/MS.

References

Validation & Comparative

Comparative Analysis of Trimetazidine DiHCl and Ranolazine on Cardiac Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The management of chronic stable angina and other ischemic heart diseases has evolved beyond traditional hemodynamic drugs to include agents that modulate cardiac metabolism. Among these, Trimetazidine DiHCl and Ranolazine (B828) are prominent, offering therapeutic benefits by optimizing energy production in the ischemic heart. While both drugs aim to improve myocardial efficiency, they achieve this through distinct molecular mechanisms. This guide provides a detailed comparative analysis of their effects on cardiac metabolism, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanisms of Action: A Tale of Two Pathways

The healthy heart primarily derives its energy from the oxidation of fatty acids (FAO). However, under ischemic conditions, FAO becomes less efficient and requires more oxygen per unit of ATP produced compared to glucose oxidation (GO). Both Trimetazidine and Ranolazine capitalize on this principle by shifting the heart's metabolic preference from fatty acids to glucose, but their targets differ significantly.

Trimetazidine acts as a selective inhibitor of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the β-oxidation pathway of fatty acids.[1] By inhibiting 3-KAT, Trimetazidine directly curtails FAO, leading to a compensatory increase in glucose oxidation to meet the heart's energy demands.[1][2] This metabolic switch is particularly beneficial during ischemia as it enhances ATP production for the same amount of oxygen consumed.[3]

Ranolazine , on the other hand, is primarily known as an inhibitor of the late inward sodium current (INa) in cardiomyocytes.[4] This inhibition reduces the intracellular sodium and subsequent calcium overload that occurs during ischemia, thereby improving myocardial relaxation and reducing oxygen consumption.[4] While its primary anti-anginal effect is not metabolic, Ranolazine also partially inhibits FAO and can stimulate glucose oxidation, particularly under ischemic conditions.[4][5][6][7] This metabolic effect is considered a secondary but beneficial action.[8]

The following diagram illustrates the distinct primary mechanisms of these two drugs on cardiac energy metabolism.

G cluster_fao Fatty Acid Oxidation (FAO) cluster_go Glucose Oxidation (GO) cluster_krebs Energy Production cluster_na Ion Homeostasis FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation ThreeKAT 3-Ketoacyl-CoA Thiolase (3-KAT) BetaOxidation->ThreeKAT AcetylCoA_FA Acetyl-CoA ThreeKAT->AcetylCoA_FA Krebs TCA Cycle AcetylCoA_FA->Krebs Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate (B1213749) Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_G Acetyl-CoA PDH->AcetylCoA_G AcetylCoA_G->Krebs ATP ATP Krebs->ATP LateINa Late Sodium Current (INa) NaCaOverload Na+ & Ca2+ Overload LateINa->NaCaOverload Ischemia Ischemia Ischemia->LateINa Trimetazidine Trimetazidine Trimetazidine->ThreeKAT Inhibits Ranolazine Ranolazine Ranolazine->BetaOxidation Partially Inhibits Ranolazine->LateINa Inhibits

Caption: Mechanisms of Trimetazidine and Ranolazine on cardiac metabolism.

Comparative Efficacy: A Quantitative Look

Experimental data from various studies provide a quantitative comparison of the metabolic effects of Trimetazidine and Ranolazine. The following table summarizes key findings from studies on isolated hearts and other relevant models.

ParameterTrimetazidine EffectRanolazine EffectKey Findings & References
Fatty Acid (Palmitate) Oxidation ↓ 16.4% (from 488 to 408 nmol/g dry wt/min)↓ Variable (Reductions observed in some cases)Trimetazidine directly and potently inhibits long-chain FAO.[2][9] Ranolazine's effect is less direct but contributes to a metabolic shift.[7][10]
Glucose Oxidation ↑ 26% (from 1889 to 2378 nmol/g dry wt/min)↑ 1.5 to 3-fold (under various conditions)Both drugs significantly increase glucose oxidation, which is central to their anti-ischemic action.[2][7]
Pyruvate Dehydrogenase (PDH) Activity ↑ 37% (in active form) (Increases active PDH)The increase in PDH activity facilitates the entry of pyruvate into the TCA cycle, boosting glucose oxidation.[7][9]
Glycolysis Rate No significant change No substantial change Neither drug significantly alters the rate of glycolysis, indicating their primary effect is on the oxidative stages of glucose metabolism.[2][7][9]
Hemoglobin A1c (in diabetic patients) No significant change ↓ ~0.6% (Significant reduction observed)Ranolazine has shown a beneficial effect on glycemic control in diabetic patients, a feature not consistently observed with Trimetazidine.[11][12][13][14]
Myocardial Efficiency (Improved) (Improved)By shifting to the more oxygen-efficient glucose pathway, both drugs improve the heart's ability to produce ATP and maintain function during ischemia.[15][16]

Note: The quantitative values are derived from specific experimental conditions and may vary across different studies and models.

Key Experimental Protocols

The data presented above are generated using sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future studies.

This ex vivo technique allows for the direct measurement of substrate metabolism in a whole, functioning heart under controlled conditions.[17]

  • Heart Isolation: A rat heart is rapidly excised and mounted on a Langendorff or working heart perfusion system.

  • Perfusion: The heart is perfused with a Krebs-Henseleit buffer containing a combination of energy substrates, such as glucose and fatty acids (e.g., palmitate). These substrates are radiolabeled (e.g., [14C]glucose, [3H]palmitate).

  • Drug Administration: Trimetazidine, Ranolazine, or a vehicle control is added to the perfusion buffer at the desired concentration.

  • Metabolite Collection: The perfusate and effluent gas (CO2) are collected over time. The production of 14CO2 from [14C]glucose indicates the rate of glucose oxidation, while the production of 3H2O from [3H]palmitate reflects the rate of fatty acid oxidation.[2]

  • Analysis: Radioactivity in the collected samples is measured using a scintillation counter. Metabolic rates are calculated based on the specific activity of the radiolabeled substrates and normalized to the heart's dry weight.[2]

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.[18][19]

  • Cell Seeding: Isolated cardiomyocytes are seeded into a specialized XF cell culture microplate.[19]

  • Assay Medium: Prior to the assay, the culture medium is replaced with a low-buffer assay medium.

  • Drug Injection: The instrument's injection ports are loaded with the compounds of interest (Trimetazidine or Ranolazine) and modulators of mitochondrial function (e.g., oligomycin (B223565), FCCP, rotenone/antimycin A).[18][20]

  • Real-Time Measurement: The instrument sequentially injects the compounds and measures the resulting changes in OCR and ECAR.

  • Data Analysis:

    • Basal Respiration: OCR before any injections.

    • ATP-linked Respiration: Decrease in OCR after oligomycin injection.

    • Maximal Respiration: OCR after FCCP injection.

    • Glycolytic Rate: ECAR measurements provide a real-time indicator of glycolysis.

Experimental Workflow Visualization

The logical flow for a comparative study of these metabolic modulators can be visualized as follows. This workflow outlines the key decision and action points from initial hypothesis to final data analysis.

G start Hypothesis: Compare metabolic effects of Trimetazidine vs. Ranolazine model_selection Select Experimental Model start->model_selection in_vitro In Vitro (e.g., Isolated Cardiomyocytes) model_selection->in_vitro Cellular Level ex_vivo Ex Vivo (e.g., Isolated Perfused Heart) model_selection->ex_vivo Organ Level treatment Administer Treatment Groups (Vehicle, Trimetazidine, Ranolazine) in_vitro->treatment ex_vivo->treatment assay_selection Select Metabolic Assay treatment->assay_selection seahorse Seahorse XF Analysis (OCR / ECAR) assay_selection->seahorse Real-time Flux radiolabel Radiolabeled Substrate Assay (¹⁴CO₂ / ³H₂O) assay_selection->radiolabel Substrate Oxidation data_collection Data Collection & Quantification seahorse->data_collection radiolabel->data_collection analysis Statistical Analysis & Comparison data_collection->analysis conclusion Conclusion & Publication analysis->conclusion

References

Validating Trimetazidine DiHCl's Efficacy Through Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimetazidine (B612337) DiHCl (TMZ), an anti-anginal agent, has garnered significant attention for its unique metabolic approach to treating ischemic heart disease. Unlike traditional therapies that primarily focus on hemodynamic parameters, Trimetazidine optimizes cardiac energy metabolism. This guide provides a comprehensive comparison of Trimetazidine's efficacy, supported by experimental data from metabolomics profiling, offering valuable insights for researchers and drug development professionals.

Metabolic Shift: The Core of Trimetazidine's Efficacy

Trimetazidine's primary mechanism of action lies in its ability to shift the heart's energy substrate preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2][3] This is achieved through the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the β-oxidation of fatty acids.[1][2][3] In ischemic conditions, where oxygen supply is limited, this metabolic switch leads to increased ATP production per unit of oxygen consumed, thereby protecting the myocardium from ischemic injury.[4]

Metabolomic studies have been instrumental in elucidating this mechanism, allowing for the precise measurement of changes in key metabolites involved in cardiac energy production.

Quantitative Metabolomic Data: Trimetazidine vs. Control

The following table summarizes key quantitative data from a pivotal study investigating the effects of Trimetazidine on cardiac metabolism in isolated working rat hearts. This data clearly demonstrates the metabolic shift induced by the drug.

Metabolite/ProcessControl (No Trimetazidine)Trimetazidine (1 µM)Percentage ChangeReference
Fatty Acid Oxidation
Palmitate Oxidation Rate (nmol/g dry wt/min)488 ± 24408 ± 15↓ 16.4%[1][2]
Glucose Metabolism
Glucose Oxidation Rate (nmol/g dry wt/min)1889 ± 1192378 ± 166↑ 25.9%[1][2]
Glycolysis Rate (nmol/g dry wt/min)5450 ± 2805350 ± 320No significant change[1]
Myocardial Metabolite Levels
Free Fatty Acids-Reduced-[3]
Ketone Bodies-Reduced-[3]
Lactic Acid-Reduced-[3]
Glucose-Increased-[3]
Pyruvate-Increased-[3]

Comparison with Alternatives: Trimetazidine vs. Ranolazine

Ranolazine is another anti-anginal agent with metabolic properties, though its primary mechanism involves the inhibition of the late sodium current. While direct comparative metabolomics studies are limited, clinical studies have compared the efficacy of Trimetazidine and Ranolazine.

One study found that Ranolazine was more effective in improving exercise duration and quality of life in patients with stable angina compared to Trimetazidine. However, it's important to note that this study did not include metabolomic analysis to compare their effects on cardiac metabolism directly. Further research employing metabolomics is warranted to delineate the distinct metabolic signatures of these two drugs and their clinical implications.

Experimental Protocols

The validation of Trimetazidine's efficacy through metabolomics relies on robust and well-defined experimental protocols. Below are summaries of key methodologies employed in the cited studies.

Isolated Working Rat Heart Perfusion for Metabolic Flux Analysis

This protocol is designed to measure the rates of fatty acid and glucose oxidation in a controlled ex vivo setting.

  • Heart Isolation and Perfusion:

    • Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

    • The aorta and pulmonary artery are cannulated, and the heart is perfused in a working heart apparatus.

    • The perfusion buffer consists of a modified Krebs-Henseleit solution containing glucose, insulin, and a fatty acid substrate (e.g., palmitate) bound to albumin.

  • Radiolabeling and Metabolite Quantification:

    • To measure metabolic fluxes, substrates are radiolabeled (e.g., [¹⁴C]palmitate and [³H]glucose).

    • Rates of fatty acid oxidation are determined by measuring the production of ¹⁴CO₂.

    • Rates of glucose oxidation and glycolysis are determined by measuring the production of ¹⁴CO₂ and ³H₂O, respectively.

  • Experimental Groups:

    • Hearts are perfused with buffer containing either vehicle (control) or Trimetazidine at a specified concentration (e.g., 1 µM).

  • Data Analysis:

    • Metabolic rates are calculated based on the specific activity of the radiolabeled substrates and the amount of radiolabeled product formed.

    • Results are typically expressed as nmol of substrate utilized per gram of dry heart weight per minute.

LC-MS/MS for Metabolite Profiling in Biological Samples

This protocol outlines the general steps for identifying and quantifying Trimetazidine and its metabolites in biological matrices like plasma and urine.

  • Sample Preparation:

    • Plasma: Proteins are precipitated by adding a solvent like methanol (B129727). The sample is then centrifuged, and the supernatant is collected for analysis.

    • Urine: A "dilute-and-shoot" approach is often used, where the urine sample is simply diluted with a suitable solvent before injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • A liquid chromatography (LC) system equipped with a C18 column is used to separate the metabolites.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) solution) and an organic component (e.g., methanol or acetonitrile) is typically employed.

  • Mass Spectrometry Detection:

    • A tandem mass spectrometer (MS/MS) is used for the detection and quantification of the target analytes.

    • The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Trimetazidine and its metabolites.

  • Data Acquisition and Analysis:

    • Data is acquired and processed using the instrument's software.

    • Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a standard curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Trimetazidine and a typical experimental workflow for its metabolomic analysis.

cluster_0 Trimetazidine's Mechanism of Action TMZ Trimetazidine KAT Long-chain 3-ketoacyl-CoA thiolase (3-KAT) TMZ->KAT Inhibits GO Glucose Oxidation TMZ->GO Promotes AMPK AMPK Activation TMZ->AMPK Activates ERK ERK Signaling TMZ->ERK Activates FAO Fatty Acid Oxidation KAT->FAO Catalyzes ATP ATP Production (Oxygen Efficient) GO->ATP Increases Cardioprotection Cardioprotection ATP->Cardioprotection AMPK->Cardioprotection ERK->Cardioprotection

Caption: Trimetazidine's signaling pathway.

cluster_1 Metabolomics Workflow for Trimetazidine Analysis Sample Biological Sample (Plasma, Urine, Tissue) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Processing Data Processing (Peak Integration, Quantification) Data->Processing Analysis Statistical Analysis & Pathway Analysis Processing->Analysis Interpretation Biological Interpretation Analysis->Interpretation

Caption: Experimental workflow for metabolomics.

References

Cross-Validation of Analytical Methods for Trimetazidine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of various analytical techniques for the quantification of Trimetazidine Dihydrochloride (TMZ) is crucial for ensuring accuracy, precision, and reliability in pharmaceutical analysis. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, supported by experimental data from published studies. The methodologies are detailed to allow for replication and cross-validation in a research or quality control setting.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for Trimetazidine DiHCl is summarized below, highlighting key validation parameters.

ParameterRP-HPLC Method IRP-HPLC Method IIUV-Vis Spectrophotometry (Method A)UV-Vis Spectrophotometry (Method B)HPTLC Method
Linearity Range 4-20 µg/mL[1]10-80 µg/mL50-250 µg/mL[2]50-250 µg/mL (AUC)[2]700-3500 ng/band[3]
Correlation Coefficient (r²) 0.9999[1]0.999---
Accuracy (% Recovery) -95-105%Within acceptance criteria[2]Within acceptance criteria[2]98-100%[4]
Precision (% RSD) --Intraday: 0.490, Interday: 0.670[2]Intraday: 1.570, Interday: 1.832[2]-
Limit of Detection (LOD) ----50 ng[4]
Limit of Quantitation (LOQ) ----80 ng[4]
Wavelength (λmax) 270 nm[1]232 nm269 nm[2]264-274 nm[2]225 nm[3]

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Method I
  • System: JASCO-Extrema LC-4000 System with a PDA detector.[1]

  • Column: HiQ SiL C18 (250mm x 4.6mm, 5µ).[1]

  • Mobile Phase: Acetonitrile: Methanol (B129727) (90:10 v/v).[1]

  • Flow Rate: 0.8 ml/minute.[1]

  • Injection Volume: 30µl.[1]

  • Detection Wavelength: 270 nm.[1]

  • Diluent: Methanol.[1]

  • Standard Preparation: A standard stock solution of 1000µg/ml is prepared by dissolving 100 mg of this compound in 100 ml of double-distilled water. Further dilutions are made as required.[1]

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Method II
  • Column: Enable C18G (250mm x 4.6µm, 5µ).

  • Mobile Phase: Methanol: 0.05% Formic Acid (90:10 v/v).

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 232 nm.

  • Standard Preparation: 100 mg of this compound is dissolved in 100 ml of methanol to get a concentration of 1000 µg/ml. A further dilution to 100 µg/ml is made with methanol.

UV-Visible Spectrophotometry
  • Instrument: Shimadzu double beam UV-Visible spectrophotometer, model 1800, with a 1 cm quartz cell.[2]

  • Method A (Absorbance Maximum):

    • Wavelength: 269 nm.[2]

  • Method B (Area Under Curve - AUC):

    • Wavelength Range: 264 to 274 nm.[2]

  • Standard Stock Solution: 100 mg of this compound is accurately weighed and dissolved in 20 ml of methanol with sonication for 15 minutes in a 100 ml volumetric flask. The volume is then made up to the mark with double distilled water.[2]

  • Working Standards: The stock solution is further diluted with double distilled water to obtain concentrations between 50-250 µg/ml.[2]

High-Performance Thin-Layer Chromatography (HPTLC)
  • Stationary Phase: Aluminum plates pre-coated with silica (B1680970) gel 60 F254.[3]

  • Mobile Phase: n-butanol: methanol: ammonia (B1221849) (10:4:2 v/v/v).[3]

  • Detection: Densitometric evaluation at 225 nm.[3]

  • Linearity Range: 700-3500 ng/band.[3]

  • Rf Value: 0.26.[3]

Stability-Indicating Nature

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. In one of the HPLC methods, this compound was subjected to acid, base, neutral, oxidation, photolysis, and heat stress conditions. The method was found to be stability-indicating as no degradation products interfered with the quantification of the drug.[1] Similarly, another RP-HPLC method demonstrated that Trimetazidine is more sensitive to acidic degradation. The HPTLC method also involved exposing the drug to hydrolysis at different pH, oxidation, photolytic, and thermal degradation to establish its stability-indicating characteristics.[3]

Visualizing the Cross-Validation Workflow

The logical flow of cross-validating different analytical methods for this compound can be visualized as follows:

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Comparative Evaluation HPLC RP-HPLC Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity/ Stability Indicating HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ HPTLC HPTLC HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->Specificity HPTLC->LOD_LOQ UV_Vis UV-Vis Spectrophotometry UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->Specificity UV_Vis->LOD_LOQ Data_Analysis Data Analysis & Statistical Comparison Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Method_Selection Optimal Method Selection Data_Analysis->Method_Selection

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to In Vitro and In Vivo Correlation of Trimetazidine Dihydrochloride Sustained-Release Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various formulations of Trimetazidine (B612337) Dihydrochloride (DiHCl) sustained-release (SR) tablets, focusing on the correlation between in vitro drug dissolution and in vivo pharmacokinetic performance. The data presented is compiled from multiple studies to offer an objective overview for formulation scientists and researchers in the field. Trimetazidine DiHCl is a widely used anti-anginal agent, and the development of sustained-release formulations is crucial for improving patient compliance and therapeutic efficacy.[1]

Comparative Analysis of Formulations

The development of sustained-release this compound tablets often involves the use of hydrophilic matrix-forming polymers. Hydroxypropyl methylcellulose (B11928114) (HPMC) is a commonly used polymer due to its ability to form a gel layer upon contact with aqueous fluids, which controls drug release.[2][3][4] Other polymers and excipients, such as stearic acid and polyethylene (B3416737) oxide, have also been investigated to modulate the drug release profile.[1][5]

The goal of these formulations is to achieve a drug release profile that is comparable to the marketed reference product, such as Vastarel® MR, and to establish a predictable in vitro-in vivo correlation (IVIVC). A successful IVIVC can serve as a surrogate for bioequivalence studies, reducing the need for extensive in vivo testing.[3]

Formulation IDPolymer(s) UsedDissolution MediumTime (hours)Cumulative % Drug ReleaseReference
Test Formulation HPMCpH 6.8 Phosphate Buffer125-45[4]
243-63[4]
4>60[4]
8>80[4]
1298.5 - 101.5[2]
Reference (Vastarel® MR) -pH 6.8 Phosphate Buffer--[3]
Test Formulation F5 Polyethylene OxidepH 1.2, pH 4.5, pH 6.8Similar to Innovator-[5]
Test Formulation T8 HPMC K4M/Carbopol 971P-875-80[6]

Note: The table summarizes data from multiple sources; direct comparison should be made with caution due to variations in experimental conditions.

FormulationSubjectCmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)Relative Bioavailability (%)Reference
Self-made Tablet Beagles (n=6)Slightly decreased vs. Ref.Slightly prolonged vs. Ref.-102.52[3]
Vastarel® MR Beagles (n=6)----[3]
Test Product (Metacard MR) Humans (n=24)104.78 ± 29.34.00 ± 1.1423.81 ± 173.9-[7][8]
Reference Product Humans (n=24)98.57 ± 28.73.54 ± 1.32410.01 ± 195.87-[7][8]
Vastarel® 35mg MR Humans-~5--[9]
Test (Fasting) Humans (n=24)91.89% - 100.12% (90% CI)---
Test (Fed) Humans (n=24)101.65% - 109.65% (90% CI)---

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. CI: Confidence Interval.

Experimental Protocols

A standardized approach for in vitro dissolution testing is crucial for comparing different formulations and for developing a reliable IVIVC.

Apparatus: USP Type II (Paddle) apparatus is commonly used.

Dissolution Media: Multiple dissolution media are often employed to mimic the physiological pH changes along the gastrointestinal tract. These typically include:

  • 0.1 M HCl (pH 1.2)

  • pH 4.5 Acetate Buffer

  • pH 6.8 Phosphate Buffer

  • Water[3][5]

Procedure:

  • The dissolution medium is pre-warmed to 37 ± 0.5°C.

  • The tablet is placed in the dissolution vessel.

  • The paddle speed is maintained, typically at 50 or 100 RPM.

  • Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • The withdrawn samples are filtered and analyzed for drug content using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][7][8]

  • The cumulative percentage of drug released is calculated and plotted against time.

To compare the dissolution profiles of a test and reference formulation, the similarity factor (f2) is calculated. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[3]

In vivo studies are conducted to determine the rate and extent of drug absorption from the formulated tablets into the systemic circulation.

Study Design: A randomized, two-way crossover design is frequently employed.[7][8]

Subjects: The studies are typically conducted in healthy adult male volunteers or in animal models such as beagle dogs.[3][7][8]

Procedure:

  • Subjects are fasted overnight before drug administration.

  • A single dose of the test or reference formulation is administered with a specified volume of water.

  • Blood samples are collected at predefined time points post-dosing.

  • Plasma is separated from the blood samples and stored frozen until analysis.

  • The concentration of Trimetazidine in the plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental methods.[7][8]

In Vitro-In Vivo Correlation (IVIVC)

The establishment of a predictive IVIVC is a key objective in the development of modified-release dosage forms. A successful correlation allows the in vitro dissolution profile to serve as a surrogate for in vivo bioavailability.

The process involves correlating the in vitro dissolution data with in vivo absorption data. The in vivo absorption is often calculated using deconvolution methods from the plasma concentration data.[10] A point-to-point correlation is then attempted between the percentage of drug dissolved in vitro and the percentage of drug absorbed in vivo. A high correlation coefficient (e.g., >0.9) indicates a strong relationship.[3] One study achieved an in vivo-in vitro correlation coefficient of 0.9720 for their self-made tablets.[3]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for establishing an in vitro-in vivo correlation.

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation formulation SR Tablet Formulation dissolution In Vitro Dissolution Testing formulation->dissolution Test bio_study In Vivo Bioavailability Study formulation->bio_study Administer dissolution_profile Generate Dissolution Profile (% Dissolved vs. Time) dissolution->dissolution_profile correlation_analysis Point-to-Point Correlation Analysis dissolution_profile->correlation_analysis plasma_conc Measure Plasma Concentration bio_study->plasma_conc absorption_profile Calculate In Vivo Absorption (% Absorbed vs. Time) plasma_conc->absorption_profile Deconvolution absorption_profile->correlation_analysis ivivc_model Establish IVIVC Model correlation_analysis->ivivc_model

Caption: Workflow for establishing an In Vitro-In Vivo Correlation.

Dissolution_Method_Workflow start Start setup Prepare Dissolution Apparatus (USP Type II) with Medium at 37°C start->setup place_tablet Place Tablet in Vessel setup->place_tablet start_rotation Start Paddle Rotation (e.g., 50 RPM) place_tablet->start_rotation sampling Withdraw Aliquots at Predefined Timepoints start_rotation->sampling analysis Filter and Analyze Samples (UV/HPLC) sampling->analysis calculate Calculate Cumulative % Drug Released analysis->calculate plot Plot Dissolution Profile calculate->plot end End plot->end

References

Beyond Angina: A Comparative Guide to the Pleiotropic Effects of Trimetazidine DiHCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimetazidine (B612337) DiHCl (TMZ), a well-established anti-anginal agent, has garnered significant attention for its therapeutic benefits that extend beyond the management of stable angina. Emerging evidence highlights its pleiotropic effects, positioning it as a molecule of interest in a variety of cardiovascular and metabolic conditions. This guide provides an objective comparison of TMZ's performance against alternative agents, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Unveiling the Multifaceted Actions of Trimetazidine

Trimetazidine's primary mechanism of action involves the inhibition of the long-chain 3-ketoacyl-CoA thiolase, a key enzyme in fatty acid β-oxidation. This metabolic shift favors glucose oxidation, leading to more efficient ATP production, particularly under ischemic conditions.[1][2] However, its therapeutic profile is broadened by a range of other beneficial effects, including improvement of endothelial function, anti-inflammatory properties, and modulation of mitochondrial activity.[3][4][5]

This guide will delve into these effects, comparing TMZ with two other notable cardiovascular agents:

  • Ranolazine (B828): An anti-anginal drug that primarily acts by inhibiting the late sodium current.[6][7][8][9]

  • L-carnitine: A naturally occurring compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[10][11][12][13][14]

Comparative Analysis of Pleiotropic Effects

The following sections provide a detailed comparison of Trimetazidine with Ranolazine and L-carnitine across various physiological and pathological parameters.

Endothelial Function

Impaired endothelial function is a hallmark of many cardiovascular diseases. Both TMZ and Ranolazine have demonstrated positive effects on endothelial-dependent vasodilation.

Table 1: Comparison of Trimetazidine and Ranolazine on Endothelial Function

ParameterTrimetazidine (35 mg twice daily)Ranolazine (375-500 mg twice daily)Study Details
Flow-Mediated Dilation (FMD) % Increase 294% (from 3.5±7.4 to 13.8±9.4)296% (from 2.4±4.3 to 9.5±7.7)Prospective, double-blind study in 56 men with chronic ischemic heart disease over 12 weeks.[15][16]
Nitroglycerine-Induced Dilation (GTN) % Increase 32% (from 16.1±9.2 to 21.2±19.3)57% (from 13.8±9.6 to 21.7±13.7)Prospective, double-blind study in 56 men with chronic ischemic heart disease over 12 weeks.[15][16]

Experimental Protocol: Assessment of Endothelial Function

The study cited in Table 1 employed high-resolution ultrasound to measure flow-mediated and nitroglycerine-induced dilation of the brachial artery.

  • Baseline Measurement: The diameter of the brachial artery was measured at rest.

  • Flow-Mediated Dilation (FMD): A blood pressure cuff was inflated on the forearm to suprasystolic pressure for 5 minutes to induce reactive hyperemia. The cuff was then deflated, and the brachial artery diameter was measured again to assess endothelium-dependent vasodilation.

  • Nitroglycerine-Induced Dilation (GTN): After a rest period, sublingual nitroglycerine was administered, and the brachial artery diameter was measured to assess endothelium-independent vasodilation.

Cardiac Metabolism

Trimetazidine's core mechanism of shifting energy metabolism from fatty acid to glucose oxidation is a key differentiator. L-carnitine, in contrast, facilitates fatty acid metabolism.

Table 2: Comparison of Trimetazidine and L-carnitine on Cardiac Metabolism in Aging Rats

ParameterAging ControlAging + TrimetazidineAging + L-carnitineStudy Details
Cardiac ATP Levels DecreasedAttenuated the decreaseAttenuated the decreaseStudy in aging rats over 4 weeks.[17]
GLUT-4 Protein Levels Significantly lowerSignificantly higherSignificantly higherStudy in aging rats over 4 weeks.[17]
CPT-1 Protein Levels Significantly lowerSignificantly higherSignificantly higherStudy in aging rats over 4 weeks.[17]

GLUT-4: Glucose transporter type 4; CPT-1: Carnitine palmitoyltransferase I

Experimental Protocol: Assessment of Cardiac Metabolism

The study in aging rats involved the following key methodologies:

  • Animal Model: Aged (14-month-old) male Sprague-Dawley rats were used.

  • Drug Administration: Trimetazidine or L-carnitine was administered intragastrically for 4 weeks.

  • ATP Measurement: Cardiac apex tissue was analyzed for ATP levels.

  • Protein Expression: Western blotting was used to determine the protein levels of GLUT-4 and CPT-1 in cardiac tissue.

Anti-Inflammatory Effects

Chronic inflammation is a critical factor in the progression of cardiovascular disease. Trimetazidine has been shown to exert anti-inflammatory effects, a property that is also being investigated for Ranolazine.

Table 3: Comparison of Trimetazidine and Ranolazine on Inflammatory Markers

ParameterTrimetazidine (35 mg twice daily)Ranolazine (375-500 mg twice daily)Study Details
C-reactive protein (CRP) (mg/L) No significant change (0.79 to 0.89)Significant decrease (0.97 to 0.75)Randomized study in 56 patients with stable CAD over 12 weeks.[18]
Interleukin-10 (IL-10) (ng/L) No significant change (1.30 to 1.30)Significant decrease (1.20 to 0.80)Randomized study in 56 patients with stable CAD over 12 weeks.[18]

Signaling Pathways Modulated by Trimetazidine

Trimetazidine's pleiotropic effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

G cluster_0 Trimetazidine-Mediated Angiogenesis TMZ Trimetazidine Akt Akt TMZ->Akt Directly Activates HSF1 HSF1 Akt->HSF1 Promotes Nuclear Translocation VEGFA_promoter VEGF-A Promoter HSF1->VEGFA_promoter Binds to VEGFA VEGF-A VEGFA_promoter->VEGFA Increases Expression Angiogenesis Myocardial Angiogenesis VEGFA->Angiogenesis G cluster_1 Trimetazidine in Diabetic Cardiomyopathy Diabetes Diabetes Mellitus Oxidative_Stress Oxidative Stress Diabetes->Oxidative_Stress Nox2 Nox2 Oxidative_Stress->Nox2 Upregulates TRPC3 TRPC3 Oxidative_Stress->TRPC3 Upregulates Cardiac_Dysfunction Cardiac Hypertrophy & Fibrosis Nox2->Cardiac_Dysfunction TRPC3->Cardiac_Dysfunction TMZ Trimetazidine TMZ->Nox2 Inhibits TMZ->TRPC3 Inhibits G cluster_2 Experimental Workflow for Signaling Pathway Analysis Cell_Culture Cell Culture (e.g., HUVECs) Treatment Treatment with Norepinephrine +/- TMZ Cell_Culture->Treatment Western_Blot Western Blot (p-Akt, Akt, HSF1) Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (VEGF-A Promoter Activity) Treatment->Luciferase_Assay EMSA Electrophoretic Mobility Shift Assay (EMSA) (HSF1-DNA Binding) Treatment->EMSA Co_IP Co-immunoprecipitation (Akt-HSF1 Interaction) Treatment->Co_IP

References

Trimetazidine in Cardiac Surgery: A Comparative Guide Based on Meta-Analyses of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimetazidine's performance against placebo or standard care in patients undergoing cardiac surgery, with a focus on its cardioprotective effects. The information is synthesized from meta-analyses of randomized controlled trials (RCTs) to offer a high-level evidence-based perspective.

Mechanism of Action: A Metabolic Shift in the Ischemic Heart

Trimetazidine is a metabolic agent that optimizes energy metabolism within cardiac cells, particularly under ischemic conditions. Unlike traditional anti-anginal drugs that act on hemodynamics, Trimetazidine's primary mechanism is the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT). This inhibition leads to a partial shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation for adenosine (B11128) triphosphate (ATP) production. This metabolic modulation is crucial during the ischemia-reperfusion phases of cardiac surgery, as it helps to:

  • Preserve intracellular ATP levels.

  • Reduce intracellular acidosis.

  • Limit the production of harmful free radicals.

  • Protect against calcium overload.

The following diagram illustrates this proposed signaling pathway.

cluster_Mitochondrion Mitochondrion cluster_Outcomes Cardioprotective Effects FAO Fatty Acid β-Oxidation KAT Long-chain 3-ketoacyl-CoA thiolase (3-KAT) FAO->KAT AcetylCoA_FAO Acetyl-CoA KAT->AcetylCoA_FAO TCA TCA Cycle AcetylCoA_FAO->TCA ATP_FAO ATP (Less O2 Efficient) TCA->ATP_FAO ATP_GO ATP (More O2 Efficient) TCA->ATP_GO Glucose_Ox Glucose Oxidation PDH Pyruvate Dehydrogenase (PDH) Glucose_Ox->PDH AcetylCoA_GO Acetyl-CoA PDH->AcetylCoA_GO AcetylCoA_GO->TCA Outcome1 Reduced Acidosis Outcome2 Reduced Free Radical Production Outcome3 Preserved Energy Levels Trimetazidine Trimetazidine Trimetazidine->KAT Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization GroupT Trimetazidine Group (e.g., 35mg BID for 2 weeks) Randomization->GroupT GroupP Placebo/Control Group Randomization->GroupP Baseline Baseline Data Collection (Biomarkers, Echo) GroupT->Baseline GroupP->Baseline Surgery Cardiac Surgery (e.g., CABG with CPB) Baseline->Surgery PostOp Postoperative Monitoring & Data Collection (Serial Biomarkers, ECG, Echo) Surgery->PostOp Analysis Endpoint Analysis (Comparison of Outcomes) PostOp->Analysis Start Formulate Research Question (e.g., PICO: Population, Intervention, Comparison, Outcome) Search Systematic Literature Search (PubMed, Cochrane, Embase, etc.) Start->Search Selection Study Selection (Apply Inclusion/Exclusion Criteria to find relevant RCTs) Search->Selection Extraction Data Extraction (Patient characteristics, intervention details, outcomes) Selection->Extraction Quality Assess Quality and Risk of Bias (e.g., Cochrane Risk of Bias tool) Extraction->Quality Analysis Statistical Analysis (Pool data using appropriate models, e.g., WMD, OR) Quality->Analysis Heterogeneity Assess Heterogeneity (I² statistic) Analysis->Heterogeneity Conclusion Synthesize and Interpret Results (Draw conclusions, discuss limitations) Heterogeneity->Conclusion

Unveiling the Cardioprotective Efficacy of Trimetazidine DiHCl in a Diabetic Rat Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trimetazidine (B612337) Dihydrochloride's (DiHCl) cardioprotective effects in a diabetic rat model against other therapeutic alternatives. The following sections present supporting experimental data, detailed methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of Trimetazidine's performance.

Executive Summary

Diabetes mellitus is a significant risk factor for the development of cardiovascular complications, with diabetic cardiomyopathy being a primary concern. This condition is characterized by structural and functional abnormalities of the heart muscle in the absence of coronary artery disease, hypertension, or significant valvular disease. Trimetazidine DiHCl, a metabolic modulator, has emerged as a promising agent for mitigating the cardiac complications of diabetes. Experimental evidence from diabetic rat models demonstrates that this compound exerts its cardioprotective effects through multiple mechanisms. It primarily shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. Additionally, it attenuates oxidative stress, inflammation, and fibrosis, all of which are key pathological features of diabetic cardiomyopathy. This guide compares the efficacy of this compound with other potential cardioprotective agents, providing a data-driven overview for researchers in the field.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound and other therapeutic agents in streptozotocin (B1681764) (STZ)-induced diabetic rat models. It is important to note that the data for this compound is derived from direct experimental evidence, while the data for comparator agents is based on findings from separate studies in similar experimental models, warranting cautious interpretation of direct comparisons.

Table 1: Effects on Cardiac Function and Structure

ParameterDiabetic ControlThis compoundRanolazineEnalaprilMetoprolol
Left Ventricular Ejection Fraction (LVEF %) ↑[1]
Left Ventricular Fractional Shortening (LVFS %) ↑[1]
Heart Weight / Tibia Length (mg/mm) ↓[1]
Cardiomyocyte Cross-Sectional Area (µm²) ↓[1]

Table 2: Effects on Myocardial Fibrosis and Inflammation

ParameterDiabetic ControlThis compoundRanolazineEnalaprilMetoprolol
Collagen Deposition (%) ↓[1]
Tumor Necrosis Factor-α (TNF-α) (pg/mg protein) ↓[1]
Interleukin-6 (IL-6) (pg/mg protein) ↓[1]

Table 3: Effects on Oxidative Stress Markers

ParameterDiabetic ControlThis compoundRanolazineEnalaprilMetoprolol
Total Anti-Oxidative Capacity (T-AOC) (U/mg protein) ↑[1]
Superoxide Dismutase (SOD) (U/mg protein) ↑[1]
Malondialdehyde (MDA) (nmol/mg protein) ↓[1]

Experimental Protocols

The data presented in this guide is based on studies utilizing a well-established diabetic rat model. The following is a generalized experimental protocol synthesized from the cited literature.

1. Induction of Diabetes:

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Method: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 60-65 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels consistently above 13.9 mmol/L (250 mg/dL) are considered diabetic and included in the study.

2. Treatment Groups:

  • Control Group: Non-diabetic rats receiving a vehicle.

  • Diabetic Control Group: Diabetic rats receiving a vehicle.

  • This compound Group: Diabetic rats treated with this compound, typically administered orally via gavage at a dose of 10-20 mg/kg/day.

  • Comparator Groups: Diabetic rats treated with Ranolazine, Enalapril, or Metoprolol at clinically relevant doses.

3. Duration of Study:

  • The treatment period typically ranges from 8 to 16 weeks to allow for the development of diabetic cardiomyopathy.

4. Assessment of Cardioprotective Effects:

  • Echocardiography: To evaluate cardiac function, measuring parameters such as LVEF and LVFS.

  • Histological Analysis: Heart tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for cardiomyocyte size, Masson's trichrome for fibrosis) to assess structural changes.

  • Biochemical Assays: Myocardial tissue homogenates are used to measure markers of inflammation (TNF-α, IL-6) and oxidative stress (T-AOC, SOD, MDA) using commercially available ELISA kits.

  • Western Blot Analysis: To quantify the expression of proteins involved in key signaling pathways.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its cardioprotective effects by modulating critical intracellular signaling pathways that are dysregulated in the diabetic heart.

Activation of the AMPK Signaling Pathway

Trimetazidine has been shown to activate AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status.[2][3][4][5] In the diabetic heart, impaired insulin (B600854) signaling leads to reduced glucose uptake and utilization. Trimetazidine-induced AMPK activation helps to restore metabolic flexibility by promoting glucose uptake and glycolysis, thereby providing the heart with a more efficient energy source under ischemic conditions.

AMPK_Activation cluster_TMZ This compound cluster_Cell Cardiomyocyte cluster_Outcome Cardioprotective Effects TMZ This compound AMPK AMPK TMZ->AMPK Activates Fatty_Acid_Oxidation Fatty Acid Oxidation TMZ->Fatty_Acid_Oxidation Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP ATP Production Glycolysis->ATP Improved_Function Improved Cardiac Function ATP->Improved_Function

Caption: Trimetazidine activates AMPK, promoting glucose metabolism.

Inhibition of the Nox2/TRPC3-Mediated Oxidative Stress Pathway

Diabetic cardiomyopathy is characterized by excessive production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Trimetazidine has been found to inhibit the expression of NADPH oxidase 2 (Nox2) and transient receptor potential canonical 3 (TRPC3), key components of a pathway that generates ROS in the heart.[1][6][7][8] By downregulating this pathway, Trimetazidine reduces oxidative stress, thereby protecting cardiomyocytes from apoptosis and reducing fibrosis.

Nox2_Inhibition cluster_Diabetes Diabetes cluster_Cell Cardiomyocyte cluster_TMZ This compound cluster_Outcome Cardioprotective Effects Hyperglycemia Hyperglycemia Nox2 Nox2 Hyperglycemia->Nox2 Upregulates TRPC3 TRPC3 Hyperglycemia->TRPC3 Upregulates ROS ROS Production Nox2->ROS TRPC3->ROS Reduced_Oxidative_Stress Reduced Oxidative Stress ROS->Reduced_Oxidative_Stress TMZ This compound TMZ->Nox2 Inhibits TMZ->TRPC3 Inhibits Reduced_Fibrosis Reduced Fibrosis Reduced_Oxidative_Stress->Reduced_Fibrosis Reduced_Apoptosis Reduced Apoptosis Reduced_Oxidative_Stress->Reduced_Apoptosis

Caption: Trimetazidine inhibits the Nox2/TRPC3 pathway to reduce oxidative stress.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for validating the cardioprotective effects of this compound in a diabetic rat model.

Experimental_Workflow Animal_Model Wistar/Sprague-Dawley Rats Diabetes_Induction STZ Injection Animal_Model->Diabetes_Induction Group_Allocation Group Allocation (Control, Diabetic, TMZ, Comparators) Diabetes_Induction->Group_Allocation Treatment Daily Treatment (8-16 weeks) Group_Allocation->Treatment Echocardiography Echocardiography Treatment->Echocardiography Tissue_Collection Heart Tissue Collection Treatment->Tissue_Collection Data_Analysis Data Analysis and Comparison Echocardiography->Data_Analysis Histology Histological Analysis (H&E, Masson's Trichrome) Tissue_Collection->Histology Biochemical_Assays Biochemical Assays (ELISA) Tissue_Collection->Biochemical_Assays Western_Blot Western Blot Tissue_Collection->Western_Blot Histology->Data_Analysis Biochemical_Assays->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating Trimetazidine's cardioprotective effects.

Conclusion

The experimental data from diabetic rat models strongly supports the cardioprotective effects of this compound. Its ability to modulate cardiac metabolism, reduce oxidative stress, and inhibit inflammation and fibrosis positions it as a compelling therapeutic candidate for diabetic cardiomyopathy. While direct comparative data with other agents in this specific preclinical model is limited, the available evidence suggests that Trimetazidine's unique mechanism of action offers a distinct advantage in addressing the multifaceted pathology of the diabetic heart. Further head-to-head comparative studies are warranted to definitively establish its relative efficacy. This guide provides a foundational overview for researchers to build upon in the development of novel cardioprotective strategies for diabetic patients.

References

Trimetazidine's Dichotomy: A Comparative Analysis of its Efficacy in Ischemic Versus Non-Ischemic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical data reveals a distinct pattern of efficacy for the metabolic modulator Trimetazidine (B612337), showcasing more consistent and pronounced benefits in ischemic cardiomyopathy compared to its non-ischemic counterpart. This guide synthesizes findings from multiple studies, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to offer a clear comparative perspective for researchers and drug development professionals.

Trimetazidine's primary mechanism involves optimizing myocardial energy metabolism. By inhibiting the enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), it curtails fatty acid β-oxidation and promotes glucose oxidation.[1][2] This metabolic shift is crucial as glucose oxidation yields more ATP per molecule of oxygen consumed, a significant advantage in the oxygen-deprived environment of an ischemic heart.[3] This fundamental action underpins its therapeutic effects, which manifest differently depending on the underlying pathology of the cardiomyopathy.

Mechanistic Overview: The Metabolic Shift Induced by Trimetazidine

Trimetazidine's cardioprotective effect stems from its ability to re-engineer cellular energy production under stress. The drug specifically targets the final enzyme in the fatty acid oxidation pathway, 3-KAT, effectively applying a brake to this less oxygen-efficient process and forcing the myocardium to rely more on glucose oxidation. This preserves intracellular ATP levels, ensuring the continued function of vital ionic pumps and maintaining cellular homeostasis during ischemic events.[2][3]

Trimetazidine_Mechanism cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol FAO Fatty Acid β-Oxidation Three_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) FAO->Three_KAT AcetylCoA_FAO Acetyl-CoA Three_KAT->AcetylCoA_FAO TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA_FAO->TCA ATP_FAO ATP (Less O₂ Efficient) TCA->ATP_FAO Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_Glucose Acetyl-CoA PDH->AcetylCoA_Glucose AcetylCoA_Glucose->TCA ATP_Glucose ATP (More O₂ Efficient) Trimetazidine Trimetazidine Trimetazidine->Three_KAT Inhibition explanation Shifts metabolism towards more oxygen-efficient glucose oxidation

Caption: Trimetazidine inhibits 3-KAT, shifting cardiac energy metabolism.

Efficacy in Ischemic Cardiomyopathy

In ischemic cardiomyopathy (ICM), where myocardial dysfunction is a direct consequence of reduced blood flow and oxygen supply, Trimetazidine's metabolic modulation demonstrates significant clinical benefits. Multiple meta-analyses and randomized controlled trials (RCTs) have consistently reported improvements in left ventricular function, remodeling, and patient symptoms.

A meta-analysis of six RCTs showed that patients treated with Trimetazidine had a significantly higher left ventricular ejection fraction (LVEF) with a mean difference of +7.16%, a lower left ventricular end-systolic volume (LVESV), and a lower left ventricular end-diastolic volume (LVEDV) compared to placebo.[4] Another study on elderly patients with ischemic cardiomyopathy found that a 6-month course of Trimetazidine resulted in an LVEF of 34.4% compared to 27.0% in the placebo group.[5]

Table 1: Quantitative Effects of Trimetazidine in Ischemic Cardiomyopathy

Parameter Study / Meta-analysis Trimetazidine Group (Follow-up) Control Group (Follow-up) Absolute Improvement / Difference p-value Citation
LVEF (%) Vitale C, et al. (2004) 34.4 ± 2.3 27.0 ± 2.8 +7.4% <0.0001 [5][6]
LVEF (%) Momen A, et al. (2016) 36.6 ± 5.5 (from 32.9) 31.2 ± 6.4 (from 33.1) ~11% increase vs ~5.7% decrease 0.001 [7]
LVEF (%) Meta-analysis (2018) - - Mean Difference: +7.16% 0.0026 [4]
LVEDD (mm) Vitale C, et al. (2004) 58.6 ± 1.9 64.0 ± 1.7 -5.4 mm <0.0001 [5][6]
LVESD (mm) Vitale C, et al. (2004) 44.5 ± 1.1 50.0 ± 0.8 -5.5 mm <0.0001 [5][6]

| LVESV (ml) | Meta-analysis (2018) | - | - | Mean Difference: -10.88 ml | 0.023 |[4] |

Representative Experimental Protocol: Ischemic Cardiomyopathy

A typical study design for evaluating Trimetazidine in ischemic cardiomyopathy involves a randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with a documented history of coronary artery disease, previous myocardial infarction, and reduced left ventricular function (e.g., LVEF ≤ 40%).[7]

  • Intervention: Patients are randomized to receive either Trimetazidine (commonly 35 mg sustained-release tablets twice daily, or 20 mg three times daily) or a matching placebo, in addition to their standard optimal medical therapy for heart failure.[7][8]

  • Duration: The treatment period typically ranges from 3 to 18 months.[5][7]

  • Primary Endpoints: The primary outcomes measured are often the change in LVEF and changes in left ventricular dimensions (LVEDD, LVESD) as assessed by echocardiography.[5]

  • Secondary Endpoints: These may include changes in functional capacity (e.g., 6-minute walk test), angina frequency, nitroglycerin consumption, and quality of life scores.[5][7]

Ischemic_Trial_Workflow cluster_flow Typical Experimental Workflow for Ischemic Cardiomyopathy Trial Start Patient Recruitment (Ischemic CM, LVEF ≤40%) Baseline Baseline Assessment (Echocardiography, 6MWT, Clinical Status) Start->Baseline Random Randomization Baseline->Random Group_A Treatment Group (Standard Therapy + Trimetazidine 35mg BID) Random->Group_A Group_B Control Group (Standard Therapy + Placebo) Random->Group_B FollowUp Follow-up Period (e.g., 6 months) Group_A->FollowUp Group_B->FollowUp End_Assess End-of-Study Assessment (Repeat Baseline Measures) FollowUp->End_Assess Analysis Comparative Data Analysis (LVEF, LV Dimensions, etc.) End_Assess->Analysis

Caption: Standard randomized controlled trial workflow for Trimetazidine.

Efficacy in Non-Ischemic Cardiomyopathy

The evidence for Trimetazidine in non-ischemic cardiomyopathies, such as idiopathic dilated cardiomyopathy (DCM), is more varied. While the underlying metabolic rationale could still apply to an overloaded and inefficient myocardium, the absence of flow-limiting ischemia as the primary driver of pathology may temper the drug's effect.

A meta-analysis focusing on non-ischemic heart failure (which includes DCM) found that Trimetazidine did improve LVEF and exercise capacity (measured by the 6-minute walk test).[9] Specifically, the weighted mean difference in LVEF improvement was +3.09% at 3 months and +6.09% at 6 months in favor of Trimetazidine.[10][11] However, at least one RCT reported no significant changes in LVEF, exercise capacity, or quality of life in patients with non-ischemic heart failure after 6 months of treatment.[12][13] In heart failure with preserved ejection fraction (HFpEF), a form of non-ischemic diastolic dysfunction, studies have largely shown neutral results, with no significant improvement in exercise hemodynamics or myocardial energy status.[14]

Table 2: Quantitative Effects of Trimetazidine in Non-Ischemic Cardiomyopathy (Dilated)

Parameter Study / Meta-analysis Trimetazidine Group (Follow-up) Control Group (Follow-up) Absolute Improvement / Difference p-value Citation
LVEF (%) Meta-analysis (3 Months) - - WMD: +3.09% 0.002 [9][10]
LVEF (%) Meta-analysis (6 Months) - - WMD: +6.09% <0.0001 [9][10]
LVEF (%) Winter et al. (2014) 34 ± 8 31 ± 10 No significant change 0.8 [12][13]
6-MWT (m) Meta-analysis - - WMD: +48.51 m <0.0001 [9]

| Peak VO₂ | Meta-analysis | - | - | WMD: -2.24 mL/kg/min | 0.02 |[9] |

Representative Experimental Protocol: Non-Ischemic Cardiomyopathy

The experimental design for non-ischemic cardiomyopathy mirrors that for ischemic conditions but with a different patient cohort.

  • Patient Population: Patients diagnosed with non-ischemic heart failure (e.g., idiopathic dilated cardiomyopathy), often confirmed by ruling out significant coronary artery disease, with reduced LVEF and stable symptoms.[12]

  • Intervention: Randomization to either Trimetazidine (e.g., 35 mg twice daily) or placebo, as an adjunct to optimal medical therapy.[12]

  • Duration: Study durations are typically around 6 months.[12][13]

  • Primary Endpoints: Change in LVEF is a common primary endpoint. Other key outcomes include exercise capacity (6-minute walk test, peak O₂ uptake) and quality of life questionnaires.[12][13]

Comparative Summary and Conclusion

The comparative analysis reveals that Trimetazidine's therapeutic impact is more consistently demonstrated and robust in the context of ischemic cardiomyopathy. The direct link between its oxygen-sparing metabolic mechanism and the underlying pathophysiology of ischemia provides a clear rationale for its efficacy. In this setting, Trimetazidine not only improves cardiac function parameters like LVEF but also contributes to favorable ventricular remodeling.

In non-ischemic cardiomyopathy, the benefits are less certain. While some studies, particularly meta-analyses on dilated cardiomyopathy, suggest a positive effect on LVEF and functional capacity, the results are not uniformly positive across all trials and subtypes, with efficacy in HFpEF appearing limited.[9][14] The heterogeneity in the etiology of non-ischemic cardiomyopathies may contribute to this variability in response.

Comparative_Logic cluster_Ischemic Ischemic Cardiomyopathy cluster_NonIschemic Non-Ischemic Cardiomyopathy TMZ Trimetazidine (Metabolic Modulator) Ischemic_Patho Pathophysiology: Myocardial Ischemia (Oxygen Mismatch) TMZ->Ischemic_Patho   Targets   underlying   pathology NonIschemic_Patho Pathophysiology: Diverse Etiologies (Genetic, Viral, etc.) Ischemia not primary driver TMZ->NonIschemic_Patho   General   metabolic   support Ischemic_Effect Primary Effect: Counteracts Ischemia by Optimizing O₂ Utilization Ischemic_Patho->Ischemic_Effect Ischemic_Outcome Clinical Outcome: CONSISTENTLY POSITIVE • Improved LVEF • Favorable Remodeling • Symptom Reduction Ischemic_Effect->Ischemic_Outcome NonIschemic_Effect Potential Effect: Improves Efficiency of Overloaded Myocardium NonIschemic_Patho->NonIschemic_Effect NonIschemic_Outcome Clinical Outcome: VARIABLE / LESS CERTAIN • Some LVEF improvement in DCM • Neutral results in HFpEF • Less impact on remodeling NonIschemic_Effect->NonIschemic_Outcome

Caption: Logical comparison of Trimetazidine's effect in different cardiomyopathies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Trimetazidine DiHCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical compounds. Proper disposal of Trimetazidine Dihydrochloride (Trimetazidine DiHCl), a compound utilized in cardiovascular research, is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework

The disposal of chemical waste, including pharmaceutical compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) establishes the primary regulations under the Resource Conservation and Recovery Act (RCRA)[1][2]. It is crucial to note that state and local regulations can be more stringent than federal mandates[1]. Therefore, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Profile of this compound

Understanding the hazard profile is the first step in safe handling and disposal. According to Safety Data Sheets (SDS), this compound presents the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled[3].

  • Causes skin and serious eye irritation[3].

While not classified as hazardous for transport by the Department of Transportation (DOT), International Maritime Dangerous Goods (IMDG), or International Air Transport Association (IATA)[4], its toxicological properties necessitate careful disposal.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the proper disposal of this compound from a research laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles with side-shields

  • Protective gloves (chemically resistant)

  • Impervious clothing (lab coat)

  • A suitable respirator if there is a risk of dust or aerosol formation.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated, expired, or surplus this compound in a designated, properly labeled hazardous waste container.

    • Do not mix with other chemical wastes unless specifically instructed to do so by your EHS department. Incompatible materials can lead to dangerous reactions.

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Contaminated Labware:

    • Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container.

    • Non-disposable glassware or equipment must be decontaminated.

3. Decontamination of Reusable Equipment:

  • Rinsing Procedure:

    • For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste[5].

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste[5]. Given the "harmful" classification of this compound, it is best practice to collect at least the first rinse.

    • Subsequent rinses with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary) can typically be disposed of down the drain, but only after consulting your local regulations and EHS guidelines.

4. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., diatomite, universal binders)[4][6].

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontaminate the spill area.

5. Labeling and Storage of Waste:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "Trimetazidine Dihydrochloride," and any other information required by your institution (e.g., accumulation start date, responsible researcher).

  • Store the waste container in a designated, secure area, away from incompatible materials. The storage area should be cool and well-ventilated.

6. Final Disposal:

  • Never dispose of this compound down the sanitary sewer or in the regular trash [7]. This can lead to environmental contamination and is a regulatory violation.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will contract with a licensed hazardous waste disposal company.

  • The primary method for the disposal of pharmaceutical waste is typically high-temperature incineration by a licensed facility[2][8]. This method ensures the complete destruction of the chemical.

Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

TrimetazidineDisposal cluster_prep Preparation cluster_characterization Waste Characterization cluster_disposal_paths Disposal Paths cluster_collection Collection & Storage cluster_final Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Expired Chemical, Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Contaminated Liquid (e.g., First Rinse) waste_type->liquid_waste Liquid spill_waste Spill Debris waste_type->spill_waste Spill collect_container Collect in Labeled, Closed Hazardous Waste Container solid_waste->collect_container liquid_waste->collect_container spill_waste->collect_container store Store in Designated Secure Area collect_container->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup incineration Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) ehs_pickup->incineration

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safe and compliant research environment, building trust in your laboratory's commitment to safety and responsible chemical handling.

References

Essential Safety and Operational Guide for Handling Trimetazidine DiHCl

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Trimetazidine Dihydrochloride (CAS No: 13171-25-0). Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical handling.

Hazard Classification and Personal Protective Equipment (PPE)

Trimetazidine DiHCl is classified by some suppliers as an acute oral toxicity agent (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A), and it may cause respiratory irritation.[1][2] However, other suppliers classify it as a non-hazardous substance.[3][4] Due to these discrepancies, it is imperative to handle the compound with a conservative approach, assuming it is hazardous.

Engineering controls are the first line of defense. Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[5] An accessible safety shower and eye wash station are mandatory in the handling area.[1][3]

The following personal protective equipment is required for handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Protective gloves (e.g., nitrile).To prevent skin contact which can cause irritation.[1][2][3] Gloves must be inspected before use.[5]
Body Protection Impervious clothing or lab coat.To protect skin from accidental splashes or spills.[1][3]
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls.[5]To prevent inhalation of dust particles, which may cause respiratory irritation.[1][2]

Handling, Storage, and Disposal Protocols

Handling:

  • Avoid contact with skin and eyes.[1][3][5]

  • Avoid the formation and inhalation of dust and aerosols.[1][3][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1][3][5]

  • Store in a cool, dry, and well-ventilated area.[1][3][5]

  • Protect from direct sunlight and sources of ignition.[1][3]

  • Recommended storage temperatures vary by supplier, with recommendations including 4°C, -20°C, or refrigerated conditions.[1][3][5] Always refer to the supplier-specific storage instructions.

Disposal:

  • Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[1][3]

  • Excess and expired materials should be handled by a licensed hazardous material disposal company.[5]

  • Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6]

  • Contaminated packaging should be disposed of in the same manner as the product.[1][3]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][3][4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][3][4][5] Wear self-contained breathing apparatus and full protective gear.[1][4][5]

Accidental Release Measures

In the case of a spill, a structured response is crucial to mitigate exposure and contamination.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Decontamination Decontamination cluster_Disposal Disposal Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate WearPPE Wear Full PPE Ventilate->WearPPE Contain Contain Spill WearPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Decontaminate Decontaminate Surfaces Absorb->Decontaminate Collect Collect Contaminated Material Decontaminate->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.